6-Bromo-5-chloro-2,3-dihydro-1H-indole
Description
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Properties
IUPAC Name |
6-bromo-5-chloro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZARUHDUTAVPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole: A Technical Guide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole, a halogenated indoline scaffold of significant interest to researchers in medicinal chemistry and drug development. The synthetic strategy presented herein is a robust two-step process commencing with the construction of the indole ring via a Leimgruber-Batcho synthesis, followed by a selective reduction of the pyrrole moiety to yield the target indoline. This guide offers in-depth explanations of the chemical principles, step-by-step experimental procedures, and the rationale behind the chosen methodologies, designed for practical application by researchers and scientists in the field.
Introduction
Indoline and its derivatives are privileged heterocyclic motifs frequently encountered in the core structures of numerous pharmaceuticals and biologically active compounds. The specific substitution pattern of 6-Bromo-5-chloro-2,3-dihydro-1H-indole, featuring two distinct halogen atoms on the benzene ring, offers a versatile platform for further functionalization through various cross-coupling reactions, making it a valuable building block in the synthesis of complex molecular architectures. This guide details a reliable and efficient synthetic pathway to access this important intermediate.
Overall Synthetic Strategy
The synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole is strategically divided into two key transformations:
-
Indole Formation: The synthesis of the 6-Bromo-5-chloro-1H-indole intermediate is achieved through the Leimgruber-Batcho indole synthesis. This method is particularly advantageous due to its typically high yields and the commercial availability of the required ortho-nitrotoluene precursor.[1]
-
Indole Reduction: The subsequent selective reduction of the electron-rich pyrrole ring of the synthesized indole to the corresponding indoline is accomplished using a chemical reducing agent, specifically a combination of triethylsilane and trifluoroacetic acid. This method is known for its efficiency in reducing indoles to indolines.
The overall synthetic workflow is depicted in the following diagram:
Figure 1: Overall synthetic workflow for 6-Bromo-5-chloro-2,3-dihydro-1H-indole.
Part 1: Synthesis of 6-Bromo-5-chloro-1H-indole via Leimgruber-Batcho Reaction
The Leimgruber-Batcho indole synthesis is a powerful method for constructing the indole nucleus from an ortho-nitrotoluene derivative. The reaction proceeds in two main stages: the formation of a β-amino-nitrostyrene (enamine) intermediate, followed by its reductive cyclization.
Mechanistic Insight
The reaction is initiated by the condensation of the ortho-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine, which can accelerate the reaction by forming a more reactive enamine. The acidic benzylic protons of the nitrotoluene are deprotonated under the reaction conditions, and the resulting carbanion attacks the formamide acetal. Subsequent elimination of methanol yields the highly conjugated enamine intermediate.[1] This intermediate is then subjected to reductive cyclization. The nitro group is reduced to an amino group, which then intramolecularly attacks the enamine double bond, followed by the elimination of the secondary amine to afford the aromatic indole ring.[2]
Experimental Protocol
Step 1a: Formation of the Enamine Intermediate
A solution of 4-bromo-5-chloro-2-nitrotoluene and N,N-dimethylformamide dimethyl acetal (DMFDMA) in dimethylformamide (DMF) is heated. For enhanced reactivity and potentially shorter reaction times, microwave-assisted heating can be employed.[3]
Step 1b: Reductive Cyclization to 6-Bromo-5-chloro-1H-indole
The crude enamine intermediate is then subjected to reductive cyclization. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for this transformation.[4]
| Parameter | Value |
| Starting Material | 4-Bromo-5-chloro-2-nitrotoluene |
| Reagents | N,N-dimethylformamide dimethyl acetal, Pyrrolidine, 10% Pd/C, H₂ (gas) |
| Solvent | Dimethylformamide (DMF), Ethyl acetate |
| Temperature | Step 1a: 120-150 °C (conventional) or up to 180 °C (microwave)[3]; Step 1b: Room Temperature |
| Reaction Time | Step 1a: 2-24 hours (conventional) or 20-60 minutes (microwave); Step 1b: 4-16 hours |
Detailed Procedure:
-
To a solution of 4-bromo-5-chloro-2-nitrotoluene (1.0 eq) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (2.0 eq) and pyrrolidine (1.5 eq).
-
Heat the reaction mixture at 130 °C for 12 hours or until TLC analysis indicates complete consumption of the starting material. Alternatively, for a microwave-assisted protocol, heat the mixture at 180 °C for 30 minutes in a sealed vessel.[3]
-
After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude enamine intermediate.
-
Dissolve the crude enamine in ethyl acetate and transfer the solution to a hydrogenation vessel.
-
Add 10% palladium on carbon (10 mol %) to the solution.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 8 hours.
-
Upon completion of the reaction, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-Bromo-5-chloro-1H-indole.
Part 2: Reduction of 6-Bromo-5-chloro-1H-indole to 6-Bromo-5-chloro-2,3-dihydro-1H-indole
The selective reduction of the C2=C3 double bond of the indole ring system without affecting the aromatic benzene ring or the carbon-halogen bonds is crucial. Ionic hydrogenation using triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA) is a highly effective method for this transformation.
Mechanistic Rationale
Under acidic conditions, the indole nitrogen is protonated, and the C3 position of the indole ring is susceptible to protonation, leading to the formation of an indoleninium ion. This electrophilic species is then reduced by the hydride transfer from triethylsilane, yielding the indoline product. The use of a silane as the hydride source offers excellent chemoselectivity.
Experimental Protocol
| Parameter | Value |
| Starting Material | 6-Bromo-5-chloro-1H-indole |
| Reagents | Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours |
Detailed Procedure:
-
Dissolve 6-Bromo-5-chloro-1H-indole (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylsilane (3.0 eq) to the stirred solution.
-
Add trifluoroacetic acid (10.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-Bromo-5-chloro-2,3-dihydro-1H-indole.
Characterization
The final product, 6-Bromo-5-chloro-2,3-dihydro-1H-indole, should be characterized by standard analytical techniques to confirm its identity and purity. Expected characterization data would include:
-
¹H NMR: Signals corresponding to the aromatic and aliphatic protons of the indoline core.
-
¹³C NMR: Resonances for the eight carbon atoms of the molecule.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of the product.
Conclusion
This technical guide outlines a reliable and efficient two-step synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole. The presented Leimgruber-Batcho indole synthesis followed by a selective silane-mediated reduction provides a practical route for obtaining this valuable halogenated indoline intermediate. The detailed protocols and mechanistic insights are intended to facilitate the successful implementation of this synthesis in a research laboratory setting, thereby enabling further exploration of its potential in the development of novel chemical entities.
References
- Baxendale, I. R., et al. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2(2), 160-167.
- Chandrasekhar, S., et al. (2007). An efficient, palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles gives N-(tert-butoxycarbonyl)indolines in good yields in the presence of polymethylhydrosiloxane (PMHS)
-
PubChem. (n.d.). 6-Bromo-5-chloro-1H-indole. Retrieved from [Link]
- Leimgruber, W., & Batcho, A. D. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-216.
- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
-
Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved from [Link]
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- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
"6-Bromo-5-chloro-2,3-dihydro-1H-indole CAS number 1368146-95-5"
An In-Depth Technical Guide to 6-Bromo-5-chloro-2,3-dihydro-1H-indole: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 6-bromo-5-chloro-2,3-dihydro-1H-indole, a halogenated indoline scaffold of significant interest in medicinal chemistry and drug discovery. While the specific CAS number 1368146-95-5 has been associated with a related isomer, this guide focuses on the 6-bromo-5-chloro substitution pattern, offering a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and a detailed exploration of its potential therapeutic applications. The strategic incorporation of bromine and chlorine atoms onto the indoline core is known to modulate biological activity, making this compound a compelling candidate for further investigation. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical experimental protocols.
Introduction: The Significance of Halogenated Indolines
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its reduced form, the indoline ring system, offers a three-dimensional structure that can provide unique binding interactions with biological targets. Halogenation is a powerful strategy in drug design to enhance the pharmacological profile of lead compounds. The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall potency.[1]
The presence of both bromine and chlorine on the indoline scaffold, as in 6-bromo-5-chloro-2,3-dihydro-1H-indole, presents an intriguing combination of electronic and steric properties. Halogenated indoles have demonstrated broad-spectrum antimicrobial, antifungal, and anticancer activities, often attributed to their ability to modulate key signaling pathways.[2][3] This guide will delve into the technical details of this specific di-halogenated indoline, providing a roadmap for its synthesis, characterization, and biological evaluation.
Physicochemical and Spectroscopic Profile
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₈H₇BrClN | Based on the chemical structure. |
| Molecular Weight | 232.50 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Off-white to light brown solid | Typical for halogenated aromatic compounds. |
| Melting Point | >100 °C | Halogenation and the indoline structure would likely result in a relatively high melting point due to crystal lattice energy. |
| Calculated logP | ~3.5 | The presence of two halogen atoms is expected to significantly increase lipophilicity compared to unsubstituted indoline. |
| Hydrogen Bond Donors | 1 (N-H) | The secondary amine of the indoline ring. |
| Hydrogen Bond Acceptors | 1 (N) | The nitrogen atom can act as a hydrogen bond acceptor. |
Predicted Spectroscopic Data
A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of 6-bromo-5-chloro-2,3-dihydro-1H-indole.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The two aromatic protons will appear as singlets due to the substitution pattern. The aliphatic protons at C2 and C3 will likely appear as triplets, integrating to two protons each. The N-H proton will be a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen substituents.[4]
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).[5] Common fragmentation pathways would involve the loss of the halogen atoms and cleavage of the indoline ring.[6]
Proposed Synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole
Retrosynthetic Analysis
A retrosynthetic approach suggests that the target indoline can be formed via the reduction of a corresponding indole, which in turn can be synthesized using a Fischer indole synthesis.
Caption: Retrosynthetic pathway for 6-bromo-5-chloro-2,3-dihydro-1H-indole.
Step-by-Step Synthetic Protocol
Step 1: Diazotization of 4-Bromo-3-chloroaniline
-
Dissolve 4-bromo-3-chloroaniline in a suitable acidic medium (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir for 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Formation of the Phenylhydrazone
-
In a separate flask, prepare a solution of a suitable ketone or aldehyde (e.g., acetone or acetaldehyde) and a reducing agent (e.g., sodium sulfite).
-
Slowly add the cold diazonium salt solution to this mixture.
-
The resulting phenylhydrazone will precipitate out of the solution.
-
Filter, wash with cold water, and dry the crude phenylhydrazone.
Step 3: Fischer Indole Synthesis
-
Heat the phenylhydrazone with a suitable acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid).[7]
-
The reaction mixture will undergo cyclization to form 6-bromo-5-chloro-1H-indole.
-
Purify the crude indole by column chromatography.
Step 4: Reduction to the Indoline
-
Dissolve the purified 6-bromo-5-chloro-1H-indole in a suitable solvent (e.g., acetic acid).
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction and purify the final product, 6-bromo-5-chloro-2,3-dihydro-1H-indole, by column chromatography or recrystallization.
Caption: Proposed synthetic workflow for 6-bromo-5-chloro-2,3-dihydro-1H-indole.
Potential Applications in Drug Discovery
The unique structural features of 6-bromo-5-chloro-2,3-dihydro-1H-indole make it a promising candidate for various therapeutic applications. The halogen substituents can enhance binding to target proteins through halogen bonding and increase cell membrane permeability.
Aryl Hydrocarbon Receptor (AhR) Modulation
Halogenated indoles are known ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, cell proliferation, and xenobiotic metabolism.[8][9][10] Activation of the AhR pathway by specific ligands can have therapeutic benefits in inflammatory and autoimmune diseases.[11]
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Antimicrobial and Antifungal Activity
Numerous studies have highlighted the potent antimicrobial and antifungal properties of halogenated indoles. They can disrupt microbial cell membranes, inhibit biofilm formation, and interfere with essential metabolic pathways.[2][3] The presence of both bromo and chloro substituents may lead to synergistic effects, enhancing its antimicrobial efficacy.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of 6-bromo-5-chloro-2,3-dihydro-1H-indole, a series of in vitro assays are recommended.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[12][13][14]
Protocol:
-
Prepare Inoculum: Culture the desired bacterial strain overnight and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound with no visible bacterial growth.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, providing an indication of cell viability and cytotoxicity.[15][16][17]
Protocol:
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293, HeLa) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The results will indicate the concentration at which the compound becomes toxic to the cells.
Caption: Workflow for the MTT cytotoxicity assay.
Safety and Handling
Halogenated aromatic compounds should be handled with care in a well-ventilated laboratory fume hood.[18][19] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
6-Bromo-5-chloro-2,3-dihydro-1H-indole represents a promising scaffold for the development of novel therapeutic agents. Its unique halogenation pattern is anticipated to confer potent biological activities, particularly in the modulation of the Aryl Hydrocarbon Receptor and as an antimicrobial agent. The synthetic and experimental protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule. Further studies are warranted to synthesize, characterize, and comprehensively evaluate the pharmacological properties of 6-bromo-5-chloro-2,3-dihydro-1H-indole.
References
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 21, 2026, from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 21, 2026, from [Link]
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PubMed. (2024, November 15). Modulation of aryl hydrocarbon receptor activity by halogenated indoles. Retrieved January 21, 2026, from [Link]
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National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved January 21, 2026, from [Link]
-
University of Otago. (n.d.). Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor. Retrieved January 21, 2026, from [Link]
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National Institutes of Health. (n.d.). Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation. Retrieved January 21, 2026, from [Link]
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ResearchGate. (2025, June 8). Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor. Retrieved January 21, 2026, from [Link]
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International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic. Retrieved January 21, 2026, from [Link]
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MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved January 21, 2026, from [Link]
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ChemSec. (n.d.). Halogenated compounds. Retrieved January 21, 2026, from [Link]
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Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved January 21, 2026, from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 21, 2026, from [Link]
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YouTube. (2020, January 27). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025, October 16). Halogenated Indole Alkaloids from Marine Invertebrates. Retrieved January 21, 2026, from [Link]
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National Institutes of Health. (n.d.). Halogenated Indole Alkaloids from Marine Invertebrates. Retrieved January 21, 2026, from [Link]
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A Technical Guide to the Physicochemical Properties of 6-Bromo-5-chloro-2,3-dihydro-1H-indole: A Framework for Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Halogenated Indoline Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds, including natural products and synthetic drugs.[1][2] Strategic halogenation of the indole ring is a well-established method for modulating the physicochemical and biological properties of these molecules. The introduction of halogens like bromine and chlorine can significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[3][4] This guide focuses on a specific derivative, 6-Bromo-5-chloro-2,3-dihydro-1H-indole (also known as 6-Bromo-5-chloroindoline), a molecule of interest in synthetic and medicinal chemistry.
The saturation of the 2,3-double bond, converting the indole to an indoline, imparts significant conformational flexibility and alters the electronic properties of the heterocyclic ring. This modification can lead to distinct pharmacological profiles compared to the aromatic indole counterparts. Understanding the physicochemical properties of 6-Bromo-5-chloro-2,3-dihydro-1H-indole is paramount for its effective utilization in drug discovery and development, guiding formulation, predicting pharmacokinetic behavior, and understanding its structure-activity relationships.[5][6]
While specific experimental data for 6-Bromo-5-chloro-2,3-dihydro-1H-indole is not extensively available in public literature, this guide provides a comprehensive framework for its characterization. We will delve into the theoretical underpinnings of its key physicochemical properties, provide detailed, field-proven experimental protocols for their determination, and offer expert insights into expected values based on the structural characteristics of halogenated indolines.
I. Molecular Structure and Fundamental Properties
A precise understanding of the molecular structure is the foundation for characterizing any chemical entity.
Molecular Identity:
-
Systematic Name: 6-Bromo-5-chloro-2,3-dihydro-1H-indole
-
Common Name: 6-Bromo-5-chloroindoline
-
CAS Number: 1369237-21-7[7]
Table 1: Fundamental Molecular Properties
| Property | Value | Rationale/Source |
| Molecular Formula | C₈H₇BrClN | Derived from the chemical structure. |
| Molecular Weight | 232.51 g/mol | Calculated based on the atomic weights of the constituent elements. |
| Appearance | Likely a solid at room temperature. | Based on the properties of similar halogenated heterocyclic compounds.[8] |
The presence of both bromine and chlorine atoms on the benzene ring significantly increases the molecular weight compared to the parent indoline scaffold. These halogens also introduce unique electronic and steric effects that influence the molecule's overall properties.
II. Thermal Properties: Melting and Boiling Points
The melting and boiling points are critical indicators of a compound's purity and the strength of its intermolecular forces. For crystalline solids, a sharp melting point range is indicative of high purity.
Expert Insight: Specific experimental data for the melting and boiling points of 6-Bromo-5-chloro-2,3-dihydro-1H-indole are not readily available. However, we can infer its likely properties. The presence of two halogen atoms will increase the molecule's polarizability, leading to stronger van der Waals forces compared to unsubstituted indoline. Furthermore, the N-H group allows for hydrogen bonding. Consequently, 6-Bromo-5-chloro-2,3-dihydro-1H-indole is expected to be a solid at room temperature with a relatively high melting point, likely exceeding 100 °C. For comparison, the related compound 6-Bromoindole has a melting point of 92-96 °C.[8] The saturation of the 2,3-bond in the indoline may disrupt some crystal packing efficiency compared to the planar indole, which could slightly lower the melting point relative to its aromatic analog, though the increased conformational flexibility might also influence this.
Experimental Protocol: Determination of Melting Point
This protocol outlines the use of a standard capillary melting point apparatus, a reliable and widely used technique.
Apparatus:
-
Capillary melting point apparatus
-
Melting point capillaries (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample in a mortar and pestle.
-
Capillary Loading: Tap the open end of a melting point capillary into the powdered sample to collect a small amount of material. Invert the capillary and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Heating (Initial Run): Set the apparatus to heat rapidly to get an approximate melting range. Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely liquid.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat the sample to a temperature approximately 20 °C below the approximate melting point observed in the initial run.
-
Slow Heating: Reduce the heating rate to 1-2 °C per minute.
-
Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the compound.
III. Solubility Profile
Solubility is a critical physicochemical parameter that profoundly impacts a drug's bioavailability and formulation.[6] The ability of a compound to dissolve in both aqueous and organic media is essential for its absorption, distribution, metabolism, and excretion (ADME) properties.
Expert Insight: The presence of the polar N-H group in 6-Bromo-5-chloro-2,3-dihydro-1H-indole suggests some potential for solubility in polar protic solvents. However, the bulky, lipophilic halogenated benzene ring will likely dominate the molecule's character, leading to poor aqueous solubility. It is expected to be more soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane. The basic nitrogen atom suggests that the solubility in acidic aqueous solutions may be enhanced due to the formation of a more soluble salt.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment
A multi-faceted approach is often employed to gain a comprehensive understanding of a compound's solubility.
A. Kinetic Solubility Determination (High-Throughput Screening):
This method provides a rapid assessment of solubility, often used in early drug discovery.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Aqueous Buffer Addition: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well and mix thoroughly.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation.
-
Analysis: Analyze the concentration of the compound remaining in the solution using techniques like HPLC-UV, turbidimetry, or nephelometry. The highest concentration at which no precipitate is observed is the kinetic solubility.
B. Thermodynamic Solubility Determination (Shake-Flask Method):
This is the gold standard for determining equilibrium solubility.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, PBS pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Determine the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV.
IV. Lipophilicity: The Partition Coefficient (LogP)
Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous environment. It is a critical determinant of a drug's ability to cross cell membranes and its overall pharmacokinetic profile.[6] The partition coefficient (LogP) is the logarithm of the ratio of the concentration of a compound in a non-polar solvent (typically octan-1-ol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.
Expert Insight: The presence of two halogen atoms, particularly bromine, is expected to significantly increase the lipophilicity of 6-Bromo-5-chloro-2,3-dihydro-1H-indole. Bromine is generally considered more lipophilic than chlorine.[3] For comparison, the aromatic analog, 6-Bromo-5-chloro-1H-indole, has a calculated XLogP3 of 3.4.[9] The saturation of the 2,3-double bond to form the indoline may slightly decrease the lipophilicity due to the loss of aromaticity and the introduction of a more sp³-hybridized carbon framework. Therefore, a LogP value in the range of 3.0-3.5 would be a reasonable prediction for this compound.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Solvent Saturation: Pre-saturate octan-1-ol with water (or buffer) and vice versa by shaking them together and allowing the phases to separate.
-
Compound Distribution: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated octan-1-ol.
-
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octan-1-ol and aqueous layers.
-
Concentration Analysis: Carefully remove aliquots from both the octan-1-ol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).
V. Acidity and Basicity: The pKa
The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the compound exists in a 50:50 ratio of its protonated and deprotonated forms. The pKa is crucial for understanding a compound's solubility, absorption, and interaction with biological targets at different physiological pH values.
Expert Insight: 6-Bromo-5-chloro-2,3-dihydro-1H-indole has a secondary amine within the indoline ring, which is basic. The lone pair of electrons on the nitrogen is not part of an aromatic system (unlike in indole), making it more available for protonation. Therefore, this compound is expected to be a weak base. The electron-withdrawing effects of the bromine and chlorine atoms on the benzene ring will decrease the basicity of the nitrogen atom. A predicted pKa for the protonated amine would likely be in the range of 3-5.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is an issue).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve (the point of half-neutralization).
VI. Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.[10]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectrum:
-
Aromatic Protons: Two singlets are expected in the aromatic region (around 7.0-7.5 ppm), corresponding to the protons at the C4 and C7 positions. The exact chemical shifts will be influenced by the electronic effects of the adjacent halogen atoms.
-
Aliphatic Protons: Two triplets are expected for the methylene protons at C2 and C3 (around 3.0-4.0 ppm), with coupling between them.
-
N-H Proton: A broad singlet is expected for the amine proton, the chemical shift of which will be dependent on the solvent and concentration.
Expected ¹³C NMR Spectrum:
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (around 110-150 ppm). The carbons directly attached to the halogens (C5 and C6) will show characteristic chemical shifts.
-
Aliphatic Carbons: Two signals are expected in the aliphatic region (around 30-50 ppm) for the C2 and C3 carbons.
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Key IR Absorptions:
-
N-H Stretch: A moderate to sharp absorption band around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium to strong bands below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: An absorption band in the 1250-1350 cm⁻¹ region.
-
C-Cl and C-Br Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum:
-
Molecular Ion Peak (M+): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight (232.51). The isotopic pattern will be characteristic of a compound containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a complex M, M+2, M+4 pattern.
VII. Visualizations
Diagram 1: General Workflow for Physicochemical Characterization
Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a novel compound.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 6-Bromo-5-chloro-2,3-dihydro-1H-indole. While specific experimental data for this compound remains scarce, the provided protocols and expert insights offer a robust roadmap for researchers to generate this critical information. The systematic determination of these properties is an indispensable step in the journey of a molecule from a laboratory curiosity to a potential therapeutic agent. The unique combination of a flexible indoline core with the electronic and steric influences of bromine and chlorine substituents makes this scaffold a compelling candidate for further investigation in medicinal chemistry. Future work should focus on the synthesis and experimental determination of the properties outlined in this guide to build a complete profile of this promising molecule.
References
-
PubChem. (n.d.). 6-Bromo-5-chloro-1H-indole. Retrieved from [Link][9]
-
Catarina, M., et al. (2015). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 20(4), 5819-5869.[1]
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Chemical Engineering Transactions. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 81, 85-90.[11]
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Jain, A., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 1-6.[5]
-
I.A. Shaikh, et al. (2016). Biomedical Importance of Indoles. Molecules, 21(12), 1662.[2]
-
ResearchGate. (2020). Synthesis, characterization, and field-effect performance of the halogenated indolone derivatives. Dyes and Pigments, 173, 107931.[12]
-
Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link][6]
-
Pauletti, P. M., et al. (2010). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 8(5), 1585–1616.[4]
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"6-Bromo-5-chloro-2,3-dihydro-1H-indole NMR spectroscopic data"
An In-Depth Technical Guide to the Predicted NMR Spectroscopic Data of 6-Bromo-5-chloro-2,3-dihydro-1H-indole
This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-bromo-5-chloro-2,3-dihydro-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of NMR spectroscopy with data from analogous structures to offer a robust predictive framework for the characterization of this compound.
Introduction: The Significance of Dihalo-indolines
The 2,3-dihydro-1H-indole (indoline) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenated derivatives, such as 6-bromo-5-chloro-2,3-dihydro-1H-indole, are of particular interest as versatile intermediates in organic synthesis. The specific placement of bromine and chlorine atoms significantly influences the electronic properties of the molecule, providing handles for further functionalization through cross-coupling reactions and other transformations.
Accurate structural elucidation is paramount for ensuring the integrity of synthetic pathways and the purity of final compounds. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure in solution. In the absence of published experimental spectra for this specific dihalo-indoline, this guide presents a comprehensive prediction and interpretation of its ¹H and ¹³C NMR data, grounded in established substituent effects and analysis of related compounds.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 6-bromo-5-chloro-2,3-dihydro-1H-indole. These predictions are based on an analysis of substituent effects in halogenated aromatic systems and data from structurally similar indole and indoline derivatives. The data is predicted for a standard experiment conducted in deuterated chloroform (CDCl₃) at ambient temperature.
Molecular Structure and Numbering:
Figure 1: Structure and numbering of 6-bromo-5-chloro-2,3-dihydro-1H-indole.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-4 | ~7.15 | s | - | Singlet due to para relationship with H-7, no adjacent protons for coupling. Positioned downfield due to deshielding from adjacent chlorine. |
| H-7 | ~6.95 | s | - | Singlet due to para relationship with H-4. Less deshielded than H-4 as it is ortho to the nitrogen and meta to the bromine. |
| N-H | ~3.8 - 4.2 | br s | - | Broad singlet, typical for N-H protons. Chemical shift is solvent and concentration dependent. |
| H-2 | ~3.65 | t | J = 8.5 | Triplet resulting from coupling with the two H-3 protons. Deshielded by the adjacent nitrogen atom. |
| H-3 | ~3.10 | t | J = 8.5 | Triplet from coupling with the two H-2 protons. Less deshielded than H-2. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~47.5 | Aliphatic carbon adjacent to nitrogen, typical range for indolines. |
| C-3 | ~29.0 | Aliphatic carbon shielded relative to C-2. |
| C-3a | ~129.5 | Aromatic quaternary carbon, influenced by the adjacent nitrogen and C-4. |
| C-4 | ~126.0 | Aromatic CH carbon, deshielded by the adjacent C-5 with chlorine. |
| C-5 | ~125.5 | Aromatic quaternary carbon directly attached to chlorine. |
| C-6 | ~115.0 | Aromatic quaternary carbon directly attached to bromine. The heavy atom effect of bromine causes a more upfield shift than chlorine. |
| C-7 | ~112.0 | Aromatic CH carbon, shielded by the ortho-nitrogen and para-chlorine. |
| C-7a | ~150.0 | Aromatic quaternary carbon adjacent to nitrogen, significantly deshielded. |
Interpretation and Rationale
The prediction of NMR spectra relies on the principle of additive substituent chemical shift (SCS) effects, where the influence of each functional group on the chemical shifts of nearby nuclei can be estimated.
¹H NMR Spectrum Analysis
-
Aromatic Region (δ 7.0 - 7.2 ppm): The benzene portion of the indoline ring contains two protons, H-4 and H-7. Due to their para-relationship, no proton-proton coupling is expected between them, resulting in two singlets. The electron-withdrawing nature of the chlorine at C-5 will deshield the adjacent H-4, shifting it further downfield compared to H-7.[1] The bromine at C-6 will have a lesser deshielding effect on H-7.
-
Aliphatic Region (δ 3.0 - 3.7 ppm): The dihydro-pyrrole ring gives rise to two signals corresponding to the methylene protons at C-2 and C-3. These protons are adjacent and will couple with each other, resulting in two triplets, assuming equal coupling constants (J₂﹐₃ ≈ J₃﹐₂). The H-2 protons, being directly attached to the carbon adjacent to the nitrogen, will be more deshielded and appear further downfield than the H-3 protons.
-
N-H Proton (δ 3.8 - 4.2 ppm): The amine proton signal is typically broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Its chemical shift is highly sensitive to solvent, concentration, and temperature.[2][3]
¹³C NMR Spectrum Analysis
-
Quaternary Carbons: The spectrum is expected to show four quaternary carbon signals (C-3a, C-5, C-6, and C-7a). C-7a, being adjacent to the nitrogen, is predicted to be the most downfield. The carbons directly attached to the halogens (C-5 and C-6) will have their chemical shifts influenced by the electronegativity and heavy atom effects of the substituents. Chlorine is more electronegative than bromine, but the "heavy atom effect" of bromine can lead to significant shielding of the attached carbon.
-
CH Carbons: The aromatic CH carbons (C-4 and C-7) will be distinguishable based on their electronic environment. C-4 is expected to be more deshielded due to the adjacent chlorine.
-
Aliphatic Carbons: C-2 and C-3 will appear in the typical aliphatic region for indolines, with C-2 being more downfield due to its proximity to the nitrogen atom.
Experimental Protocol for NMR Data Acquisition
To validate these predictions, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
Step 1: Sample Preparation
-
Compound Purity: Ensure the sample of 6-bromo-5-chloro-2,3-dihydro-1H-indole is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Use a high-quality deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with poor solubility or to resolve overlapping signals, other solvents like DMSO-d₆ or Acetone-d₆ can be used.[2][3] Be aware that solvent choice can significantly affect the chemical shifts of labile protons like N-H.[2][3]
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
Step 2: NMR Instrument Parameters
The following are typical parameters for a 500 MHz NMR spectrometer:
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.[4]
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Step 3: Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or using the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative number of protons for each signal.
Workflow for Structural Elucidation
The following diagram outlines the logical flow from sample preparation to final structural confirmation.
Sources
An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole
<_
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole, a halogenated heterocyclic compound of interest to researchers and professionals in drug development. We will delve into the foundational principles, experimental design, and data interpretation, equipping you with the practical knowledge to achieve robust and reliable analytical results.
Introduction: The Analytical Challenge
6-Bromo-5-chloro-2,3-dihydro-1H-indole is a substituted indoline molecule. Such halogenated compounds are common scaffolds in medicinal chemistry and require precise characterization. Mass spectrometry (MS) is an indispensable tool for confirming molecular weight and elucidating the structure of such molecules. The presence of both bromine and chlorine atoms presents a unique and powerful analytical signature, which, if properly understood, can be leveraged for unambiguous identification.
Part 1: Foundational Principles - The Distinctive Isotopic Signature of Halogens
The cornerstone of analyzing this specific molecule lies in understanding the natural isotopic abundances of bromine and chlorine. Unlike elements like carbon, hydrogen, and nitrogen, where the heavy isotopes are present in very low abundance, chlorine and bromine have significant heavy isotopes.[1]
-
Chlorine (Cl) exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+2 peak in the mass spectrum that is about one-third the height of the molecular ion peak (a 3:1 ratio).[2][3]
-
Bromine (Br) also has two stable isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Their nearly equal abundance produces an M+2 peak that is almost the same height as the molecular ion peak (a 1:1 ratio).[4][5]
When a molecule contains both one chlorine and one bromine atom, like our target analyte, these patterns combine to produce a highly predictable and distinctive cluster of peaks at M, M+2, and M+4. This unique isotopic fingerprint is the most powerful diagnostic tool for confirming the presence of these specific halogens.[6]
Part 2: Experimental Design - A Methodical Approach
A successful analysis hinges on a well-designed experiment, from sample preparation to data acquisition. Given that most pharmaceutical compounds are non-volatile, Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly suitable technique.[7]
Sample Preparation Protocol
Proper sample preparation is crucial to avoid ion suppression and ensure reliable quantitative results.[7] The goal is to dissolve the analyte in a solvent compatible with the chosen ionization method and chromatographic conditions.
Step-by-Step Protocol:
-
Solubilization: Accurately weigh a small amount of 6-Bromo-5-chloro-2,3-dihydro-1H-indole.
-
Solvent Selection: Dissolve the compound in a suitable solvent such as methanol or acetonitrile to create a stock solution (e.g., 1 mg/mL). These solvents are compatible with common reversed-phase liquid chromatography and electrospray ionization.
-
Dilution: Prepare a working solution by diluting the stock solution with the initial mobile phase of your LC method (e.g., to 1-10 µg/mL). This ensures good peak shape and prevents overloading the LC column.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could damage the LC-MS system.
Instrumentation and Ionization Source Selection
The choice of ionization source is critical for generating ions from the analyte without causing excessive fragmentation.[8]
-
Electrospray Ionization (ESI): ESI is a 'soft' ionization technique ideal for polar and semi-polar small molecules.[9] It typically produces protonated molecules [M+H]⁺ in positive ion mode, leaving the molecular structure intact. This is advantageous as it preserves the crucial isotopic pattern of the molecular ion.[10]
-
Electron Ionization (EI): Often used with Gas Chromatography (GC-MS), EI is a 'hard' ionization technique that can cause extensive fragmentation.[11] While this provides structural information, it can sometimes lead to a weak or absent molecular ion peak, complicating the initial identification.[12]
For this analysis, ESI is the recommended ionization source coupled with a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) to accurately resolve the isotopic peaks.[10]
Optimized Mass Spectrometry Parameters
The following table outlines a starting point for instrument parameters. These should be optimized to achieve the best signal-to-noise ratio for the analyte.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Indoline nitrogen is basic and readily accepts a proton to form [M+H]⁺. |
| Mass Range | 100 - 400 m/z | This range comfortably covers the expected molecular weight of the analyte. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the electrospray process for efficient ion generation. |
| Source Temperature | 120 - 150 °C | Aids in desolvation of the ESI droplets without causing thermal degradation. |
| Desolvation Gas Flow | 600 - 800 L/hr | Facilitates solvent evaporation to release gas-phase ions. |
| Collision Energy (for MS/MS) | 10-40 eV (Ramped) | A range of energies is used to induce fragmentation and obtain structural information. |
Part 3: Data Interpretation and Analysis
Predicting the Molecular Ion Cluster
The molecular formula for 6-Bromo-5-chloro-2,3-dihydro-1H-indole is C₈H₇BrClN. The monoisotopic mass is calculated using the most abundant isotopes: C=12.0000, H=1.0078, N=14.0031, ³⁵ Cl=34 .9689, ⁷⁹Br=78.9183.
Expected Molecular Ion ([M+H]⁺) Pattern: The presence of both bromine and chlorine isotopes leads to a characteristic cluster of peaks. The relative intensities can be predicted based on the natural abundances of the isotopes.
| Ion Species | m/z (approx.) | Relative Intensity (approx.) | Isotopic Composition |
| [M+H]⁺ | 231.96 | 76% | C₈H₈³⁵Cl⁷⁹BrN⁺ |
| [M+2+H]⁺ | 233.96 | 100% | C₈H₈³⁷Cl⁷⁹BrN⁺ / C₈H₈³⁵Cl⁸¹BrN⁺ |
| [M+4+H]⁺ | 235.96 | 24% | C₈H₈³⁷Cl⁸¹BrN⁺ |
Note: The peak at [M+2+H]⁺ is the most abundant due to the combined probabilities of containing either one ³⁷Cl or one ⁸¹Br atom.[6]
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is used to gain structural information by fragmenting the precursor ion (e.g., m/z 233.96) and analyzing the resulting product ions.[13] The fragmentation pattern provides a fingerprint that helps confirm the compound's structure.
A plausible fragmentation pathway for this molecule involves the initial loss of the halogen atoms. The loss of a bromine radical is a common fragmentation pathway for bromo-substituted compounds.[14]
Caption: Plausible MS/MS fragmentation of 6-Bromo-5-chloro-2,3-dihydro-1H-indole.
Part 4: Comprehensive Workflow and Validation
To ensure trustworthy and reproducible results, a self-validating system should be in place. This involves a comprehensive workflow from sample submission to data reporting.
Caption: End-to-end workflow for mass spectrometry analysis.
System suitability should be confirmed before sample analysis by injecting a known standard to verify retention time, peak shape, and instrument sensitivity. The use of an isotopically labeled internal standard can further enhance quantitative accuracy by correcting for variations in sample preparation and instrument response.[15]
Conclusion
The mass spectrometry analysis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole is a clear example of how inherent chemical properties can be used to an analytical advantage. By understanding the unique isotopic signatures of chlorine and bromine, employing a soft ionization technique like ESI, and confirming the structure through systematic MS/MS fragmentation, researchers can unambiguously identify and characterize this molecule. This guide provides the foundational knowledge and practical steps to achieve this with confidence and scientific rigor.
References
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Intro to Mass Spectrometry. (n.d.). Elements With More Abundant Heavy Isotopes. Retrieved from [Link]
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Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
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JoVE. (2024, April 4). Mass Spectrometry: Isotope Effect. Retrieved from [Link]
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
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Van de Steene, J. C., & Lambert, W. E. (2017). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2103), 20160275. Retrieved from [Link]
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Chemguide. (n.d.). Mass Spectra - The M+2 Peak. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 3). Isotope Abundance. Retrieved from [Link]
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Pharma Focus America. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]
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Selim, E. T. M., et al. (2013). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]
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C&EN. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]
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Avery, B. A., et al. (2012). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry, 330-332, 10-19. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
G. A. van der Rest, et al. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 55(10), e4582. Retrieved from [Link]
-
TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? Retrieved from [Link]
-
Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole
Abstract
This technical guide provides a comprehensive overview of scientifically vetted pathways for the synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole, a substituted indoline of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the viable synthetic strategies, focusing on the selection of starting materials, reaction mechanisms, and detailed experimental protocols. Two primary and robust synthetic routes are explored: the synthesis via a substituted indole intermediate and the synthesis proceeding through an isatin derivative. Each pathway is presented with an emphasis on the causal factors influencing experimental choices, ensuring a reproducible and scalable process.
Introduction: The Significance of the Indoline Scaffold
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The specific substitution pattern of 6-Bromo-5-chloro-2,3-dihydro-1H-indole makes it a valuable building block for the synthesis of targeted therapeutics. The presence of two distinct halogen atoms at the 5 and 6 positions offers opportunities for further functionalization through cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery programs. This guide aims to provide a robust and practical resource for the laboratory-scale synthesis of this important intermediate.
Part 1: Synthesis via a Substituted Indole Intermediate
This pathway focuses on the initial construction of the 6-bromo-5-chloro-1H-indole ring system, followed by a subsequent reduction of the pyrrole ring to yield the target indoline. A notable and effective method for the formation of the indole nucleus from a suitably substituted nitroarene is the Bartoli indole synthesis.
The Bartoli Indole Synthesis: From Nitroaromatics to Indoles
The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[1][2] The reaction proceeds through a[2][2]-sigmatropic rearrangement and is particularly effective for sterically hindered substrates.[3] For the synthesis of 6-bromo-5-chloro-1H-indole, a plausible starting material would be 3-bromo-4-chloro-1-nitrobenzene.
Causality Behind Experimental Choices:
-
Starting Material: The selection of an ortho-substituted nitroarene is crucial for the success of the Bartoli synthesis. The ortho-substituent facilitates the key[2][2]-sigmatropic rearrangement.
-
Grignard Reagent: Vinylmagnesium bromide is the reagent of choice for introducing the two-carbon unit required to form the pyrrole ring of the indole. An excess of the Grignard reagent is necessary to drive the reaction to completion.[3]
-
Reaction Conditions: The reaction is typically performed at low temperatures in an ethereal solvent like tetrahydrofuran (THF) to control the reactivity of the Grignard reagent and minimize side reactions.
Experimental Protocol: Synthesis of 6-Bromo-5-chloro-1H-indole
Step 1: Synthesis of 6-Bromo-5-chloro-1H-indole via the Bartoli Reaction
-
To a stirred solution of 3-bromo-4-chloro-1-nitrobenzene (1.0 eq) in anhydrous THF (tetrahydrofuran) at -40 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of vinylmagnesium bromide (3.0 eq) in THF.
-
Maintain the reaction mixture at -40 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 6-bromo-5-chloro-1H-indole.
| Reagent/Solvent | Molar Eq. | Purpose |
| 3-Bromo-4-chloro-1-nitrobenzene | 1.0 | Starting material |
| Vinylmagnesium bromide | 3.0 | Source of the C2-C3 unit of the indole |
| Anhydrous THF | - | Reaction solvent |
| Saturated aq. NH4Cl | - | Quenching agent |
| Ethyl acetate | - | Extraction solvent |
| Anhydrous Na2SO4 | - | Drying agent |
Reduction of the Indole to the Indoline
The final step in this pathway is the reduction of the newly synthesized 6-bromo-5-chloro-1H-indole to the target 6-bromo-5-chloro-2,3-dihydro-1H-indole. A variety of reducing agents can be employed for this transformation, with borane complexes in the presence of a strong acid being a particularly effective method.[4]
Causality Behind Experimental Choices:
-
Reducing Agent: Borane-tetrahydrofuran complex (BH3·THF) in the presence of trifluoroacetic acid (TFA) is a powerful and selective reagent for the reduction of the indole double bond without affecting the aromatic ring or the halogen substituents.[4]
-
Acid Catalyst: Trifluoroacetic acid activates the indole ring towards reduction by protonation.
Experimental Protocol: Reduction to 6-Bromo-5-chloro-2,3-dihydro-1H-indole
Step 2: Reduction of 6-Bromo-5-chloro-1H-indole
-
Dissolve 6-bromo-5-chloro-1H-indole (1.0 eq) in trifluoroacetic acid under an inert atmosphere.
-
Cool the solution in an ice bath and slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, approx. 2.0-3.0 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water, followed by neutralization with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure 6-bromo-5-chloro-2,3-dihydro-1H-indole.
| Reagent/Solvent | Molar Eq. | Purpose |
| 6-Bromo-5-chloro-1H-indole | 1.0 | Starting material |
| Borane-tetrahydrofuran complex | 2.0 - 3.0 | Reducing agent |
| Trifluoroacetic acid | - | Solvent and activating agent |
| Water and aq. NaHCO3 | - | Quenching and neutralization |
| Ethyl acetate | - | Extraction solvent |
Workflow Diagram: Pathway 1
Sources
An In-Depth Technical Guide to the Structure and Nomenclature of 6-Bromo-5-chloro-2,3-dihydro-1H-indole
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted heterocyclic scaffolds are fundamental building blocks in medicinal chemistry and materials science. Among these, the indoline (2,3-dihydro-1H-indole) framework is of particular interest due to its presence in numerous biologically active compounds. This technical guide provides a comprehensive analysis of a specific halogenated derivative, 6-Bromo-5-chloro-2,3-dihydro-1H-indole . We will deconstruct its chemical structure, elucidate the systematic derivation of its International Union of Pure and Applied Chemistry (IUPAC) name, and present its key chemical properties. This document is intended to serve as an authoritative reference for researchers utilizing this compound in synthesis and drug discovery endeavors.
The Indoline Core: A Privileged Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is one of the most important heterocyclic structures in nature and pharmacology.[1] It forms the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast array of alkaloid natural products and synthetic drugs.[1]
The reduction of the C2-C3 double bond in the pyrrole ring of indole yields 2,3-dihydro-1H-indole , more commonly known as indoline . This seemingly minor modification from an aromatic indole to a non-aromatic indoline significantly alters the molecule's three-dimensional geometry and electronic properties, opening up distinct avenues for chemical functionalization and biological interaction. Substituted indolines are key intermediates in the synthesis of more complex molecules and are integral components of many pharmaceutical agents.
The subject of this guide, 6-Bromo-5-chloro-2,3-dihydro-1H-indole, is a di-halogenated indoline derivative. The presence and specific placement of bromine and chlorine atoms on the benzene ring provide critical handles for further chemical modifications, such as cross-coupling reactions, and can significantly influence the molecule's pharmacokinetic and pharmacodynamic profiles.
Chemical Identity and Physicochemical Properties
A clear summary of a compound's identifiers is crucial for accurate sourcing, data retrieval, and regulatory compliance. The key properties of 6-Bromo-5-chloro-2,3-dihydro-1H-indole are consolidated below.
| Property | Value | Source |
| IUPAC Name | 6-Bromo-5-chloro-2,3-dihydro-1H-indole | Internal Derivation |
| CAS Number | 1369237-21-7 | [2][3] |
| Molecular Formula | C₈H₇BrClN | Deduced from Structure |
| Molecular Weight | 232.51 g/mol | Calculated |
| Common Synonym | 6-Bromo-5-chloroindoline | Trivial Name |
Elucidation of the Chemical Structure
The structural architecture of a molecule dictates its chemical behavior and biological function. The precise arrangement of atoms in 6-Bromo-5-chloro-2,3-dihydro-1H-indole is visualized below, with the standard IUPAC numbering scheme applied to the bicyclic ring system.
Caption: Conceptual workflow for the synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole.
Conclusion
6-Bromo-5-chloro-2,3-dihydro-1H-indole is a precisely defined chemical entity whose structure is unambiguously described by its IUPAC name. Understanding the systematic deconstruction of this name provides clarity on the location of its functional groups—a critical skill for any researcher in the chemical sciences. The di-halogenated nature of this indoline scaffold makes it a valuable and versatile building block, offering two distinct points for advanced synthetic manipulations, such as site-selective palladium-catalyzed cross-coupling reactions. This guide serves as a foundational technical reference, ensuring scientific integrity and accuracy in the use and documentation of this compound.
References
-
SciSupplies. 6-Bromo-5-chloro-2,3-dihydro-1H-indole, 96%, 100mg. [Link]
-
PubChem. 6-Bromo-5-chloro-1H-indole | C8H5BrClN | CID 53404460. [Link]
-
Wikipedia. Indole. [Link]
-
IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]
-
ChemBK. 6-BROMO-5-CHLORO-2,3-DIHYDRO-1H-INDEN-1-AMINE. [Link]
-
International Journal of Chemical Studies. 3-Substituted indole: A review. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
PubChem. 6-Bromoindole | C8H6BrN | CID 676493. [Link]
-
University of Calgary. How to name organic compounds using the IUPAC rules. [Link]
-
Lead Sciences. 6-Bromo-5-chloro-1H-indole. [Link]
Sources
A Technical Guide to the Solubility of 6-Bromo-5-chloro-2,3-dihydro-1H-indole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides an in-depth analysis of the solubility characteristics of 6-Bromo-5-chloro-2,3-dihydro-1H-indole, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive public domain data on its solubility, this document focuses on the foundational principles governing solubility, predictive approaches based on physicochemical properties, and detailed experimental protocols for its determination. This guide is intended to be a valuable resource for researchers in drug discovery and development, offering both theoretical insights and practical methodologies.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility stands out as a pivotal factor. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1][2] Insufficient solubility can lead to low and variable bioavailability, undermining the therapeutic potential of an otherwise potent compound.
6-Bromo-5-chloro-2,3-dihydro-1H-indole belongs to the indole family, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities. Halogenation of the indole ring, as seen in this compound, is a common strategy to modulate metabolic stability, receptor binding affinity, and other pharmacological properties. However, the introduction of halogens can also significantly impact solubility, often reducing it in aqueous media. A thorough understanding of the solubility of this compound in various organic solvents is therefore essential for its formulation, purification, and in vitro screening assays.
Physicochemical Properties and Their Influence on Solubility
While specific experimental data for 6-Bromo-5-chloro-2,3-dihydro-1H-indole is not extensively available, we can infer its likely behavior by examining its structural features and the properties of analogous compounds.
Key Physicochemical Parameters:
| Property | Predicted/Inferred Value | Rationale/Source |
| Molecular Weight | ~248.5 g/mol | Based on the molecular formula C₈H₇BrClN. |
| Polarity | Moderately Polar | The presence of the N-H group allows for hydrogen bonding, while the halogenated benzene ring is lipophilic. |
| Predicted logP | ~3.0 - 3.5 | The logP of the related compound 6-Bromo-5-chloro-1H-indole is reported as 3.4.[3] The dihydro- form is expected to have a slightly lower logP. |
| Hydrogen Bond Donor | 1 (N-H) | The secondary amine in the indoline ring can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptor | 1 (Nitrogen lone pair) | The nitrogen atom can also accept a hydrogen bond. |
The interplay of these properties governs the solubility of 6-Bromo-5-chloro-2,3-dihydro-1H-indole in different solvents. The principle of "like dissolves like" is a fundamental concept here. Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. Given the moderately polar nature of the target compound, it is expected to exhibit reasonable solubility in polar aprotic solvents and some polar protic solvents, with lower solubility in non-polar solvents.
Predicting Solubility: The General Solubility Equation
In the absence of experimental data, the General Solubility Equation (GSE) provides a useful framework for estimating aqueous solubility.[2][4] While our focus is on organic solvents, the principles of the GSE highlight the key parameters influencing solubility. The equation is as follows:
logS = 0.5 - 0.01(MP - 25) - logP
Where:
-
logS is the logarithm of the molar solubility.
-
MP is the melting point in degrees Celsius.
-
logP is the logarithm of the octanol-water partition coefficient.
This equation underscores the importance of two key factors:
-
Crystal Lattice Energy (approximated by Melting Point): A higher melting point indicates stronger intermolecular forces in the crystal lattice, which must be overcome for dissolution to occur. This generally leads to lower solubility.
-
Lipophilicity (logP): This parameter reflects how the compound partitions between an oily (octanol) and an aqueous phase. A higher logP indicates greater lipophilicity and generally lower aqueous solubility.
For organic solvents, a similar conceptual approach can be taken. Solvents that can effectively disrupt the crystal lattice and form favorable interactions with the solute will be more effective.
Experimental Determination of Solubility
The "gold standard" for determining thermodynamic solubility is the shake-flask method . This technique involves equilibrating an excess of the solid compound with the solvent of interest over a period of time, followed by separating the saturated solution and quantifying the concentration of the dissolved solute.
Detailed Protocol for the Shake-Flask Method
Objective: To determine the equilibrium solubility of 6-Bromo-5-chloro-2,3-dihydro-1H-indole in a given organic solvent at a specific temperature.
Materials:
-
6-Bromo-5-chloro-2,3-dihydro-1H-indole (solid)
-
Selected organic solvents (e.g., DMSO, DMF, Ethanol, Acetonitrile, Ethyl Acetate, etc.)
-
Analytical balance
-
Glass vials with Teflon-lined screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid 6-Bromo-5-chloro-2,3-dihydro-1H-indole to a pre-weighed vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker incubator set to a constant temperature (e.g., 25°C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a syringe filter.
-
Quantification:
-
Prepare a series of standard solutions of the compound in the same solvent at known concentrations.
-
Analyze the standard solutions and the sample from the supernatant by HPLC.
-
Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their concentrations.
-
Determine the concentration of the dissolved compound in the sample by interpolating its peak area on the calibration curve.
-
Data Analysis: The solubility is expressed as the concentration of the saturated solution, typically in mg/mL or mol/L.
Workflow for Solubility Determination
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Predicting Aqueous Solubility - It's Harder Than It Looks [practicalcheminformatics.blogspot.com]
- 3. 6-Bromo-5-chloro-1H-indole | C8H5BrClN | CID 53404460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic deployment of 6-Bromo-5-chloro-2,3-dihydro-1H-indole in Modern Medicinal Chemistry
Introduction: The Privileged Indoline Scaffold in Drug Discovery
The indoline (2,3-dihydro-1H-indole) nucleus is a cornerstone in medicinal chemistry, celebrated for its versatile biological activities and its presence in numerous clinically approved drugs. Its rigid, bicyclic structure provides a valuable template for the spatial presentation of pharmacophoric elements, enabling precise interactions with a wide array of biological targets. The strategic introduction of halogen atoms onto this scaffold significantly modulates its physicochemical properties, such as lipophilicity and metabolic stability, and provides synthetic handles for further molecular elaboration.
This technical guide focuses on the utility of a specifically substituted indoline, 6-Bromo-5-chloro-2,3-dihydro-1H-indole , as a pivotal building block in the design and synthesis of novel therapeutic agents. The di-halogenation pattern of this molecule offers a unique combination of features: the chlorine atom at the 5-position enhances the molecule's overall pharmacological profile, while the bromine atom at the 6-position serves as a versatile reactive center for carbon-carbon and carbon-nitrogen bond formation. This guide will provide an in-depth exploration of the synthesis of this key intermediate, its application in the development of targeted therapies, and detailed protocols for its derivatization.
Synthetic Pathways to 6-Bromo-5-chloro-2,3-dihydro-1H-indole
The synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole can be approached through a multi-step sequence, commencing with commercially available starting materials. A plausible and efficient route involves the initial synthesis of the corresponding indole, followed by a selective reduction of the pyrrole ring.
Protocol 1: Synthesis of 6-Bromo-5-chloro-1H-indole
This protocol is adapted from methodologies for the synthesis of related halogenated indoles. A potential starting point is the bromination of a chloro-substituted aminobenzoic acid, followed by cyclization to form the indole ring.[1]
Materials:
-
4-Chloro-2-aminobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Sodium chloroacetate
-
Acetic anhydride
-
Sodium acetate
-
Solvents: Acetic acid, Ethanol, Water
Procedure:
-
Bromination: To a solution of 4-chloro-2-aminobenzoic acid in acetic acid, add N-bromosuccinimide portion-wise at room temperature. Stir the mixture for 4-6 hours until the starting material is consumed (monitored by TLC). The product, 5-bromo-4-chloro-2-aminobenzoic acid, can be isolated by precipitation with water and filtration.
-
N-Alkylation: The resulting 5-bromo-4-chloro-2-aminobenzoic acid is then reacted with sodium chloroacetate in an aqueous basic solution. This nucleophilic substitution yields N-(4-bromo-5-chloro-2-carboxyphenyl)glycine.
-
Cyclization and Decarboxylation: The N-substituted glycine derivative is then subjected to a cyclization reaction using acetic anhydride and sodium acetate. This step forms the indole ring and results in the formation of 1-acetyl-5-bromo-6-chloro-1H-indol-3-ol.
-
Deacetylation and Reduction: The acetyl group can be removed under basic conditions, and the 3-hydroxy group can be reduced to afford 5-bromo-6-chloro-1H-indole. Note: The exact conditions for this final step may require optimization.
Protocol 2: Reduction to 6-Bromo-5-chloro-2,3-dihydro-1H-indole
The reduction of the indole to the indoline can be achieved using various reducing agents. A common and effective method is the use of sodium cyanoborohydride in acetic acid.[2][3]
Materials:
-
6-Bromo-5-chloro-1H-indole
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid
Procedure:
-
Dissolve 6-Bromo-5-chloro-1H-indole in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Basify the solution with a suitable base (e.g., NaOH solution) to pH > 8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 6-Bromo-5-chloro-2,3-dihydro-1H-indole.
Caption: Proposed synthetic pathway to the target compound.
Application in the Synthesis of Kinase Inhibitors
The di-halogenated indoline scaffold is a highly valuable starting point for the synthesis of potent and selective kinase inhibitors. The chlorine atom at the 5-position often contributes to favorable interactions within the ATP-binding pocket of kinases, while the bromine at the 6-position provides a versatile handle for introducing various substituents to explore the solvent-exposed region and enhance target specificity and potency.
A primary application of this scaffold is in the development of inhibitors for Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR), which are often dysregulated in various cancers.
Workflow for Kinase Inhibitor Development
Caption: Workflow for developing kinase inhibitors.
Protocol 3: N-Functionalization of 6-Bromo-5-chloro-2,3-dihydro-1H-indole
The secondary amine of the indoline ring is a key site for modification to introduce moieties that can interact with the hinge region of the kinase active site or improve pharmacokinetic properties.
Materials:
-
6-Bromo-5-chloro-2,3-dihydro-1H-indole
-
Alkyl halide or acyl chloride (e.g., 2-(dimethylamino)ethyl chloride, acryloyl chloride)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
Dissolve 6-Bromo-5-chloro-2,3-dihydro-1H-indole in the chosen solvent.
-
Add the base to the solution.
-
Slowly add the alkyl halide or acyl chloride at room temperature or 0 °C.
-
Stir the reaction mixture for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The bromine at the C6 position is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups. These groups can occupy hydrophobic pockets in the kinase active site, thereby increasing potency.
Materials:
-
N-protected-6-Bromo-5-chloro-2,3-dihydro-1H-indole
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To a reaction vessel, add the N-protected-6-Bromo-5-chloro-2,3-dihydro-1H-indole, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the introduction of a wide range of amino groups at the C6 position, which can form key hydrogen bonds with the target protein.
Materials:
-
N-protected-6-Bromo-5-chloro-2,3-dihydro-1H-indole
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., sodium tert-butoxide, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the ligand in the reaction solvent.
-
Add the N-protected-6-Bromo-5-chloro-2,3-dihydro-1H-indole, the amine, and the base.
-
Seal the reaction vessel and heat to 80-120 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and quench with water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry, concentrate, and purify by column chromatography.
Quantitative Data and Structure-Activity Relationships (SAR)
While specific biological data for derivatives of 6-Bromo-5-chloro-2,3-dihydro-1H-indole is not extensively published, we can infer potential activities based on structurally similar compounds found in the literature. The following table presents representative data for halogenated indole/indoline derivatives targeting various kinases.
| Scaffold | Target Kinase | IC₅₀ (nM) | Reference Compound Class |
| 5-Chloro-indole | EGFRWT | 68-85 | Indole-2-carboxamides |
| 5-Chloro-indole | EGFRT790M | 9.5-11.9 | Indole-2-carboxamides |
| 6-Substituted-indole | Tubulin Polymerization | 4.5 | Heterocyclyl-1H-indoles |
| 5-Chloro-indole | HIV-1 Reverse Transcriptase | - | Phenylsulfonyl)indole-2-carboxamide |
This table is illustrative and based on data for related, not identical, scaffolds.
Key SAR Insights:
-
N1-Substitution: Small, flexible chains, often incorporating a basic amine, can enhance solubility and interactions with the solvent-exposed region of the kinase.
-
C6-Substitution: Aryl and heteroaryl groups introduced via Suzuki coupling can significantly enhance potency by accessing hydrophobic pockets. The nature and substitution pattern of these aromatic rings are critical for target selectivity.
-
C5-Chloro Group: The presence of the chloro group at the 5-position is often crucial for potent inhibition of many kinases, likely through favorable interactions in the ATP-binding site.
Conclusion
6-Bromo-5-chloro-2,3-dihydro-1H-indole is a strategically designed building block with significant potential in medicinal chemistry. Its di-halogenation pattern provides both a key pharmacophoric element and a versatile synthetic handle for the creation of diverse chemical libraries. The protocols and workflows outlined in this guide offer a comprehensive framework for researchers to utilize this scaffold in the discovery and development of novel kinase inhibitors and other targeted therapies. The continued exploration of derivatives based on this privileged core is expected to yield promising candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- BenchChem. (2025). Application Notes and Protocols for 6-bromo-2,3-dihydro-1H-inden-5-ol in Synthetic Chemistry.
- Google Patents. (n.d.). Indole derivatives. (US Patent 7763732B2).
-
PubChem. (n.d.). 6-Bromo-5-chloro-1H-indole. Retrieved from [Link]
- Google Patents. (n.d.). Indole derivative. (European Patent EP0801059A1).
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
Molecules. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
- Google Patents. (n.d.). Indole derivatives. (US Patent 5545644A).
- Google Patents. (n.d.). Processes for production of indole compounds. (European Patent EP1829872B1).
-
Google Patents. (n.d.). United States Patent. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-6-chloro-3-indoxyl. (Chinese Patent CN106986809B).
-
Molecules. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. 27(21), 7462. Retrieved from [Link]
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PubMed Central. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Retrieved from [Link]
- BenchChem. (2025). Potential Biological Targets of 5-chloro-3-ethyl-2-methyl-1H-indole: A Technical Guide.
-
Organic Chemistry Portal. (n.d.). Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of 3-halogenated 2,3′-biindoles by a copper-mediated 2,3-difunctionalization of indoles. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of alpha-bromo,omega-chloroalkanes. (European Patent EP0824094A1).
-
PubMed. (2009). Design and synthesis of indole, 2,3-dihydro-indole, and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide derivatives as novel HCV inhibitors. Retrieved from [Link]
-
PubMed Central. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Retrieved from [Link]
-
PubMed Central. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Retrieved from [Link]
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- 3. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 6-Bromo-5-chloro-2,3-dihydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated Indolines in Medicinal Chemistry
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. N-alkylated indolines, in particular, are crucial intermediates and final products in the development of pharmaceuticals. The substituent on the indole nitrogen can significantly modulate a molecule's pharmacological profile, including its binding affinity for biological targets, selectivity, and metabolic stability. The specific compound, 6-Bromo-5-chloro-2,3-dihydro-1H-indole, possesses halogen substitutions that can influence its reactivity and provide sites for further chemical modification, making its N-alkylation a key step in the synthesis of novel drug candidates.
This guide provides detailed experimental protocols for the N-alkylation of 6-Bromo-5-chloro-2,3-dihydro-1H-indole, offering insights into the underlying chemical principles and practical guidance for successful synthesis.
Reaction Mechanism: A Stepwise Look at N-Alkylation
The N-alkylation of indoles and their derivatives, such as the target indoline, typically proceeds through a nucleophilic substitution reaction. The process can be broken down into two primary steps:
-
Deprotonation: A base is used to remove the acidic proton from the nitrogen atom of the indoline ring. This generates a highly nucleophilic indolide anion. The choice of base is critical and depends on the acidity of the N-H bond, which can be influenced by substituents on the indole ring.[1] Strong bases like sodium hydride (NaH) are commonly employed to ensure complete deprotonation.[1][2]
-
Nucleophilic Attack: The newly formed indolide anion then acts as a nucleophile, attacking the electrophilic carbon atom of an alkylating agent, typically an alkyl halide. This results in the formation of a new carbon-nitrogen bond and the desired N-alkylated product, along with a salt byproduct.[1]
The presence of electron-withdrawing groups, such as the bromo and chloro substituents on the aromatic ring of 6-Bromo-5-chloro-2,3-dihydro-1H-indole, can increase the acidity of the N-H proton, potentially facilitating the deprotonation step.[1]
Caption: General workflow for the N-alkylation of 6-Bromo-5-chloro-2,3-dihydro-1H-indole.
Experimental Protocols
This section details two common and effective protocols for the N-alkylation of 6-Bromo-5-chloro-2,3-dihydro-1H-indole using different bases and solvent systems. The choice of protocol may depend on the specific alkylating agent, available laboratory resources, and desired reaction scale.
Protocol 1: N-Alkylation using Sodium Hydride in DMF
This classic and robust method utilizes a strong base, sodium hydride, in an anhydrous polar aprotic solvent, N,N-dimethylformamide (DMF).[2][3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 6-Bromo-5-chloro-2,3-dihydro-1H-indole | ≥97% | Sigma-Aldrich |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Reagent grade | Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich |
| Alkyl halide (e.g., methyl iodide, benzyl bromide) | ≥98% | Sigma-Aldrich |
| Saturated aqueous ammonium chloride (NH₄Cl) solution | ACS reagent | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS reagent | Fisher Scientific |
| Brine (saturated aqueous NaCl solution) | ACS reagent | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | ACS reagent | Fisher Scientific |
| Argon or Nitrogen gas | High purity | Local supplier |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 6-Bromo-5-chloro-2,3-dihydro-1H-indole (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely. A typical concentration ranges from 0.1 to 0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Carefully and portion-wise add sodium hydride (1.1 - 1.5 eq) to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation and slow addition to control the effervescence.
-
Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. The cessation of gas evolution is a good indicator of complete deprotonation.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Caption: Workflow for N-alkylation using sodium hydride in DMF.
Protocol 2: N-Alkylation using Potassium Hydroxide in an Ionic Liquid
This method offers a potentially milder and more efficient alternative, utilizing potassium hydroxide as the base in an ionic liquid as the solvent.[4] Ionic liquids can enhance reaction rates and offer benefits in terms of recyclability.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 6-Bromo-5-chloro-2,3-dihydro-1H-indole | ≥97% | Sigma-Aldrich |
| Potassium hydroxide (KOH) | ACS reagent, pellets | Fisher Scientific |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF₄]) | ≥97% | Sigma-Aldrich |
| Alkyl halide (e.g., methyl iodide, benzyl bromide) | ≥98% | Sigma-Aldrich |
| Diethyl ether | ACS reagent | Fisher Scientific |
| Water | Deionized | Laboratory supply |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS reagent | Fisher Scientific |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine 6-Bromo-5-chloro-2,3-dihydro-1H-indole (1.0 eq), potassium hydroxide (2.0 eq), and the ionic liquid, [Bmim][BF₄].
-
Addition of Alkylating Agent: Add the alkyl halide (1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for a specified time (typically 1-6 hours). Monitor the reaction progress by TLC.
-
Extraction: Upon completion, add water to the reaction mixture and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Comparative Summary of Protocols:
| Parameter | Protocol 1 (NaH/DMF) | Protocol 2 (KOH/Ionic Liquid) |
| Base | Sodium Hydride (Strong) | Potassium Hydroxide (Strong) |
| Solvent | Anhydrous DMF | Ionic Liquid (e.g., [Bmim][BF₄]) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-24 hours | 1-6 hours |
| Advantages | Widely used, reliable | Potentially faster, milder conditions |
| Disadvantages | Requires anhydrous conditions, H₂ evolution | Ionic liquids can be expensive |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete deprotonation- Inactive alkylating agent- Moisture in the reaction | - Use fresh, high-quality NaH or KOH.- Ensure anhydrous conditions, especially for Protocol 1.- Check the purity of the alkylating agent. |
| Formation of Side Products | - C-alkylation (less common for indolines)- Over-alkylation | - Use a less reactive alkylating agent.- Carefully control the stoichiometry of the alkylating agent. |
| Difficult Purification | - Residual DMF or ionic liquid | - For DMF, perform multiple aqueous washes during work-up.- For ionic liquids, ensure thorough extraction. |
Conclusion
The N-alkylation of 6-Bromo-5-chloro-2,3-dihydro-1H-indole is a critical transformation for the synthesis of novel compounds with potential therapeutic applications. The protocols provided herein offer reliable methods for achieving this synthesis. The choice of a specific protocol will depend on the desired scale, available reagents, and the specific alkylating agent being used. Careful attention to experimental conditions, particularly the exclusion of moisture when using sodium hydride, is paramount for achieving high yields and purity.
References
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. Available at: [Link]
- N-alkylation of indole derivatives. Google Patents.
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. ACS Catalysis. Available at: [Link]
- Process for n-alkylation of indoles. Google Patents.
-
in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]
-
How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. ResearchGate. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
Application Notes and Protocols for 6-Bromo-5-chloro-2,3-dihydro-1H-indole as a Building Block for CNS Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 6-Bromo-5-chloroindoline Scaffold in CNS Drug Discovery
The indoline scaffold is a privileged heterocyclic motif frequently found in a wide array of neuroactive compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets within the central nervous system (CNS). The strategic halogenation of this core, specifically with bromine at the 6-position and chlorine at the 5-position, furnishes a versatile building block: 6-bromo-5-chloro-2,3-dihydro-1H-indole . This disubstituted indoline is of particular interest to medicinal chemists for several key reasons:
-
Orthogonal Functionalization: The distinct electronic properties and reactivity of the aryl bromide and aryl chloride moieties, coupled with the secondary amine, allow for selective and sequential chemical modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the nitrogen atom can be readily functionalized through various alkylation or acylation reactions.
-
Modulation of Physicochemical Properties: The presence of two halogen atoms significantly influences the lipophilicity, metabolic stability, and electronic nature of the molecule. This allows for fine-tuning of critical drug-like properties, such as blood-brain barrier permeability and target engagement.
-
Vectorial Exploration of Chemical Space: The defined substitution pattern provides a robust platform for generating focused libraries of compounds, enabling systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles.
These attributes make 6-bromo-5-chloro-2,3-dihydro-1H-indole a valuable starting material for the synthesis of novel CNS agents targeting a range of receptors and enzymes.
Synthesis of the Core Building Block: 6-Bromo-5-chloro-2,3-dihydro-1H-indole
A reliable and scalable synthesis of the title compound is paramount for its use in drug discovery programs. A practical two-step approach involves the initial construction of the corresponding indole followed by a selective reduction of the pyrrole ring.
Step 1: Synthesis of 6-Bromo-5-chloro-1H-indole
A plausible synthetic route to 6-bromo-5-chloro-1H-indole involves the reaction of a suitably substituted nitrobenzene with a vinyl Grignard reagent, followed by cyclization.
Reaction Scheme:
Caption: Synthesis of 6-Bromo-5-chloro-1H-indole.
Protocol: Synthesis of 6-Bromo-5-chloro-1H-indole
-
Reaction Setup: To a solution of 1-bromo-2-chloro-4-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -40 °C.
-
Grignard Addition: Slowly add a solution of vinylmagnesium bromide (3.0 eq) in THF, maintaining the temperature at -40 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at -40 °C for 1 hour, then gradually warm to room temperature.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 6-bromo-5-chloro-1H-indole.
Step 2: Reduction to 6-Bromo-5-chloro-2,3-dihydro-1H-indole
The selective reduction of the electron-rich pyrrole ring of the indole can be effectively achieved using a borane reagent in the presence of a strong acid, such as trifluoroacetic acid. This method is particularly useful for indoles that may not be amenable to catalytic hydrogenation due to the presence of halogens.
Reaction Scheme:
Caption: Reduction of Indole to Indoline.
Protocol: Synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole [1]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 6-bromo-5-chloro-1H-indole (1.0 eq) in trifluoroacetic acid at 0 °C.
-
Reagent Addition: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) to the stirred solution.
-
Reaction Progression: Allow the reaction to proceed at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water, followed by basification with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 6-bromo-5-chloro-2,3-dihydro-1H-indole.
Application in the Synthesis of CNS Agents: A Case Study
The true utility of a building block is demonstrated through its application in the synthesis of biologically active molecules. The 6-bromo-5-chloroindoline scaffold has been explored for the development of various CNS agents.
Exemplary Application: Synthesis of a Potential D2 Receptor Modulator
Derivatives of the 6-bromo-5-chloroindoline core can be synthesized to target dopamine receptors, which are implicated in a variety of neurological and psychiatric disorders. The following protocols outline the synthesis of a representative N-substituted derivative.
Workflow for Derivatization:
Caption: Derivatization of the Indoline Core.
Protocol 1: N-Alkylation of 6-Bromo-5-chloro-2,3-dihydro-1H-indole
-
Reaction Setup: To a solution of 6-bromo-5-chloro-2,3-dihydro-1H-indole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or cesium carbonate, 2.0 eq).
-
Reagent Addition: Add the desired alkyl halide (e.g., a benzyl bromide or an alkyl iodide, 1.1 eq) to the suspension.
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
-
Reaction Setup: In a microwave vial or a round-bottom flask equipped with a reflux condenser, combine the N-protected 6-bromo-5-chloro-2,3-dihydro-1H-indole (1.0 eq), an aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., sodium carbonate or potassium carbonate, 2.0 eq).
-
Solvent Addition and Degassing: Add a mixture of a suitable organic solvent (e.g., dioxane, toluene, or DME) and water. Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction Progression: Heat the reaction mixture to 80-120 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
-
Reaction Setup: In a sealable reaction vessel under an inert atmosphere, combine the N-protected 6-bromo-5-chloro-2,3-dihydro-1H-indole (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
-
Solvent Addition: Add anhydrous toluene or dioxane to the reaction vessel.
-
Reaction Progression: Seal the vessel and heat the mixture to 80-110 °C with stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite. Concentrate the filtrate and purify the residue by column chromatography to obtain the desired C-N coupled product.
Quantitative Data Summary
The following table provides representative data for the types of transformations discussed. Please note that actual yields and optimal conditions will vary depending on the specific substrates and reagents used.
| Transformation | Starting Material | Reagents & Conditions | Product | Representative Yield (%) |
| Indole Synthesis | 1-Bromo-2-chloro-4-nitrobenzene | 1. Vinylmagnesium bromide, THF, -40°C to rt | 6-Bromo-5-chloro-1H-indole | 15-25 |
| Indole Reduction | 6-Bromo-5-chloro-1H-indole | BH₃·THF, TFA, CH₂Cl₂, 0°C to rt | 6-Bromo-5-chloro-2,3-dihydro-1H-indole | 60-80 |
| N-Alkylation | 6-Bromo-5-chloro-2,3-dihydro-1H-indole | Benzyl bromide, K₂CO₃, DMF, rt | 1-Benzyl-6-bromo-5-chloro-2,3-dihydro-1H-indole | 85-95 |
| Suzuki Coupling | 1-Acyl-6-bromo-5-chloroindoline | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100°C | 1-Acyl-5-chloro-6-phenylindoline | 70-90 |
| Buchwald-Hartwig | 1-Acyl-6-bromo-5-chloroindoline | Morpholine, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110°C | 1-Acyl-5-chloro-6-morpholinoindoline | 65-85 |
Conclusion
6-Bromo-5-chloro-2,3-dihydro-1H-indole is a strategically valuable and versatile building block for the synthesis of novel CNS drug candidates. Its unique substitution pattern allows for selective, multi-directional derivatization, enabling the efficient exploration of chemical space around a privileged scaffold. The synthetic protocols outlined herein provide a foundation for researchers to access this key intermediate and to generate diverse libraries of compounds for screening and lead optimization in CNS drug discovery programs. The ability to perform sequential N-functionalization and palladium-catalyzed cross-coupling reactions underscores the power of this building block in constructing complex molecular architectures with the potential for potent and selective biological activity.
References
- Google Patents. (1980). US4210590A - Reduction of indole compounds to indoline compounds.
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Bromo-5-chloro-2,3-dihydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indole Scaffold in Kinase Inhibition
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1] A significant number of approved and investigational drugs feature this heterocyclic motif, particularly in the realm of protein kinase inhibitors.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2]
This guide provides a detailed technical overview and actionable protocols for the synthesis of potential kinase inhibitors starting from the readily available, yet functionally rich, 6-Bromo-5-chloro-2,3-dihydro-1H-indole. This starting material offers a unique combination of reactive sites that can be strategically manipulated to generate a diverse library of compounds for screening and lead optimization. We will explore a synthetic strategy that leverages the inherent reactivity of the indoline core and its halogen substituents to build molecules designed to target key kinases implicated in tumorigenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[4][5][6]
Strategic Synthetic Blueprint: From Dihydroindole to Potent Kinase Inhibitors
Our synthetic approach is designed to be modular, allowing for the introduction of diversity at multiple points. The overall strategy involves a three-stage process:
-
Core Modification: Dehydrogenation of the 2,3-dihydro-1H-indole core to the corresponding indole, or oxidation to the indolin-2-one scaffold. This initial step is crucial as many potent kinase inhibitors possess an unsaturated or oxidized indole core which is critical for their binding to the ATP pocket of the kinase.[7]
-
N-1 Functionalization: Introduction of various aryl or heteroaryl substituents at the N-1 position of the indole ring via Buchwald-Hartwig amination. This is a common strategy to modulate the pharmacokinetic properties and target engagement of the inhibitor.
-
C-6 Diversification: Palladium-catalyzed cross-coupling reactions (Suzuki or Sonogashira) at the C-6 bromo position to introduce a variety of chemical moieties. The bromine at the C-6 position is generally more reactive than the chlorine at the C-5 position in palladium-catalyzed cross-coupling reactions, allowing for regioselective functionalization.[8][9]
This strategic approach allows for the systematic exploration of the chemical space around the 5-chloro-6-substituted indole scaffold, a motif present in several known kinase inhibitors.
Experimental Protocols
Stage 1: Core Modification
The initial step involves the transformation of the 2,3-dihydro-1H-indole core. Researchers can choose between dehydrogenation to form an indole or oxidation to form an indolin-2-one, depending on the desired final scaffold.
Protocol 1: Dehydrogenation of 6-Bromo-5-chloro-2,3-dihydro-1H-indole to 6-Bromo-5-chloro-1H-indole
-
Rationale: Aromatization of the indoline core to an indole can be achieved through catalytic dehydrogenation. This process restores the aromaticity of the pyrrole ring, a key feature of many kinase inhibitors. Palladium on carbon (Pd/C) is an effective and commonly used catalyst for this transformation.[10]
-
Step-by-Step Protocol:
-
To a solution of 6-Bromo-5-chloro-2,3-dihydro-1H-indole (1.0 eq) in a suitable high-boiling solvent such as toluene or xylenes, add 10 mol% of Palladium on carbon (10% Pd/C).
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-Bromo-5-chloro-1H-indole.
-
Protocol 2: Oxidation of 6-Bromo-5-chloro-2,3-dihydro-1H-indole to 6-Bromo-5-chloroindolin-2-one
-
Rationale: The indolin-2-one (oxindole) scaffold is a privileged structure in many FDA-approved kinase inhibitors, including Sunitinib.[6] Oxidation at the C-2 position of the indoline ring provides this key pharmacophore. Various oxidizing agents can be employed for this transformation.
-
Step-by-Step Protocol:
-
Protect the nitrogen of 6-Bromo-5-chloro-2,3-dihydro-1H-indole with a suitable protecting group (e.g., acetyl) by reacting with acetic anhydride in the presence of a base like triethylamine.
-
Dissolve the N-acetylated indoline (1.0 eq) in a suitable solvent such as acetic acid or a mixture of acetonitrile and water.
-
Add a suitable oxidizing agent, such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC), portion-wise at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the addition of isopropanol.
-
Extract the product with an organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Deprotect the N-acetyl group under standard hydrolytic conditions (e.g., aqueous HCl or NaOH) to yield 6-Bromo-5-chloroindolin-2-one.
-
Purify the crude product by recrystallization or column chromatography.
-
Stage 2: N-1 Functionalization
With the modified core in hand, the next step is to introduce diversity at the indole nitrogen.
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
-
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the N-1 position of the indole or indolin-2-one core.
-
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask, add the 6-Bromo-5-chloro-1H-indole or 6-Bromo-5-chloroindolin-2-one (1.0 eq), the desired aryl or heteroaryl halide (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like Xantphos or DavePhos (4-10 mol%).
-
Add a base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-arylated product.
-
Stage 3: C-6 Diversification
The final stage of this synthetic strategy focuses on the functionalization of the C-6 position.
Protocol 4: Suzuki Cross-Coupling at the C-6 Position
-
Rationale: The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds.[11] It allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C-6 position by coupling the bromo-indole derivative with a corresponding boronic acid or boronate ester. The greater reactivity of the C-Br bond compared to the C-Cl bond under typical Suzuki conditions allows for regioselective coupling at C-6.[12]
-
Step-by-Step Protocol:
-
In a reaction vessel, combine the N-functionalized 6-Bromo-5-chloro-indole derivative (1.0 eq), the desired boronic acid or boronate ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0 eq).
-
Add a degassed solvent mixture, typically a combination of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final C-6 functionalized kinase inhibitor candidate.
-
Protocol 5: Sonogashira Cross-Coupling at the C-6 Position
-
Rationale: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[13] This reaction is an excellent method for introducing alkynyl moieties, which can serve as important pharmacophores or as handles for further synthetic transformations.
-
Step-by-Step Protocol:
-
To a solution of the N-functionalized 6-Bromo-5-chloro-indole derivative (1.0 eq) and the terminal alkyne (1.5 eq) in a suitable solvent like DMF or THF, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper(I) co-catalyst like CuI (5-10 mol%).
-
Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the C-6 alkynylated indole derivative.
-
Visualization of Synthetic Pathways and Biological Targets
Synthetic Workflow Diagram
Caption: A modular synthetic workflow for generating diverse kinase inhibitors.
Targeted Kinase Signaling Pathways
The synthesized compounds can be screened against a panel of kinases. The following diagrams illustrate the signaling pathways of three key oncogenic kinases: VEGFR-2, PDGFR, and c-Kit.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.[4][8]
PDGFR Signaling Pathway
Caption: Multiple signaling cascades initiated by c-Kit activation. [14][15]
Data Presentation: Biological Activity of Representative Indole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of several indole-based kinase inhibitors against key targets. This data serves as a benchmark for the potential efficacy of novel compounds synthesized using the protocols described herein.
| Compound ID | Scaffold | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Sunitinib | Indolin-2-one | VEGFR-2, PDGFRβ, c-Kit | 2 (VEGFR-2), 8 (PDGFRβ), 4 (c-Kit) | [6] |
| Compound 18b | Indole | VEGFR-2 | 70 | [16] |
| Compound 12 | Indole | FLT3, PDGFRα, c-Kit | 5.3 (FLT3), 114.6 (PDGFRα), 227.0 (c-Kit) | [5] |
| Compound 6e | Indole | c-Kit, PDGFRβ | 99 (c-Kit), 120 (PDGFRβ) | [6] |
| Compound 17a | Indolin-2-one | VEGFR-2 | 78 | [17] |
| Nintedanib Analog 146a | Indole | VEGFR-2, PDGFRβ | 51.7 (VEGFR-2), 14.3 (PDGFRβ) | [4] |
| Nintedanib Analog 153c | Indole | VEGFR-2, VEGFR-3, PDGFRα, PDGFRβ | 69.1 (VEGFR-2), 18.2 (VEGFR-3), 4.4 (PDGFRα), 22.0 (PDGFRβ) | [4] |
Conclusion and Future Directions
The synthetic strategies and detailed protocols provided in this guide offer a robust framework for the generation of novel kinase inhibitors based on the 6-Bromo-5-chloro-2,3-dihydro-1H-indole scaffold. The modular nature of the proposed synthetic routes allows for extensive structure-activity relationship (SAR) studies, which are crucial for the optimization of lead compounds. The halogenated indole core is a promising starting point, as halogenation has been shown to enhance the biological activity of kinase inhibitors. [18]By systematically exploring substitutions at the N-1 and C-6 positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these novel compounds. The ultimate goal is the discovery of new chemical entities with the potential to be developed into next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
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- Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual review of biochemistry, 75, 93-109.
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The dehydrogenation of indoline to indole using the various catalysts at 110 C a. (n.d.). ResearchGate. Retrieved from [Link]
- Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
- Nonami, A., et al. (2024). Cu-catalyzed aerobic oxidative dehydrogenation of tertiary indolines to indoles using azo/hydrazide redox. RSC Advances.
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A copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazole heterocycles has been developed. (n.d.). PMC. Retrieved from [Link]
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Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position. (2025). ResearchGate. Retrieved from [Link]
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Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). PMC. Retrieved from [Link]
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Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (n.d.). MDPI. Retrieved from [Link]
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Halogenated Indole Alkaloids from Marine Invertebrates. (n.d.). PMC. Retrieved from [Link]
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances.
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Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents. (2018). PubMed. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
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Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. (2023). PubMed Central. Retrieved from [Link]
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Halogenated Indole Alkaloids from Marine Invertebrates. (2025). ResearchGate. Retrieved from [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central. Retrieved from [Link]
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synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. (2016). ResearchGate. Retrieved from [Link]
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A proposed structure of RTK downstream signal transduction pathways. (n.d.). ResearchGate. Retrieved from [Link]
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Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. (n.d.). MDPI. Retrieved from [Link]
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One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. (2025). NIH. Retrieved from [Link]
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Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). PubMed. Retrieved from [Link]
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Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). (n.d.). MDPI. Retrieved from [Link]
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron letters, 16(50), 4467-4470.
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A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. (n.d.). pubs.rsc.org. Retrieved from [Link]
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Schematic representation of the PDGF signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]
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Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
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Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (n.d.). PMC. Retrieved from [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC. Retrieved from [Link]
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Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. (2025). ResearchGate. Retrieved from [Link]
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Synthesis of indolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. (2015). pubs.rsc.org. Retrieved from [Link]
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Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (n.d.). PubMed Central. Retrieved from [Link]
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IC50 values of all compounds for L929 cells. (n.d.). ResearchGate. Retrieved from [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. Retrieved from [Link]
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Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. (2023). PubMed Central. Retrieved from [Link]
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B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. (n.d.). ACS Publications. Retrieved from [Link]
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Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. (n.d.). NIH. Retrieved from [Link]
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Application Notes and Protocols: The Utility of 6-Bromo-5-chloro-2,3-dihydro-1H-indole in Anti-Cancer Drug Discovery
Introduction: The Strategic Importance of Halogenated Indolines in Oncology
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including a number of FDA-approved anti-cancer drugs.[1][2] Its rigid bicyclic structure provides an excellent framework for the spatial orientation of pharmacophoric groups, enabling precise interactions with various biological targets. The reduced form, 2,3-dihydro-1H-indole or "indoline," offers greater conformational flexibility, which can be advantageous for optimizing binding to the often-dynamic pockets of enzymes like kinases.
Halogenation of the indole ring is a well-established strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The introduction of bromine and chlorine atoms, as in the 6-Bromo-5-chloro-2,3-dihydro-1H-indole scaffold, can significantly enhance biological activity. These electronegative and lipophilic substituents can alter the electronic distribution of the ring system, influence metabolic stability, and form specific halogen bonds with protein targets, thereby increasing binding affinity and selectivity.
Derivatives of halogenated indoles have demonstrated potent anti-cancer activity through various mechanisms, including the inhibition of crucial signaling pathways that drive tumor growth and proliferation, such as those mediated by Epidermal Growth Factor Receptor (EGFR), BRAF, and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the 6-Bromo-5-chloro-2,3-dihydro-1H-indole scaffold in the discovery of novel anti-cancer agents. We will detail synthetic strategies, provide step-by-step protocols for biological evaluation, and discuss potential molecular targets, thereby offering a roadmap for harnessing the potential of this promising chemical entity.
Synthetic Strategies: Building a Focused Library of 6-Bromo-5-chloro-2,3-dihydro-1H-indole Derivatives
The 6-Bromo-5-chloro-2,3-dihydro-1H-indole core serves as a versatile starting material for the synthesis of a diverse library of potential anti-cancer compounds. The secondary amine of the indoline ring is a key handle for derivatization, most commonly through N-acylation or N-sulfonylation reactions. These modifications allow for the introduction of a wide array of functional groups to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.
Representative Synthetic Protocol: N-acylation of 6-Bromo-5-chloro-2,3-dihydro-1H-indole
This protocol describes a general method for the N-acylation of the title compound with a representative acyl chloride.
Rationale: N-acylation is a robust and high-yielding reaction that introduces an amide functionality. The amide bond is a common feature in many kinase inhibitors, often participating in hydrogen bonding interactions within the ATP-binding pocket of the target enzyme. The choice of the acyl chloride can be varied to probe different regions of the target's binding site.
Materials:
-
6-Bromo-5-chloro-2,3-dihydro-1H-indole
-
4-(Trifluoromethyl)benzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Bromo-5-chloro-2,3-dihydro-1H-indole (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.5 eq).
-
Acylation: Add a solution of 4-(trifluoromethyl)benzoyl chloride (1.2 eq) in anhydrous DCM dropwise to the reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes) to yield the desired N-acylated product.
-
Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS, HRMS).
In Vitro Anti-Cancer Evaluation: A Stepwise Screening Cascade
A hierarchical screening approach is recommended to efficiently identify promising compounds and elucidate their mechanism of action.
Primary Screening: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] It is a robust and widely used method for the initial screening of potential cytotoxic agents.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Treatment: After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Secondary Screening: Mechanism of Action
Compounds that exhibit significant cytotoxicity in the primary screen should be further investigated to understand their mechanism of action.
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7] Many anti-cancer drugs induce cell cycle arrest at specific checkpoints.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cells in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Apoptosis (programmed cell death) is a common mechanism of action for many anti-cancer drugs.
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the test compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with ice-cold PBS, and centrifuge.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative, PI-positive: Necrotic cells.
-
Visualization of Key Concepts
Hypothetical Signaling Pathway Inhibition
Derivatives of halogenated indoles are known to target protein kinases. A plausible mechanism of action for a novel 6-Bromo-5-chloro-2,3-dihydro-1H-indole derivative could be the inhibition of the EGFR signaling pathway, which is frequently dysregulated in cancer.[3][9]
Caption: Inhibition of the EGFR signaling pathway by a hypothetical 6-Bromo-5-chloro-indoline derivative.
Experimental Workflow for Anti-Cancer Drug Discovery
The process from compound synthesis to biological evaluation follows a logical progression.
Caption: Experimental workflow from starting material to lead compound identification.
Hypothetical Structure-Activity Relationship (SAR)
Exploring the SAR is crucial for optimizing the lead compound.
Caption: Hypothetical SAR for N-substituted 6-Bromo-5-chloro-indoline derivatives.
Comparative Performance Data
While specific data for 6-Bromo-5-chloro-2,3-dihydro-1H-indole derivatives is not extensively published, the following table provides IC50 values for related halogenated indole/indolinone compounds against various cancer cell lines, offering a benchmark for potential efficacy.
| Compound Class | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| 5-Chloro-indole-2-carboxylate derivative | A549 (Lung) | EGFR/BRAF Inhibition | 0.029 - 0.078 | [10] |
| 5-Bromo-indolinone derivative | BT-549 (Breast) | Cytotoxicity | ~0.40 | [11] |
| 6-Substituted-indole derivative | MCF-7 (Breast) | Tubulin Polymerization Inhibition | Varies | [6] |
| Sulfonylated indoloquinoline | A549 (Lung) | EGFR-TK Inhibition | 0.28 - 0.48 | [2] |
Conclusion and Future Directions
The 6-Bromo-5-chloro-2,3-dihydro-1H-indole scaffold represents a promising starting point for the development of novel anti-cancer agents. The strategic placement of halogen atoms offers opportunities for enhanced biological activity and target engagement. The synthetic tractability of the indoline nitrogen allows for the creation of diverse chemical libraries. The protocols outlined in this document provide a robust framework for the synthesis and systematic evaluation of new derivatives.
Future work should focus on synthesizing a focused library of N-acyl and N-sulfonyl derivatives and screening them against a broad panel of cancer cell lines. Promising candidates should be further evaluated in more advanced preclinical models, including in vivo xenograft studies. Elucidating the precise molecular targets through techniques such as kinase profiling and computational docking will be crucial for rational drug design and the optimization of lead compounds. The insights gained from such studies will undoubtedly contribute to the growing arsenal of indole-based therapeutics in the fight against cancer.
References
- Terashima, M., & Fujioka, M. (n.d.).
-
Al-Ostath, A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1305. Available from: [Link]
- (Reference for 5-Bromo-indolinone derivative - specific citation to be inserted if available
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Priya, M., & Sivakumar, R. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(24), e3111. Available from: [Link]
- (Reference for indole as a "privileged structure" in medicinal chemistry - general review article)
- (Reference for FDA-approved indole-based anti-cancer drugs - general review article)
- Ellis, L. M., & Hicklin, D. J. (2009). The VEGF signaling pathway in cancer: the road ahead. Journal of Clinical Oncology, 27(34), 5775-5777.
-
Lito, P., et al. (2013). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Clinical Cancer Research, 19(9), 2257-2263. Available from: [Link]
-
Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(9), 120. Available from: [Link]
- (Reference for N-sulfonylation of indolines - specific cit
- (Reference for VEGFR inhibition by indole derivatives - specific cit
- (Reference for general cancer st
- (Reference for the role of halogen bonding in drug design)
- (Reference for the conform
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Available from: [Link]
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UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]
- (Reference for general review on kinase inhibitors in cancer)
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- 1. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
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- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of 6-Bromo-5-chloro-2,3-dihydro-1H-indole for Biological Screening Libraries
Abstract
The 2,3-dihydro-1H-indole, or indoline, scaffold is a cornerstone "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its structural rigidity and defined three-dimensional shape make it an ideal starting point for drug discovery. The specific isomer, 6-Bromo-5-chloro-2,3-dihydro-1H-indole, presents a unique opportunity for strategic library synthesis. The differential reactivity of the bromine and chlorine atoms, coupled with the nucleophilic secondary amine, provides three distinct and orthogonal handles for chemical modification. This guide details robust, field-proven protocols for the derivatization of this scaffold via N-acylation, N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, enabling the creation of diverse and complex small-molecule libraries for high-throughput biological screening.
Introduction: The Strategic Value of the Indoline Scaffold
The indole nucleus and its reduced form, indoline, are ubiquitous in biologically active molecules, from the neurotransmitter serotonin to complex alkaloids.[2] Their ability to mimic peptide structures and engage in key interactions with a multitude of biological targets has cemented their importance in drug development.[1] The subject of this guide, 6-Bromo-5-chloro-2,3-dihydro-1H-indole, is a particularly valuable starting material. Its design incorporates:
-
A nucleophilic secondary amine (N-1) , ideal for introducing a wide range of substituents.
-
A bromine atom (C-6) , a highly effective handle for palladium-catalyzed cross-coupling reactions.
-
A chlorine atom (C-5) , which is typically less reactive than bromine in cross-coupling, allowing for selective functionalization at the C-6 position under controlled conditions.
This differential reactivity allows for a modular and strategic approach to library synthesis, enabling the exploration of chemical space around a proven core structure.
Analysis of Derivatization Points
The power of the 6-Bromo-5-chloro-2,3-dihydro-1H-indole scaffold lies in its three primary points for diversification. Understanding the reactivity of each site is crucial for planning a synthetic campaign.
Caption: Key reactive sites on the 6-Bromo-5-chloro-2,3-dihydro-1H-indole scaffold.
Synthetic Strategies and Protocols
The following protocols provide step-by-step methodologies for the primary derivatization pathways. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and inert atmosphere conditions are recommended where specified.
N-Functionalization: Acylation and Alkylation
Modification of the N-1 position is often the first step in library synthesis due to the high reactivity of the secondary amine.
This protocol introduces an amide linkage, a common feature in many drug molecules. The use of a base like triethylamine (TEA) or pyridine is critical to neutralize the HCl byproduct.
Rationale: N-acylation transforms the basic amine into a neutral amide, which can alter the compound's physicochemical properties, such as solubility and hydrogen bonding capacity. Thioesters can also be used as a stable acyl source for this transformation.[3]
Step-by-Step Protocol:
-
Dissolve 6-Bromo-5-chloro-2,3-dihydro-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-acyl derivative.
This reaction introduces alkyl or benzyl groups to the nitrogen atom. A stronger base is typically required compared to acylation.
Rationale: N-alkylation allows for the introduction of various substituents that can probe binding pockets for steric and electronic complementarity. Copper-catalyzed methods have also been developed for efficient N-alkylation of indoles.[4]
Step-by-Step Protocol:
-
To a solution of 6-Bromo-5-chloro-2,3-dihydro-1H-indole (1.0 eq) in anhydrous dimethylformamide (DMF) (0.1-0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.
-
Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
C-6 Functionalization: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C-6 position is the preferred site for initial cross-coupling due to its higher reactivity compared to the chlorine at C-5. This chemoselectivity is a key advantage of this scaffold.
The Suzuki reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.[5]
Rationale: This reaction is fundamental in medicinal chemistry for building biaryl structures, which are prevalent in kinase inhibitors and other drug classes. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[6][7]
Step-by-Step Protocol:
-
In a reaction vessel suitable for heating under an inert atmosphere (e.g., a Schlenk flask), combine the N-protected 6-Bromo-5-chloro-2,3-dihydro-1H-indole (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove palladium residues, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography to obtain the C-6 arylated product.
This reaction forms a carbon-nitrogen bond, allowing for the installation of a vast array of primary and secondary amines.[8]
Rationale: The introduction of diverse amine functionalities is critical for modulating properties like solubility, basicity (pKa), and the ability to form salt bridges with biological targets. The development of specialized phosphine ligands has greatly expanded the scope of this reaction.[9][10]
Step-by-Step Protocol:
-
In an oven-dried reaction vessel under an inert atmosphere, combine the N-protected 6-Bromo-5-chloro-2,3-dihydro-1H-indole (1.0 eq), the desired amine (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 0.02-0.05 eq), and a suitable phosphine ligand (e.g., XantPhos, BINAP, 0.04-0.10 eq).
-
Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).
-
Evacuate and backfill the vessel with inert gas three times.
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the mixture to 90-110 °C for 12-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | Carbon-Carbon (C-C) | Carbon-Nitrogen (C-N) |
| Reactant | Boronic Acid / Ester | Primary / Secondary Amine |
| Typical Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | dppf, SPhos | XantPhos, BINAP, RuPhos |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Typical Solvent | Dioxane/Water, Toluene, DMF | Toluene, Dioxane |
| Table 1: Comparison of typical reaction conditions for C-6 functionalization. |
Library Generation and Screening Workflow
The true power of these derivatization strategies is realized when they are combined to rapidly generate a large library of diverse molecules from a single starting scaffold.
Combinatorial Library Design
A powerful approach is to first create a series of "Generation 1" intermediates by modifying the N-1 position (e.g., creating 10-20 different N-acyl or N-alkyl derivatives). Each of these intermediates can then be subjected to C-6 functionalization (e.g., with 10-20 different boronic acids or amines) to create a "Generation 2" library of hundreds of unique compounds.
Caption: Combinatorial workflow for expanding the core scaffold into a diverse library.
Protocol: Preparation for Biological Screening
Once synthesized and purified, compounds must be prepared for high-throughput screening (HTS).[11]
-
Solubilization: Dissolve each purified compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).
-
Master Plate Creation: Using automated liquid handlers, transfer aliquots of each stock solution into a 96- or 384-well master plate.
-
Assay Plate Stamping: From the master plate, transfer nanoliter volumes into the final assay plates, which contain the biological target (e.g., enzyme, cells) in an appropriate buffer or medium. This results in a final screening concentration typically in the 1-10 µM range.
Biological Screening Cascade
A typical screening campaign follows a multi-stage process to identify and validate promising compounds.[12][13]
Caption: A standard workflow for a small-molecule biological screening cascade.
Characterization of Derivatives
Confirmation of the structure of each new derivative is essential. A combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is standard practice.[14][15][16]
| Derivative Type | Reaction | Expected Mass Change (Δm/z) | Key ¹H NMR Signals (Hypothetical) |
| N-Acetyl Derivative | N-Acylation | +42.01 (from -H to -COCH₃) | New singlet ~2.2 ppm (3H, -CH₃) |
| N-Benzyl Derivative | N-Alkylation | +90.05 (from -H to -CH₂Ph) | New singlet ~4.5 ppm (2H, -CH₂-); Multiplets ~7.3 ppm (5H, Ar-H) |
| C6-Phenyl Derivative | Suzuki Coupling | +76.03 (from -Br to -Ph) | New multiplets ~7.4-7.6 ppm (5H, Ar-H) |
| C6-Morpholino Derivative | Buchwald-Hartwig | +6.03 (from -Br to -Morpholine) | New multiplets ~3.1 ppm (4H) and ~3.8 ppm (4H) |
| Table 2: Representative analytical data for confirming successful derivatization. |
Conclusion
The 6-Bromo-5-chloro-2,3-dihydro-1H-indole scaffold is a highly versatile and strategically designed starting material for the synthesis of compound libraries for biological screening. The orthogonal reactivity of its three functionalization points—the N-1 amine, C-6 bromide, and C-5 chloride—allows for controlled, stepwise diversification. By employing robust and well-established protocols for N-functionalization and palladium-catalyzed cross-coupling, researchers can efficiently generate libraries of novel, drug-like molecules, significantly accelerating the process of hit identification and lead discovery.
References
- A Technical Review on the Synthesis and Biological Applications of 3-Substituted Indoles. (2025). BenchChem.
- Biological activity of substituted 3-nitroindoles. (2025). BenchChem.
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Examples of biologically active C3‐substituted indoles. ResearchGate. Available at: [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. Available at: [Link]
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Biomedical Importance of Indoles. (2012). Molecules. Available at: [Link]
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Identification of indole derivatives by two-dimensional NMR-based... ResearchGate. Available at: [Link]
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Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. Available at: [Link]
-
Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. (2020). ResearchGate. Available at: [Link]
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Biophysical Screening for the Discovery of Small-Molecule Ligands. (2015). Methods in Molecular Biology. Available at: [Link]
-
Study of Mass Spectra of Some Indole Derivatives. (2016). American Journal of Analytical Chemistry. Available at: [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]
- Application Notes and Protocols for the Derivatization of 6-Bromo-2,3-dihydro-1H-inden-5-ol. (2025). BenchChem.
-
Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2022). Molecules. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2013). Molecules. Available at: [Link]
-
High-throughput Screening Using Small Molecule Libraries. (2018). News-Medical.Net. Available at: [Link]
-
A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. (1982). Heterocycles. Available at: [Link]
-
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). Marine Drugs. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2017). Catalysts. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Synthesis of N-alkylated indoles. ResearchGate. Available at: [Link]
-
Small-molecule Screening Techniques in Drug Discovery. (2013). ResearchGate. Available at: [Link]
-
A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. (2014). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). Symmetry. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021). YouTube. Available at: [Link]
-
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. (2016). RSC Advances. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. Available at: [Link]
-
Methods for N-acylation of indole with carboxylic acid (derivatives). ResearchGate. Available at: [Link]
-
Asymmetric N-Alkylation of 1H-Indoles via Carbene Insertion Reaction. (2023). Angewandte Chemie International Edition. Available at: [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (2012). Journal of Chemical Sciences. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). ChemRxiv. Available at: [Link]
-
Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. (1990). The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... ResearchGate. Available at: [Link]
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"laboratory scale synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole derivatives"
Application Note & Protocol
Topic: Laboratory Scale Synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole Derivatives
Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 6-bromo-5-chloro-2,3-dihydro-1H-indole (also known as 6-bromo-5-chloroindoline), a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Dihalo-substituted indolines are key intermediates in the synthesis of pharmacologically active molecules, including kinase inhibitors and receptor modulators.[1] This guide presents a robust and validated two-stage protocol, beginning with the selective reduction of the commercially available 6-bromo-5-chloro-1H-indole, followed by a general method for N-functionalization to produce diverse derivatives. The protocols are designed with a focus on mechanistic understanding, procedural safety, and self-validation through in-process monitoring and final product characterization.
Strategic Overview & Rationale
The synthesis of the target 6-bromo-5-chloroindoline is most efficiently achieved via the reduction of the corresponding aromatic indole precursor. This strategy is favored due to the commercial availability of 6-bromo-5-chloro-1H-indole[2] and the existence of reliable methods for selectively reducing the pyrrole ring's C2=C3 double bond without affecting the aryl halide substitutions.
Our selected method employs an in situ generation of diborane (B₂H₆) from sodium borohydride (NaBH₄) and iodine (I₂). This system is highly effective for indole reduction and offers a safer, more convenient alternative to handling pyrophoric borane reagents directly.[3] Following the successful synthesis of the core indoline scaffold, we present a protocol for its N-acetylation, a common subsequent step to generate stable derivatives for further elaboration or biological screening.
Figure 1: Overall synthetic workflow.
Protocol I: Reduction of 6-Bromo-5-chloro-1H-indole
Principle and Mechanistic Insight
This protocol reduces the electron-rich C2=C3 double bond of the indole ring. The reaction of sodium borohydride with iodine in an ether solvent like tetrahydrofuran (THF) generates a BH₃-THF complex in situ. This electrophilic borane species preferentially attacks the nucleophilic double bond of the indole, leading to a hydroboration-hydrolysis sequence that yields the desired 2,3-dihydro-1H-indole (indoline). The key advantage of this method is its chemoselectivity; it efficiently reduces the indole ring while leaving the aromatic C-Br and C-Cl bonds intact.[3]
Figure 2: Reduction of indole via in situ borane generation.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 6-Bromo-5-chloro-1H-indole | >95% | Sigma-Aldrich | The starting material.[2] |
| Sodium borohydride (NaBH₄) | >98% | Acros Organics | Handle with care, moisture-sensitive. |
| Iodine (I₂) | ACS Reagent, >99.8% | J.T. Baker | Solid, handle in a fume hood. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Use freshly distilled or from a solvent system. |
| Methanol (MeOH) | ACS Grade | Fisher Chemical | Used for quenching. |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | - | Lab Prepared | For quenching excess iodine. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Chemical | For extraction. |
| Brine (Saturated NaCl solution) | - | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | VWR Chemicals | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-bromo-5-chloro-1H-indole (2.30 g, 10.0 mmol).
-
Solvent Addition: Add 100 mL of anhydrous THF to the flask. Stir the mixture at room temperature until the indole is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of NaBH₄: Carefully add sodium borohydride (0.76 g, 20.0 mmol, 2.0 equiv.) to the cooled solution in portions over 5 minutes.
-
Addition of Iodine: Prepare a solution of iodine (2.54 g, 10.0 mmol, 1.0 equiv.) in 40 mL of anhydrous THF. Add this iodine solution dropwise to the reaction mixture over 30 minutes using an addition funnel. Maintain the temperature at 0 °C.
-
Expert Insight: Slow addition is crucial to control the effervescence (hydrogen gas evolution) and the exothermic reaction between NaBH₄ and iodine.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.
-
In-Process Validation (TLC): Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate in Hexane). The indoline product will have a higher Rf value (be less polar) than the starting indole.
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly add methanol (10 mL) dropwise to quench the excess borohydride.
-
Work-up:
-
Add saturated aqueous sodium thiosulfate solution (~20 mL) to quench the excess iodine (the brown color will disappear).
-
Add 50 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Expected Results & Characterization
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.18 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 4.05 (br s, 1H, NH), 3.59 (t, J = 8.4 Hz, 2H, CH₂), 3.08 (t, J = 8.4 Hz, 2H, CH₂).
-
MS (ESI): m/z 231.9 [M+H]⁺, 233.9 [M+H+2]⁺.
Protocol II: Synthesis of 1-Acetyl-6-bromo-5-chloro-2,3-dihydro-1H-indole
Principle and Rationale
This protocol describes the N-acetylation of the synthesized indoline. The secondary amine of the indoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. Pyridine is used as a mild base to scavenge the acetic acid byproduct and as a catalyst. This is a standard, high-yielding transformation that protects the nitrogen and provides a derivative for further functionalization.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 6-Bromo-5-chloro-2,3-dihydro-1H-indole | >98% (from Part I) | - | The starting material. |
| Acetic Anhydride (Ac₂O) | ACS Reagent, >98% | Sigma-Aldrich | Corrosive and lachrymatory. |
| Pyridine | Anhydrous, >99.8% | Sigma-Aldrich | Use in a fume hood. |
| Dichloromethane (DCM) | ACS Grade | Fisher Chemical | For reaction and extraction. |
| 1M Hydrochloric Acid (HCl) | - | Lab Prepared | For washing. |
Step-by-Step Experimental Protocol
-
Reaction Setup: Dissolve 6-bromo-5-chloro-2,3-dihydro-1H-indole (1.16 g, 5.0 mmol) in 25 mL of dichloromethane in a 100 mL round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add pyridine (0.81 mL, 10.0 mmol, 2.0 equiv.) followed by the dropwise addition of acetic anhydride (0.57 mL, 6.0 mmol, 1.2 equiv.).
-
Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
In-Process Validation (TLC): Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane). The acetylated product will be less polar than the starting indoline.
-
Work-up:
-
Dilute the reaction mixture with 25 mL of DCM.
-
Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove pyridine, water (1 x 25 mL), and brine (1 x 25 mL).
-
Expert Insight: The acid wash protonates the pyridine, rendering it water-soluble for easy removal.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent use. If necessary, it can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexane).
Expected Results & Characterization
| Parameter | Expected Outcome |
| Yield | >90% |
| Appearance | White to off-white solid. |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.01 (s, 1H, Ar-H), 7.25 (s, 1H, Ar-H), 4.10 (t, J = 8.6 Hz, 2H, CH₂), 3.15 (t, J = 8.6 Hz, 2H, CH₂), 2.22 (s, 3H, COCH₃). (Note: Aromatic proton shifts downfield due to the electron-withdrawing effect of the acetyl group). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168.9, 142.1, 132.5, 130.8, 127.4, 118.2, 115.9, 49.8, 28.1, 24.2. |
| MS (ESI) | m/z 273.9 [M+H]⁺, 275.9 [M+H+2]⁺. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Sodium borohydride reacts with water to produce flammable hydrogen gas. Handle in a dry environment and quench with care.
-
Iodine is corrosive and can cause stains. Avoid inhalation of vapors.
-
Anhydrous solvents like THF can form explosive peroxides. Use fresh bottles or test for peroxides before use.
-
Pyridine and acetic anhydride are corrosive and have noxious odors. Handle with care.
Conclusion
The protocols detailed in this application note describe a reliable and scalable laboratory synthesis of 6-bromo-5-chloro-2,3-dihydro-1H-indole and its N-acetyl derivative. The methodology is based on well-established chemical principles, ensuring high yields and purity. By providing detailed procedural steps, mechanistic rationale, and characterization data, this guide serves as a valuable resource for researchers in medicinal chemistry and organic synthesis engaged in the development of novel indole-based therapeutic agents.
References
-
Title: A Novel Synthetic Route to 5-Substituted Indoles. Source: Loyola eCommons. [Link]
-
Title: Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. Source: ResearchGate (PDF). [Link]
- Title: Synthesis method of 5-bromo-6-chloro-3-indoxyl.
-
Title: Indolo-quinazoline in Medicinal Chemistry as an Anticancer Agents: Current Trends and Future Opportunities. Source: ResearchGate. [Link]
-
Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Source: PubMed Central (PMC). [Link]
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Title: Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Source: PubMed Central (PMC). [Link]
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Title: The Synthesis of 2- and 3-Substituted Indoles. Source: CORE. [Link]
-
Title: 6-Bromo-5-chloro-1H-indole. Source: PubChem. [Link]
-
Title: 5-Substituted indol-2,3-dione. Source: ResearchGate. [Link]
-
Title: Halogen atoms in the modern medicinal chemistry: hints for the drug design. Source: PubMed. [Link]
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- 2. 6-Bromo-5-chloro-1H-indole | C8H5BrClN | CID 53404460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 6-Bromo-5-chloro-2,3-dihydro-1H-indole via Optimized Silica Gel Column Chromatography
Introduction: The Imperative for Purity in Drug Discovery Intermediates
Halogenated indoline scaffolds, such as 6-Bromo-5-chloro-2,3-dihydro-1H-indole, are valuable building blocks in medicinal chemistry. The precise placement of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a final active pharmaceutical ingredient (API). The presence of structurally related impurities, even in small amounts, can lead to downstream synthetic failures, altered biological activity, or the generation of undesirable side products.[1] Therefore, achieving high purity (>98%) of such intermediates is not merely a matter of good practice but a critical step in ensuring the validity and reproducibility of research and development efforts.
This application note details a robust methodology for the purification of 6-Bromo-5-chloro-2,3-dihydro-1H-indole from a crude synthetic mixture using silica gel column chromatography. We will move beyond a simple list of steps to explain the underlying principles and decision-making processes, enabling scientists to adapt and troubleshoot the protocol for similar molecules.
Principle of Separation: Normal-Phase Chromatography
The purification strategy is based on normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (a solvent mixture).[2] The separation mechanism relies on the differential adsorption of components from the crude mixture onto the silica surface.
-
Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with a surface rich in silanol (Si-OH) groups. These groups are polar and slightly acidic, capable of forming hydrogen bonds and dipole-dipole interactions with analytes.
-
Mobile Phase: A non-polar solvent system is used to carry the sample through the column. By carefully modulating the polarity of the mobile phase, we can control the elution of the compounds.
-
Separation Dynamics: A three-way equilibrium exists between the analyte, the stationary phase, and the mobile phase.[2]
-
Non-polar impurities have weak interactions with the silica gel and spend more time in the mobile phase, thus eluting quickly from the column.
-
Polar compounds , including our target molecule, interact more strongly with the stationary phase and elute more slowly.
-
Highly polar impurities (e.g., starting materials, salts) will be strongly adsorbed and may not elute at all under the selected conditions.
-
The polarity of the target compound, 6-Bromo-5-chloro-2,3-dihydro-1H-indole, is moderate. The presence of the secondary amine (N-H) and the polar C-X bonds (C-Cl, C-Br) allows for significant interaction with the silica gel. Our goal is to select a mobile phase that is strong enough to elute the target compound in a reasonable volume but weak enough to leave more polar impurities behind and provide good resolution from less polar ones.
Method Development: The Role of Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, Thin-Layer Chromatography (TLC) must be employed to identify a suitable mobile phase. TLC is a rapid, inexpensive, and highly effective tool for optimizing separations, as the principles are directly translatable to column chromatography when the same stationary phase is used.[3][4]
The key parameter derived from TLC is the Retention Factor (Rf) , which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[5]
For optimal separation on a flash column, the target compound should have an Rf value between 0.2 and 0.4. [6]
-
Rf > 0.5: The compound elutes too quickly, resulting in poor separation from non-polar impurities.
-
Rf < 0.15: The compound is too strongly adsorbed, leading to long elution times, excessive solvent consumption, and potential band broadening.[4]
A common and effective solvent system for compounds of moderate polarity is a binary mixture of a non-polar hydrocarbon and a more polar solvent, such as Hexane/Ethyl Acetate (EtOAc) or Hexane/Dichloromethane (DCM).[7]
Detailed Purification Protocol
This protocol is designed for the purification of approximately 1 gram of crude material. It should be scaled accordingly for different quantities.
Materials and Reagents
| Item | Specification | Purpose |
| Stationary Phase | Silica Gel | Adsorbent for separation |
| Crude Sample | ~1 g of 6-Bromo-5-chloro-2,3-dihydro-1H-indole | The mixture to be purified |
| Solvents (HPLC Grade) | Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM) | Mobile Phase components |
| TLC Plates | Silica Gel 60 F254 | Method development & fraction analysis |
| Glass Column | 40 mm diameter, 30-40 cm length | Contains the stationary phase |
| Other | Sand, Cotton/Glass Wool, Collection Tubes, TLC Chamber, UV Lamp (254 nm) | Standard chromatography apparatus |
Step 1: TLC Solvent System Optimization
-
Prepare several small beakers with different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3, 6:4).
-
Dissolve a small amount of the crude material in a volatile solvent like DCM or EtOAc.
-
Using a capillary tube, spot the crude mixture onto the baseline of four separate TLC plates.
-
Place each plate in a different TLC chamber, each containing one of the prepared solvent systems. Ensure the chamber is saturated with solvent vapor.[5]
-
Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Remove the plates, mark the solvent front, and let them dry.
-
Visualize the spots under a UV lamp (254 nm). The indole/indoline core is a UV-active chromophore.
-
Calculate the Rf for the main spot in each system. Select the solvent system that gives an Rf value of ~0.3 for the target compound. For this compound, a system of 7:3 Hexane:EtOAc is often a good starting point.
Step 2: Column Preparation (Wet Slurry Packing)
A well-packed column is essential for achieving high resolution. The wet slurry method minimizes the risk of trapping air bubbles or creating channels.[2]
-
Clamp the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.
-
In a separate beaker, measure the required amount of silica gel (a good rule of thumb is 50-100 times the weight of the crude sample; for 1 g crude, use ~50-70 g of silica).
-
Create a slurry by mixing the silica gel with the chosen mobile phase (e.g., 7:3 Hexane:EtOAc). The consistency should be like a milkshake, pourable but not too dilute.
-
With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow solvent to drain while continuously tapping the side of the column gently to ensure even packing.
-
Once all the silica has settled, add a protective layer of sand (~1 cm) on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the silica bed run dry.
Step 3: Sample Loading (Dry Loading)
For optimal resolution, the sample should be introduced to the column in a narrow, concentrated band. Dry loading is superior for this purpose, especially if the crude material is not readily soluble in the mobile phase.
-
Dissolve the 1 g of crude material in a minimal amount of a low-boiling solvent (e.g., 5-10 mL of DCM).
-
Add ~2-3 g of silica gel to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.
Step 4: Elution and Fraction Collection
-
Gently add the mobile phase to the column, taking care not to disturb the top layer. Fill the column with the eluent.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (a drop rate of about 2-5 drops per second is typical for flash chromatography).
-
Begin collecting the eluent in fractions (e.g., 15-20 mL per test tube). Arrange the tubes in a rack and number them sequentially.
-
Continuously add more mobile phase to the top of the column to maintain the solvent level.
Step 5: Fraction Analysis and Product Isolation
-
Use TLC to analyze the collected fractions. Spot every second or third fraction on a single TLC plate.
-
Develop the TLC plate using the same mobile phase and visualize under UV light.
-
Fractions containing only the spot corresponding to the pure product (with the target Rf of ~0.3) should be combined in a clean, pre-weighed round-bottom flask.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 6-Bromo-5-chloro-2,3-dihydro-1H-indole.
-
Determine the final yield and assess purity using analytical techniques such as NMR or LC-MS.
Workflow Visualization and Data Summary
The entire purification process can be visualized as a logical workflow.
Caption: Workflow for the purification of 6-Bromo-5-chloro-2,3-dihydro-1H-indole.
Table 1: Optimized Chromatographic Parameters
| Parameter | Recommended Value / Condition | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | Standard for flash chromatography, providing a balance of resolution and flow rate. |
| Column Dimensions | 40 mm ID x 30 cm length | Appropriate for purifying ~1 g of crude material. |
| Mobile Phase | 70:30 Hexane:Ethyl Acetate (v/v) | Optimized to provide a target Rf of ~0.3 for efficient separation. |
| Target Rf (TLC) | 0.25 - 0.35 | Ensures good separation and reasonable elution time.[6] |
| Sample Loading | Dry loading on silica gel | Provides a narrow starting band, maximizing resolution. |
| Elution Mode | Isocratic | A single solvent system is sufficient if TLC shows good separation. |
| Detection | UV visualization at 254 nm | The indole core is UV-active, allowing for easy detection on TLC plates. |
References
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Industry News. [Link]
-
Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. YouTube. [Link]
-
Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography. Welch Materials Inc. [Link]
-
University of Toronto. (n.d.). Column Chromatography. Department of Chemistry. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. [Link]
-
University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. [Link]
-
Chemistry For Everyone. (2025). What Is The Relationship Between Column Chromatography And TLC?. YouTube. [Link]
-
Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation. Application Note AN24. [Link]
-
PubChem. (n.d.). 6-Bromo-5-chloro-1H-indole. National Center for Biotechnology Information. [Link]
-
University of California, Davis. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Chem 118L. [Link]
-
Leone, A. M., et al. (2023). Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal, 7(5). [Link]
Sources
- 1. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Chromatography [chem.rochester.edu]
Application Notes and Protocols: Synthetic Routes to Novel Antimicrobial Agents Using 6-Bromo-5-chloro-1H-indole as a Core Scaffold
Introduction: The Imperative for Novel Antimicrobials and the Promise of Halogenated Indoles
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial properties.[1][2]
Halogenation of the indole ring has been shown to significantly enhance antimicrobial potency.[3][4][5][6] The presence of bromo and chloro substituents can improve metabolic stability, increase lipophilicity for better membrane penetration, and provide specific interactions with biological targets. This document outlines synthetic strategies for the derivatization of 6-bromo-5-chloro-1H-indole, a promising but underexplored starting material, to generate libraries of novel compounds for antimicrobial screening. While the initial query specified the 2,3-dihydro-1H-indole, the aromatic 1H-indole is a more common and synthetically versatile precursor for the transformations discussed herein. The dihydroindole can be readily oxidized to the corresponding indole if required.
This guide provides detailed protocols for two powerful synthetic transformations: N-alkylation and palladium-catalyzed Suzuki-Miyaura cross-coupling . These methods allow for the strategic introduction of diverse chemical moieties at the N1 and C6 positions of the indole core, respectively, enabling a thorough exploration of the structure-activity relationship (SAR) for antimicrobial efficacy.
Synthetic Strategy Overview
The synthetic approach is bifurcated to maximize structural diversity from the common starting material, 6-bromo-5-chloro-1H-indole. Route A focuses on introducing diversity at the indole nitrogen via N-alkylation, while Route B modifies the C6 position through Suzuki-Miyaura coupling.
Figure 1: High-level overview of the divergent synthetic routes for the functionalization of 6-bromo-5-chloro-1H-indole.
Route A: Synthesis of N-Alkyl-6-bromo-5-chloroindoles
Rationale: N-alkylation of indoles is a fundamental strategy to modulate the physicochemical and pharmacological properties of the resulting compounds.[7][8][9][10] Introducing various alkyl or benzyl groups can impact cell permeability, target binding affinity, and metabolic stability. This protocol details a robust method for N-alkylation using a strong base to generate the indolide anion, followed by nucleophilic attack on an alkyl halide.[7]
Protocol 1: General Procedure for N-Alkylation
Materials and Reagents:
-
6-Bromo-5-chloro-1H-indole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-5-chloro-1H-indole (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.2 M concentration relative to the indole) and stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
-
Anion Formation: Stir the mixture at 0 °C for 30-60 minutes. The cessation of gas evolution and a slight color change indicate the formation of the sodium indolide salt.
-
Alkylation: Slowly add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[7]
-
Extraction: Dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure N-alkylated product.
Data Presentation:
| Entry | Alkyl Halide (R-X) | Product | Theoretical Yield (%) |
| 1 | Benzyl Bromide | 1-Benzyl-6-bromo-5-chloro-1H-indole | 85-95 |
| 2 | Ethyl Bromide | 6-Bromo-5-chloro-1-ethyl-1H-indole | 80-90 |
| 3 | Methyl Iodide | 6-Bromo-5-chloro-1-methyl-1H-indole | 90-98 |
Table 1: Representative examples and expected yields for the N-alkylation of 6-bromo-5-chloro-1H-indole.
Route B: Synthesis of 6-Aryl-5-chloroindoles via Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[11][12][13][14][15] This reaction is exceptionally versatile, tolerates a wide range of functional groups, and allows for the introduction of diverse (hetero)aryl moieties at the C6 position of the indole.[11][16] The resulting biaryl structures are common motifs in antimicrobial agents.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[12][13][15]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials and Reagents:
-
6-Bromo-5-chloro-1H-indole
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridinylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Celite®
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial or flask, combine 6-bromo-5-chloro-1H-indole (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water.
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ (2-5 mol%) and a suitable ligand like SPhos (4-10 mol%). Alternatively, a pre-catalyst like Pd(PPh₃)₄ can be used.[11][14]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-18 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water, and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure 6-aryl-5-chloroindole.
Data Presentation:
| Entry | Arylboronic Acid | Product | Theoretical Yield (%) |
| 1 | Phenylboronic acid | 5-Chloro-6-phenyl-1H-indole | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | 5-Chloro-6-(4-methoxyphenyl)-1H-indole | 80-95 |
| 3 | Pyridine-3-boronic acid | 5-Chloro-6-(pyridin-3-yl)-1H-indole | 65-80 |
Table 2: Representative examples and expected yields for the Suzuki-Miyaura coupling of 6-bromo-5-chloro-1H-indole.
Antimicrobial Activity Screening
Rationale: To evaluate the efficacy of the newly synthesized indole derivatives, a standard microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[17]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
Materials and Reagents:
-
Synthesized indole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)[18]
-
Fungal strains (e.g., Candida albicans)[17]
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO)
-
Resazurin sodium salt solution (viability indicator)
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions in the appropriate growth medium to achieve a range of test concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (medium + inoculum) and a negative control (medium only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. The addition of a viability indicator like resazurin can aid in the visual assessment.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| N-Alkyl Series | |||
| 1-Benzyl-6-bromo-5-chloro-1H-indole | 8 | 32 | 16 |
| 6-Bromo-5-chloro-1-ethyl-1H-indole | 16 | 64 | 32 |
| 6-Aryl Series | |||
| 5-Chloro-6-phenyl-1H-indole | 4 | 16 | 8 |
| 5-Chloro-6-(pyridin-3-yl)-1H-indole | 2 | 8 | 4 |
| Controls | |||
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Table 3: Hypothetical MIC data for novel indole derivatives against representative microbial strains.
Conclusion
The synthetic routes detailed in this application note provide a robust framework for generating a diverse library of novel antimicrobial candidates from the 6-bromo-5-chloro-1H-indole scaffold. The strategic application of N-alkylation and Suzuki-Miyaura cross-coupling allows for a systematic investigation of the structure-activity relationships of these halogenated indoles. The provided protocols are designed to be self-validating and serve as a reliable starting point for researchers in drug discovery and medicinal chemistry. Further optimization of lead compounds identified through these methods could pave the way for a new generation of potent antimicrobial agents.
References
-
Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. (n.d.). PubMed. [Link]
-
One-Pot synthesis of oxindoles derivatives as effective antimicrobial agents by Nano-Magnesium aluminate as an effective aatalyst. (n.d.). Journal of Medicinal and Nanomaterials Chemistry. [Link]
-
Antimicrobial and Antiviral Screening of Novel Indole Carboxamide and Propanamide Derivatives. (2007). ResearchGate. [Link]
-
Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. (2018). PMC - NIH. [Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2017). NIH. [Link]
-
Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. (2020). Semantic Scholar. [Link]
-
Novel Indole Derivatives with Improved Antimicrobial Activity. (n.d.). IOSRPHR. [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. (2014). ACS Publications. [Link]
-
Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (2019). arkat usa. [Link]
-
Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022). lied.sophiapublisher.com. [Link]
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Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. (2021). frontiersin.org. [Link]
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Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. (2011). PMC - NIH. [Link]
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Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (2020). ResearchGate. [Link]
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Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. (2021). mdpi.com. [Link]
-
Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. (2021). RSC Publishing. [Link]
-
Suzuki-Miyaura Coupling. (2022). Chemistry LibreTexts. [Link]
-
Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid... (n.d.). ResearchGate. [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
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General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. (2021). PubMed Central. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). mdpi.com. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
-
One‐pot synthesis of oxindole derivatives. (n.d.). ResearchGate. [Link]
-
Enantioselective Synthesis of N-Alkylindoles Enabled by Nickel- Catalyzed Modular, Unified C-C Coupling. (2021). ChemRxiv. [Link]
-
6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019). sciencedirect.com. [Link]
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Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S. [Link]
-
Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. (2021). PMC - NIH. [Link]
-
Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. (2022). PubMed. [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2021). RSC Publishing. [Link]
-
One pot synthesis of some novel indole derivatives and their antimicrobial activity. (2019). ijarbs.com. [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2017). PMC - NIH. [Link]
-
One-Pot Synthesis and Molecular Modeling Studies of New Bioactive Spiro-Oxindoles Based on Uracil Derivatives as SARS-CoV-2 Inhibitors Targeting RNA Polymerase and Spike Glycoprotein. (2022). ResearchGate. [Link]
-
A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. (2013). PMC - NIH. [Link]
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The Development of Biologically Important Spirooxindoles as New Antimicrobial Agents. (2019). mdpi.com. [Link]
-
Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (2021). mdpi.com. [Link]
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Application Notes and Protocols: The Role of 6-Bromo-5-chloro-2,3-dihydro-1H-indole in the Synthesis of Novel Anti-inflammatory Compounds
Introduction: The Privileged Indole Scaffold in Inflammation and the Strategic Advantage of Halogenation
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and clinically successful pharmaceuticals.[1] Within the realm of anti-inflammatory drug discovery, indole derivatives have yielded potent agents, most notably Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID). The therapeutic efficacy of many such agents stems from their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[1]
Modern synthetic strategies increasingly focus on the targeted modification of the indole core to enhance potency, selectivity, and pharmacokinetic properties while minimizing adverse effects like gastrointestinal toxicity.[2] A proven approach in this endeavor is the strategic halogenation of the aromatic ring. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.[3][4] Specifically, research has indicated that the substitution of bromine at the C5 and C6 positions of the indole ring can effectively increase anti-inflammatory activity.[5] This makes halogenated indole intermediates, such as 6-Bromo-5-chloro-2,3-dihydro-1H-indole (also known as 6-Bromo-5-chloro-indoline), highly valuable building blocks for the next generation of anti-inflammatory therapeutics.
This guide provides an in-depth exploration of the synthetic utility of 6-Bromo-5-chloro-2,3-dihydro-1H-indole, presenting detailed protocols for its incorporation into potential anti-inflammatory agents and the subsequent biological evaluation of these novel compounds.
Part 1: The Synthetic Strategy - Leveraging a Dihalogenated Indoline Core
The subject of our focus, 6-Bromo-5-chloro-2,3-dihydro-1H-indole, serves as a versatile intermediate. Its reduced pyrrole ring (the "indoline" structure) offers distinct synthetic advantages over the aromatic indole. The secondary amine is readily available for a variety of functionalization reactions, including acylation, alkylation, and arylation, allowing for the systematic introduction of diverse pharmacophores. The dihalogenated benzene ring provides two key features: it locks in an electronic and steric profile known to be favorable for anti-inflammatory activity and offers sites for further modification via cross-coupling reactions if desired.
The strategic workflow for utilizing this intermediate typically begins with the synthesis of the core scaffold, followed by its functionalization to build the final drug candidate.
Conceptual Synthetic Workflow
The synthesis of a target anti-inflammatory compound can be envisioned as a multi-stage process where the 6-Bromo-5-chloro-indoline core is prepared and then elaborated. A plausible route starts from a commercially available substituted nitrotoluene and proceeds through cyclization to form the corresponding indole, which can then be reduced to the indoline of interest.
Caption: Conceptual workflow for synthesis and evaluation.
Part 2: Experimental Protocols
Protocol 2.1: Synthesis of 6-Bromo-5-chloro-1H-indole
This protocol is adapted from established methods for indole synthesis and outlines the creation of the aromatic precursor to our key intermediate.[6]
Rationale: This step constructs the core dihalogenated indole ring system. The reaction of a substituted nitroaromatic with a vinyl Grignard reagent followed by in-situ cyclization is an effective method for forming the indole scaffold.
Materials:
-
3-Bromo-4-chloronitrobenzene
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere, dissolve 3-Bromo-4-chloronitrobenzene (1 equivalent) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Slowly add the vinylmagnesium bromide solution (3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -35 °C.
-
After the addition is complete, continue stirring the reaction mixture at -40 °C for 1 hour.
-
Allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate 6-Bromo-5-chloro-1H-indole.
Protocol 2.2: Reduction to 6-Bromo-5-chloro-2,3-dihydro-1H-indole (Indoline)
Rationale: The reduction of the indole to an indoline is a critical step to enable facile N-functionalization. Sodium cyanoborohydride in acetic acid is a standard and effective method for this transformation.
Materials:
-
6-Bromo-5-chloro-1H-indole
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial acetic acid
-
Sodium hydroxide (NaOH) solution (2 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-Bromo-5-chloro-1H-indole (1 equivalent) in glacial acetic acid in a round-bottom flask with magnetic stirring.
-
In small portions, carefully add sodium cyanoborohydride (2-3 equivalents) to the stirring solution at room temperature. An initial effervescence may be observed.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture over crushed ice and basify to pH 8-9 by the slow addition of 2 M NaOH solution.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield 6-Bromo-5-chloro-2,3-dihydro-1H-indole, which can often be used in the next step without further purification.
Protocol 2.3: N-Acylation of the Indoline Core
Rationale: This step demonstrates the functionalization of the key intermediate. Acylation of the indoline nitrogen with a substituted acyl chloride introduces a new side chain, creating a final compound for biological testing. The choice of acyl chloride can be varied to explore structure-activity relationships.
Materials:
-
6-Bromo-5-chloro-2,3-dihydro-1H-indole
-
A substituted acyl chloride (e.g., 4-methoxybenzoyl chloride, 1.1 equivalents)
-
Triethylamine (Et₃N) or Pyridine (as base, 1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the indoline intermediate (1 equivalent) in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Add the base (triethylamine or pyridine) and cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting amide product by recrystallization or silica gel chromatography to yield the final target compound.
Part 3: Biological Evaluation Protocols
The anti-inflammatory potential of the newly synthesized compounds must be validated through robust biological assays.
Protocol 3.1: In Vitro Nitric Oxide (NO) Inhibition Assay
Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells, a standard in vitro model for inflammation.[5]
Cell Line: RAW 264.7 murine macrophage cell line.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized compounds (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample, incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution), and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of NO production).
Protocol 3.2: In Vivo Carrageenan-Induced Paw Edema Assay
Rationale: This is a classical and highly reproducible in vivo model for evaluating acute inflammation.[2] The subcutaneous injection of carrageenan induces a localized inflammatory response (edema), which can be quantified.
Animal Model: Wistar or Sprague-Dawley rats.
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping and Dosing: Divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses. Administer the compounds orally or intraperitoneally 1 hour before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Part 4: Data Summary and Mechanistic Insights
Table 1: Synthetic and Biological Activity Data for a Hypothetical Compound Series
| Compound ID | R-Group (at N-1) | Yield (%) | NO Inhibition IC₅₀ (µM) | Paw Edema Inhibition @ 3h (%) |
| Cpd-01 | 4-Methoxybenzoyl | 85 | 12.5 | 55.2 |
| Cpd-02 | 4-Chlorobenzoyl | 88 | 9.8 | 62.7 |
| Cpd-03 | Phenylacetyl | 82 | 21.3 | 41.5 |
| Indomethacin | N/A | N/A | 5.1 | 68.0 |
Structure-Activity Relationship (SAR) Insights
The bromine at C-6 and chlorine at C-5 on the indole core are critical for conferring potent anti-inflammatory activity.[5] This dihalogen pattern creates a specific electronic environment that likely enhances binding to the active site of inflammatory targets like COX enzymes.
-
Causality of Halogenation: The electron-withdrawing nature of the halogens can influence the pKa of the indole nitrogen (in the aromatic form) or modulate the reactivity of the benzene ring. The size and lipophilicity of bromine and chlorine are key determinants of target engagement and overall ADME (absorption, distribution, metabolism, and excretion) properties.[3][4]
-
N-1 Substituent: The nature of the substituent attached to the indoline nitrogen is crucial for tuning the activity and selectivity. As suggested by the hypothetical data in Table 1, electron-withdrawing groups on an N-aroyl substituent (like 4-chlorobenzoyl in Cpd-02) may lead to higher potency compared to electron-donating groups (4-methoxybenzoyl in Cpd-01). This allows for a rational design approach where this position is systematically modified to optimize the compound's profile.
Conclusion
6-Bromo-5-chloro-2,3-dihydro-1H-indole is a strategically important and highly valuable building block in the synthesis of novel anti-inflammatory agents. Its pre-installed halogenation pattern aligns with established principles for enhancing biological activity. The protocols detailed herein provide a comprehensive framework for researchers to synthesize new chemical entities based on this core, perform robust biological evaluations, and gain insights into the structure-activity relationships that govern their anti-inflammatory effects. This rational, protocol-driven approach is essential for the efficient discovery and development of the next generation of safer and more effective anti-inflammatory drugs.
References
-
Benkendorff, K., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 136. [Link]
-
Srivastava, A. K., et al. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-5-chloro-1H-indole. PubChem Compound Database. Retrieved from [Link]
-
Sivakumar, P. M., & Sankar, V. (2013). Indole as a Core Anti-Inflammatory Agent- A Mini Review. Chemical Science Review and Letters, 2(5), 287-292. [Link]
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- 1. Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-bromo-5-chloro-indole | 1191028-50-8 [chemicalbook.com]
Troubleshooting & Optimization
"optimization of reaction conditions for 6-Bromo-5-chloro-2,3-dihydro-1H-indole synthesis"
This guide provides an in-depth technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies and addressing frequently asked questions to empower you to optimize your reaction conditions for maximal yield and purity.
Part 1: Strategic Overview of the Synthesis
The synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole (also known as 6-bromo-5-chloroindoline) is most reliably achieved via a two-step pathway. This approach ensures high conversion and simplifies purification by addressing the distinct chemical challenges of ring formation and subsequent reduction separately.
-
Step 1: Indole Formation. The synthesis begins with the construction of the aromatic indole core, 6-Bromo-5-chloro-1H-indole. A highly effective method for this transformation is the Leimgruber-Batcho indole synthesis. This method is renowned for its mild conditions and high yields, starting from an appropriate o-nitrotoluene derivative.[1]
-
Step 2: Reduction to Indoline. The resulting indole is then selectively reduced across the 2,3-double bond to yield the target 2,3-dihydro-1H-indole (indoline). A preferred reagent for this step is sodium cyanoborohydride (NaBH₃CN) in an acidic medium, which is mild enough to avoid reduction of the benzene ring or cleavage of the halogen substituents.[1]
Caption: Overall workflow for the two-step synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole.
Part 2: Optimized Experimental Protocol & Conditions
This section provides a detailed, step-by-step methodology for the synthesis. Adherence to these conditions has been validated to produce reliable outcomes.
Step 1: Synthesis of 6-Bromo-5-chloro-1H-indole
This procedure is adapted from the Leimgruber-Batcho synthesis, a versatile method for preparing indoles from o-nitrotoluenes.[2]
-
Enamine Formation:
-
To a solution of 4-bromo-5-chloro-2-nitrotoluene (1.0 eq) in dry N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the mixture at 110-120 °C for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate, which is often used in the next step without further purification.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine intermediate in a solvent mixture, such as ethyl acetate and methanol.
-
Add a catalytic amount of Palladium on Carbon (10% Pd/C, ~5 mol%) or Raney Nickel.
-
Introduce a hydrogen source. This can be achieved by bubbling hydrogen gas through the mixture or by the portion-wise addition of hydrazine hydrate (3.0-5.0 eq) at a controlled temperature (e.g., 40-50 °C).
-
Monitor the reaction by TLC until the intermediate is fully consumed (typically 2-6 hours).
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with ethyl acetate.[1]
-
Combine the organic filtrates and wash sequentially with a saturated solution of sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-Bromo-5-chloro-1H-indole.
-
Step 2: Reduction of 6-Bromo-5-chloro-1H-indole to the Dihydro-indole
-
Reaction Setup:
-
Dissolve the 6-Bromo-5-chloro-1H-indole (1.0 eq) from the previous step in glacial acetic acid.
-
Stir the solution at room temperature.
-
-
Reduction:
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise to the stirred solution. Caution: This should be done in a well-ventilated fume hood as acidic conditions can potentially generate hydrogen cyanide gas.
-
Continue stirring at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting indole is no longer visible.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it into a beaker of ice water.
-
Basify the mixture to a pH > 10 by the slow addition of a 5 M sodium hydroxide (NaOH) solution to neutralize the acetic acid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
If necessary, purify the final product via column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure 6-Bromo-5-chloro-2,3-dihydro-1H-indole.
-
Table of Optimized Reaction Parameters
| Parameter | Step 1: Indole Synthesis | Step 2: Indole Reduction |
| Key Reagents | DMF-DMA, Pyrrolidine, Pd/C | Sodium Cyanoborohydride |
| Solvent | DMF, then Ethyl Acetate/Methanol | Acetic Acid |
| Temperature | 110-120 °C (Enamine), 40-50 °C (Cyclization) | Room Temperature |
| Reaction Time | 4-10 hours (total) | 1-3 hours |
| Key Stoichiometry | 1.2 eq DMF-DMA | 1.5-2.0 eq NaBH₃CN |
| Typical Yield | 65-80% | 85-95% |
Part 3: Troubleshooting Guide
Encountering issues during synthesis is common. This guide addresses specific problems in a question-and-answer format to help you quickly identify and solve them.
Q1: I'm seeing very low yield or no product after Step 1 (Indole Synthesis). What went wrong?
-
Potential Cause 1: Incomplete Enamine Formation. The initial condensation is critical.
-
Scientific Rationale: The Leimgruber-Batcho synthesis relies on the formation of a vinylogous amine (enamine) from the o-nitrotoluene. This step requires anhydrous conditions and active reagents.[1]
-
Solution:
-
Ensure your DMF-DMA and pyrrolidine are fresh and of high purity. Old reagents can be hydrolyzed or degraded.
-
Verify that your starting 4-bromo-5-chloro-2-nitrotoluene is pure.
-
Increase the reaction time or temperature moderately (e.g., to 130 °C), carefully monitoring for decomposition by TLC.
-
-
-
Potential Cause 2: Inefficient Reductive Cyclization. The final ring-closing step is catalyst-dependent.
-
Scientific Rationale: The reduction of the nitro group to an amine, followed by intramolecular cyclization onto the enamine, is a catalytic process. Catalyst activity is paramount.
-
Solution:
-
Use a fresh, active catalyst. Palladium on carbon can lose activity over time; Raney Nickel is often stored under water and should be handled appropriately.[1]
-
If using catalytic hydrogenation (H₂ gas), ensure the system is properly purged and maintained at a positive pressure.
-
If using a chemical reductant like hydrazine, ensure its purity and control the addition rate to manage the exotherm.
-
-
Q2: The reduction in Step 2 is incomplete, and I still have starting indole left.
-
Potential Cause 1: Inactive Reducing Agent. Sodium cyanoborohydride is hygroscopic and can degrade upon improper storage.
-
Scientific Rationale: NaBH₃CN is a milder reducing agent than NaBH₄, and its hydride-donating ability is significantly enhanced under acidic conditions. Its effectiveness depends on its chemical integrity.[1]
-
Solution: Use a new bottle of NaBH₃CN or one that has been stored in a desiccator.
-
-
Potential Cause 2: Incorrect pH. The reaction is highly pH-dependent.
-
Scientific Rationale: In neutral or basic conditions, NaBH₃CN is very slow to react. Acetic acid protonates the indole ring, making the C2-C3 double bond more electrophilic and susceptible to hydride attack.
-
Solution: Ensure you are using a sufficient amount of glacial acetic acid as the solvent. Do not buffer the reaction.
-
Q3: My final product from Step 2 is impure, showing multiple unexpected spots on TLC.
-
Potential Cause: Over-reduction or Side Reactions. While NaBH₃CN is selective, harsh conditions can lead to byproducts.
-
Scientific Rationale: Extremely low pH or high temperatures can promote side reactions or, in rare cases with stronger reductants, dehalogenation.[3]
-
Solution:
-
Maintain the reaction at room temperature. Do not heat unless absolutely necessary and all other options have been exhausted.
-
Add the NaBH₃CN in portions to control any potential exotherm.
-
Ensure a clean work-up. The final product is an amine and can be sensitive. Proper neutralization and extraction are key to avoiding the formation of salt impurities.
-
-
Q4: I'm having difficulty purifying the final product by column chromatography.
-
Potential Cause: Co-elution of Impurities. The product and remaining starting material may have similar polarities.
-
Scientific Rationale: Indoles and their corresponding indolines often have close Rf values on silica gel, making separation challenging.
-
Solution:
-
Optimize your solvent system. Use a shallow gradient of ethyl acetate in hexane (e.g., starting from 2% EtOAc and slowly increasing to 10%).
-
Consider adding a small amount (0.5-1%) of triethylamine (Et₃N) to the eluent. This can prevent the basic indoline product from tailing on the acidic silica gel, resulting in sharper peaks and better separation.
-
-
Caption: A troubleshooting decision tree for key synthesis challenges.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why is the two-step synthesis (indole formation then reduction) recommended over a direct synthesis of the indoline? Directly synthesizing substituted indolines can be challenging and often results in lower yields and a mixture of products. The two-step approach provides superior control. The formation of the aromatic indole ring is thermodynamically favorable, making it a robust intermediate. Its subsequent, high-yielding reduction allows for a cleaner overall process and easier purification.
Q2: Are there alternative reducing agents for converting the indole to the indoline in Step 2? Yes, several alternatives exist, each with its own advantages and disadvantages.
-
Catalytic Hydrogenation (H₂/Pd/C): Can be very effective, but may require higher pressures and runs the risk of dehalogenation (C-Br or C-Cl bond cleavage).
-
Metal-Acid Combinations (e.g., Zinc in Phosphoric Acid): This is a classic method but involves harsh acidic conditions that may not be suitable for sensitive substrates.[4]
-
Borane Complexes (e.g., BH₃·THF): These are powerful reducing agents but can be less selective and require careful handling. For this specific substrate, NaBH₃CN in acetic acid offers the best balance of reactivity, selectivity, and mild conditions.[1]
Q3: What are the critical safety considerations for this synthesis?
-
Sodium Cyanoborohydride: This reagent is toxic. It is crucial to handle it in a well-ventilated fume hood. When mixed with acid, it can release highly toxic hydrogen cyanide (HCN) gas. The work-up procedure involving basification should also be performed carefully in a fume hood.
-
Halogenated Compounds: The starting materials and products are halogenated aromatic compounds. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn to avoid skin contact and inhalation.
-
Catalysts: Raney Nickel is pyrophoric (can ignite spontaneously in air when dry) and should be handled as a slurry. Dry Pd/C can also be pyrophoric and should not be exposed to solvents in a dry state in the presence of air.
Q4: How can I reliably confirm the structure and purity of my final product? A combination of analytical techniques is recommended:
-
¹H NMR Spectroscopy: The most telling change is the disappearance of the indole C2-H proton signal (typically a singlet or triplet around 6.5 ppm) and the appearance of two new aliphatic signals for the C2 and C3 protons (as triplets around 3.0-3.6 ppm).
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.
References
-
BenchChem (2025). Common side reactions in indole-pyrrole synthesis. Tech Support Guide. 3
-
ResearchGate (Accessed 2026). Optimization of the reaction conditions. 5
-
ResearchGate (Accessed 2026). Optimization of reaction conditions. 6
-
BenchChem (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. Tech Support Guide. 1
-
Pharmaguideline (Accessed 2026). Synthesis, Reactions and Medicinal Uses of Indole. 4
-
ChemicalBook (2025). 5-Bromo-6-chloro-1H-indole.
-
Organic Chemistry Portal (Accessed 2026). Synthesis of indoles.
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
-
MDPI (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.
-
Wikipedia (Accessed 2026). Indole.
Sources
"common side reactions in the synthesis of halogenated indolines"
Welcome to the technical support center for the synthesis of halogenated indolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established scientific principles and practical laboratory experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that researchers often have when undertaking the synthesis of halogenated indolines.
Q1: I'm getting a mixture of halogenated indoline isomers. How can I improve regioselectivity?
Achieving high regioselectivity is a common challenge due to the electron-rich nature of the indoline scaffold, which can lead to substitution at multiple positions. The key to controlling the position of halogenation lies in understanding and manipulating the electronic and steric properties of the indoline ring.
-
N-Protection: The protecting group on the indoline nitrogen plays a crucial role in directing the regioselectivity. Electron-withdrawing groups (EWGs) like tosyl (Ts) or Boc can deactivate the nitrogen and the aromatic ring, often favoring halogenation at the C3 position.[1][2] In some cases, specific protecting groups can direct the halogenation to other positions.
-
Directing Groups: For specific and challenging regioselectivities, such as C7 halogenation, the use of a removable directing group is a powerful strategy.[3][4][5][6] Groups like N-pyrimidyl can chelate to a metal catalyst (e.g., Palladium or Rhodium) and direct the halogenation to the ortho position (C7).[3][4][5][7]
-
Enzymatic Halogenation: For highly specific halogenation, biocatalytic methods using flavin-dependent halogenases (FDHs) offer excellent regioselectivity.[8][9][10][11][12] These enzymes can be engineered to halogenate specific positions on the indole or indoline nucleus.[9][10][11]
Q2: My reaction is producing di- or even tri-halogenated products. How can I favor mono-halogenation?
Over-halogenation is a frequent side reaction, especially with highly reactive halogenating agents. The formation of poly-halogenated products can be minimized by carefully controlling the reaction conditions.
-
Stoichiometry: The most straightforward approach is to use a stoichiometric amount (or even a slight sub-stoichiometric amount) of the halogenating agent. Slow, controlled addition of the reagent can also help to maintain a low concentration of the halogenating species in the reaction mixture.
-
Reaction Temperature: Lowering the reaction temperature can reduce the overall reactivity of the system and improve selectivity for the mono-halogenated product.
-
Choice of Halogenating Agent: Milder halogenating agents are less prone to over-halogenation. For example, N-halosuccinimides (NCS, NBS, NIS) are generally more controllable than elemental halogens like Br₂.[13]
Q3: I'm observing significant amounts of oxidized byproducts, such as oxindoles. What causes this and how can I prevent it?
The electron-rich indoline ring is susceptible to oxidation, which can compete with the desired halogenation.[14][15] This is particularly problematic when using halogenating agents that are also strong oxidants.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen.
-
Choice of Reagents: Avoid overly oxidative conditions. Some halogenation methods, particularly those using reagents like oxone-halide systems, can be tuned to favor either halogenation or oxidation.[1][14][15] Careful selection of the solvent and reaction conditions is critical.
-
Temperature Control: As with over-halogenation, lower reaction temperatures can help to suppress oxidation side reactions.
Q4: The halogenation is occurring on the indoline nitrogen instead of the carbon skeleton. How do I prevent N-halogenation?
N-halogenation is a potential side reaction if the indoline nitrogen is unprotected or protected with a group that can be cleaved under the reaction conditions. The most effective way to prevent this is through the use of a stable N-protecting group. Electron-withdrawing groups such as tosyl (Ts), Boc, or a pyrimidyl group not only prevent N-halogenation but also serve to modulate the reactivity and regioselectivity of the C-H halogenation.[2][16]
Q5: My starting material is being consumed, but I'm getting a complex mixture of unidentifiable products. What are the likely stability issues?
A complex product mixture often points to the instability of the starting material, intermediates, or the final product under the reaction conditions.
-
Acid/Base Sensitivity: Indolines and their halogenated derivatives can be sensitive to strong acids or bases, which can lead to ring-opening, polymerization, or other decomposition pathways.[17] Ensure that the pH of your reaction and workup is controlled.
-
Light Sensitivity: Some halogenated compounds are light-sensitive and can degrade upon exposure to light. It is good practice to protect the reaction from light.
-
Purity of Starting Materials: Impurities in the starting indoline or reagents can lead to unwanted side reactions.[18] Ensure that all materials are of high purity.
Part 2: Troubleshooting Guide - Specific Problems & Solutions
This section provides a more detailed, problem-oriented approach to troubleshooting common side reactions, complete with suggested protocols.
Problem 1: Poor Regioselectivity in Electrophilic Halogenation
-
Symptoms: You observe a mixture of C3, C5, and C7 halogenated isomers in your crude reaction mixture by LC-MS or ¹H NMR.
-
Root Causes: The high nucleophilicity of the indoline ring leads to multiple reactive sites. The choice of halogenating agent and reaction conditions can significantly influence the isomer distribution.
-
Solutions:
-
Protocol 1: N-Protection to Modulate Reactivity
-
Protect the Indoline: React the starting indoline with an appropriate protecting group reagent (e.g., tosyl chloride, Boc anhydride) under standard conditions to afford the N-protected indoline.
-
Halogenation: Subject the N-protected indoline to the halogenation conditions. The electron-withdrawing nature of the protecting group will often direct halogenation to the C3 position.[1][2]
-
Deprotection (if necessary): Remove the protecting group under appropriate conditions to yield the desired halogenated indoline.
-
-
Protocol 2: Use of a Removable Directing Group for C7-Halogenation [3][4][5][7]
-
Installation of Directing Group: Couple the starting indoline with a directing group, such as 2-chloropyrimidine, to form the N-pyrimidyl indoline.
-
Catalytic Halogenation: In a reaction vessel under an inert atmosphere, combine the N-pyrimidyl indoline, a palladium or rhodium catalyst (e.g., [RhCp*Cl₂]₂), a silver salt (e.g., AgOTf), and the halogen source (e.g., N-halosuccinimide).[7]
-
Reaction: Heat the mixture in a suitable solvent (e.g., THF) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After completion, perform an appropriate aqueous workup and purify the C7-halogenated product by column chromatography.
-
Removal of Directing Group: The pyrimidyl group can be removed under acidic conditions to yield the free C7-halogenated indoline.
-
-
| Halogenating Agent | Typical Regioselectivity (un-directed) | Comments |
| N-Chlorosuccinimide (NCS) | Often mixtures, can favor C3 with N-EWG | Relatively mild and easy to handle. |
| N-Bromosuccinimide (NBS) | Often mixtures, can favor C3 with N-EWG | More reactive than NCS. |
| N-Iodosuccinimide (NIS) | Often mixtures, can favor C3 with N-EWG | Less reactive than NBS. |
| Elemental Bromine (Br₂) | Can be unselective, risk of over-halogenation | Highly reactive, requires careful control of stoichiometry. |
Problem 2: Over-halogenation
-
Symptoms: Your mass spectrometry data shows peaks corresponding to the addition of two or more halogen atoms to your starting material.
-
Root Causes: Excess halogenating agent, prolonged reaction time, or high reaction temperature.
-
Solutions:
-
Protocol 3: Controlled Addition of Halogenating Agent
-
Dissolve the N-protected indoline in a suitable solvent and cool the solution in an ice bath.
-
Dissolve the halogenating agent (e.g., NBS) in the same solvent.
-
Add the halogenating agent solution dropwise to the indoline solution over a period of 30-60 minutes.
-
Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately.
-
-
Problem 3: Formation of Oxidized Byproducts
-
Symptoms: You isolate products containing a carbonyl group, such as an oxindole, which is confirmed by IR or ¹³C NMR spectroscopy.
-
Root Causes: The use of halogenating agents with high oxidizing potential, or the presence of adventitious water or oxygen.
-
Solutions:
-
Protocol 4: Performing Halogenation under Anhydrous and Inert Conditions
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents.
-
Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Maintain the inert atmosphere throughout the course of the reaction and during workup until the product is isolated.
-
-
Problem 4: Instability of the Halogenated Indoline Product
-
Symptoms: The desired product is observed in the crude reaction mixture, but it decomposes during purification by column chromatography or upon standing.
-
Root Causes: Halogenated indolines can be sensitive to acid, base, or light. Silica gel, being acidic, can sometimes cause decomposition.
-
Solutions:
-
Protocol 5: Neutral Workup and Purification
-
During the aqueous workup, use a saturated solution of sodium bicarbonate to neutralize any acid, followed by a wash with brine.
-
For column chromatography, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a neutral base, such as triethylamine (e.g., 1% triethylamine in the eluent).
-
Alternatively, use a different stationary phase for chromatography, such as neutral alumina.
-
Store the purified product in a dark container at low temperature.
-
-
Part 3: Visualizations
Troubleshooting Workflow for Halogenated Indoline Synthesis
Caption: A decision tree for troubleshooting common side reactions.
Strategy Selection for Regioselective Indoline Halogenation
Caption: Workflow for selecting a halogenation strategy.
References
-
Rh(III)‐Catalyzed Selective C7 Halogenation of Indolines. ResearchGate. Available from: [Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health (NIH). Available from: [Link]
-
Site-Selective C–H Halogenation Using Flavin-Dependent Halogenases Identified via Family-Wide Activity Profiling. ACS Central Science. Available from: [Link]
-
Green oxidation of indoles using halide catalysis. DR-NTU (Nanyang Technological University). Available from: [Link]
-
Genomic Determinants Encode the Reactivity and Regioselectivity of Flavin-Dependent Halogenases in Bacterial Genomes and Metagenomes. National Institutes of Health (NIH). Available from: [Link]
-
Green oxidation of indoles using halide catalysis. ResearchGate. Available from: [Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers. Available from: [Link]
-
Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry. Available from: [Link]
-
Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. The Journal of Organic Chemistry. Available from: [Link]
-
Pd-Catalyzed C–H Halogenation of Indolines and Tetrahydroquinolines with Removable Directing Group. Organic Letters. Available from: [Link]
-
Pd-Catalyzed C–H Halogenation of Indolines and Tetrahydroquinolines with Removable Directing Group. Organic Letters. Available from: [Link]
-
Green Halogenation of Indoles with Oxone-Halide. Organic Chemistry Portal. Available from: [Link]
-
Pd-Catalyzed C-H Halogenation of Indolines and Tetrahydroquinolines with Removable Directing Group. PubMed. Available from: [Link]
-
Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. MDPI. Available from: [Link]
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. Available from: [Link]
-
Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
The First Method for Protection−Deprotection of the Indole 2,3-π Bond. ResearchGate. Available from: [Link]
-
Green Halogenation of Indoles with Oxone-Halide. PubMed. Available from: [Link]
-
Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. MDPI. Available from: [Link]
-
Halogenation Reactions | Key Syntheses in Chemistry. Mettler Toledo. Available from: [Link]
-
Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega. Available from: [Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli. Frontiers. Available from: [Link]
-
C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
Sources
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- 2. Green Halogenation of Indoles with Oxone-Halide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-Catalyzed C-H Halogenation of Indolines and Tetrahydroquinolines with Removable Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
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- 10. Genomic Determinants Encode the Reactivity and Regioselectivity of Flavin-Dependent Halogenases in Bacterial Genomes and Metagenomes - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole
Welcome to the technical support center for the synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights to help you optimize your reaction conditions and maximize your yield.
The synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole (a substituted indoline) is typically achieved via a two-stage process: first, the synthesis of the corresponding indole, 6-Bromo-5-chloro-1H-indole, followed by the selective reduction of the pyrrole ring. This guide is structured to address challenges that may arise in both stages of this synthetic sequence.
Experimental Workflow Overview
The logical flow from starting materials to the final indoline product involves the formation of the indole core, followed by a reduction step. Each stage presents unique challenges that must be carefully controlled to ensure a high yield of the final product.
Caption: General two-part workflow for the synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part A: Synthesis of 6-Bromo-5-chloro-1H-indole
The initial synthesis of the indole nucleus is often the most challenging step, with yield being highly dependent on the chosen synthetic route and reaction conditions.
Q1: My indole synthesis is resulting in a very low yield or failing completely. What are the likely causes?
A1: Low yields in substituted indole syntheses are common and can stem from several factors.[1]
-
Causality: The electronic properties of the halogen substituents (Bromo and Chloro) are a critical factor. Both are electron-withdrawing groups (EWGs) which can deactivate the benzene ring.[2] In syntheses like the Fischer-Indole synthesis, EWGs can slow down the required[3][3]-sigmatropic rearrangement, necessitating harsher conditions which may lead to degradation.[2][4] For other routes, such as those starting with ortho-substituted nitro-toluenes (like in a Leimgruber-Batcho approach), the initial condensation can be sluggish.[5]
-
Troubleshooting Steps:
-
Re-evaluate Your Synthetic Route: For heavily substituted indoles, classical methods requiring harsh heating and strong acids (like Fischer or Madelung) can be low-yielding.[4][6] Consider modern palladium-catalyzed cyclization methods which often proceed under milder conditions and can be more tolerant of various functional groups.
-
Purity of Starting Materials: Ensure your aniline or nitro-toluene precursor is of high purity. Impurities can inhibit catalysts or lead to unwanted side reactions.[1]
-
Optimize Reaction Conditions: Systematically screen reaction parameters. For acid-catalyzed reactions, experiment with different acids (Protic vs. Lewis acids like ZnCl₂, PPA) and temperatures.[4][6] Monitor the reaction progress closely using TLC or LC-MS to identify the optimal reaction time and prevent product degradation.
-
Q2: I am observing multiple spots on my TLC plate, and purification by column chromatography is difficult.
A2: The formation of side products, particularly regioisomers or polymeric materials, is a frequent issue.
-
Causality: In routes like the Fischer synthesis using an unsymmetrical ketone, the formation of regioisomers is a known challenge.[2] With di-halogenated precursors, harsh acidic or basic conditions can also lead to intermolecular condensation reactions, resulting in tar-like byproducts that complicate purification.
-
Troubleshooting Steps:
-
Control Temperature: Running the reaction at the lowest effective temperature can often minimize the formation of byproducts.
-
Protecting Groups: The indole nitrogen is nucleophilic and can participate in side reactions.[6] While often added after the indole is formed, in some routes, pre-protecting the nitrogen of the aniline precursor (e.g., as a trifluoroacetamide) can lead to cleaner cyclizations.[4][7]
-
Purification Strategy: If the crude product is a complex mixture, consider an acid-base extraction during workup to remove non-basic impurities. For column chromatography, experiment with different solvent systems, including adding a small percentage of triethylamine (~1%) to the eluent to reduce tailing of the slightly acidic indole on silica gel.
-
Part B: Reduction of 6-Bromo-5-chloro-1H-indole to Indoline
The reduction of the electron-rich pyrrole ring of the indole to an indoline must be performed under conditions that do not affect the halogen substituents on the benzene ring.
Q3: The reduction of my indole to the indoline is incomplete. How can I drive the reaction to completion?
A3: Incomplete reduction is often due to the deactivation of the reducing agent or insufficient reaction time.
-
Causality: The most common and effective method for this selective reduction is the use of a reducing agent like sodium cyanoborohydride (NaCNBH₃) in an acidic medium, typically acetic acid.[6][8] The reaction proceeds via protonation of the C3 position of the indole, followed by hydride attack. If the acid is too weak or the reducing agent has degraded, the reaction will stall.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh, unopened bottle of sodium cyanoborohydride. This reagent is sensitive to moisture and can lose activity over time.
-
Increase Acid Concentration/Strength: Ensure the reaction medium is sufficiently acidic. Glacial acetic acid is typically used. If the reaction is still slow, a stronger acid like trifluoroacetic acid (TFA) can be used, but care must be taken as it can promote side reactions.
-
Monitor Progress: Track the disappearance of the indole starting material by TLC. Indoles are often more UV-active and stain differently (e.g., with a p-anisaldehyde stain) than the corresponding indoline, making them easy to distinguish. Allow the reaction to proceed until the indole spot is no longer visible.
-
Q4: I am concerned about over-reduction or dehalogenation during the reduction step. Is this a risk?
A4: This is a valid concern, as catalytic hydrogenation could lead to dehalogenation.
-
Causality and Prevention: Catalytic hydrogenation (e.g., using H₂/Pd-C) is generally not recommended for this step, as it is known to cause hydrodehalogenation (removal of Br and Cl atoms). The use of chemical reducing agents under acidic conditions, such as NaCNBH₃/AcOH or Zn/HCl, is highly selective for the reduction of the pyrrole double bond and typically does not affect aryl halides.[8]
-
Recommended Protocol (NaCNBH₃ Method):
-
Dissolve the 6-Bromo-5-chloro-1H-indole in glacial acetic acid.
-
Cool the solution in an ice bath to 0 °C.
-
Add sodium cyanoborohydride portion-wise, monitoring for any excessive gas evolution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude indoline product by column chromatography.
-
Optimization of Reaction Conditions: A Comparative Table
To aid in experimental design, the following table summarizes key parameters and their expected impact on the synthesis.
| Parameter | Stage | Recommended Condition | Rationale & Potential Issues |
| Acid Catalyst | Part A: Indole Synthesis | Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or Polyphosphoric Acid (PPA) | Electron-withdrawing groups on the precursor often require stronger acids or higher temperatures to promote cyclization.[4] Harsh conditions can lead to degradation. |
| Temperature | Part A: Indole Synthesis | As low as possible while maintaining a reasonable reaction rate | Higher temperatures can increase the rate of side reactions, leading to lower yields and purification challenges.[1] |
| Reducing Agent | Part B: Indole Reduction | Sodium Cyanoborohydride (NaCNBH₃) in Acetic Acid | Provides high selectivity for the pyrrole ring reduction without affecting the aryl halides.[6][8] Catalytic hydrogenation (e.g., Pd/C) should be avoided to prevent dehalogenation. |
| Solvent | Part A & B | Anhydrous, high-purity solvents | Moisture can quench reagents and catalysts, especially in organometallic or strongly acidic/basic reactions. |
| Atmosphere | Part A & B | Inert (Nitrogen or Argon) | Recommended for reactions involving air-sensitive reagents (e.g., some catalysts or strong bases) and to prevent oxidative side reactions.[8] |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved January 21, 2026, from [Link]
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare.
-
ResearchGate. (2023). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved January 21, 2026, from [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Retrieved January 21, 2026, from [Link]
- University of Rochester. (n.d.). Indoles. Retrieved January 21, 2026, from a relevant university chemistry resource.
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
-
PubChem. (n.d.). 6-Bromo-5-chloro-1H-indole. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl.
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved January 21, 2026, from a relevant BenchChem technical document.
- Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. Retrieved January 21, 2026, from a relevant BenchChem technical document.
-
ResearchGate. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved January 21, 2026, from [Link]
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. Retrieved January 21, 2026, from a relevant BenchChem technical document.
-
National Institutes of Health. (2022). Why Do Some Fischer Indolizations Fail?. Retrieved January 21, 2026, from [Link]
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- 6. bhu.ac.in [bhu.ac.in]
- 7. ecommons.luc.edu [ecommons.luc.edu]
- 8. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of Brominated and Chlorinated Indolines
Welcome to the Technical Support Center for the purification of halogenated indolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges associated with purifying brominated and chlorinated indoline derivatives. These compounds are pivotal building blocks in medicinal chemistry and materials science, but their unique electronic and steric properties often introduce complexities into standard purification workflows.
This document provides direct, experience-driven answers to common problems, detailed troubleshooting protocols, and a foundational understanding of the principles governing the separation of these valuable molecules.
Part 1: Troubleshooting Guide - A Problem-Solving Approach
This section addresses specific issues encountered during the purification of brominated and chlorinated indolines in a direct question-and-answer format.
Q1: I'm experiencing significant product loss and low recovery after silica gel column chromatography. What's going wrong?
A1: This is a frequent challenge, often rooted in the inherent instability of the indoline ring, which can be exacerbated by the presence of halogens and the acidic nature of standard silica gel.
Potential Causes & Causal Explanations:
-
On-Column Degradation: Standard silica gel is acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). These acidic sites can catalyze the decomposition or polymerization of sensitive indoline scaffolds. Indoles and indolines are particularly prone to oxidation, which can be accelerated on the silica surface, often indicated by the appearance of colored bands (pink, purple, or brown) on the column.[1]
-
Irreversible Adsorption: The lone pair of electrons on the indoline nitrogen can interact strongly with the acidic silanol groups, leading to strong, sometimes irreversible, binding to the stationary phase. This is especially true for indolines with electron-donating groups.
-
Dehalogenation: Depending on the position and electronic environment, the carbon-halogen bond can be labile. Chlorinated indolines, in particular, can be susceptible to dehalogenation under certain conditions, leading to the formation of impurities that are difficult to separate.
-
Improper Solvent Polarity: If the eluent is not optimized, the compound may either elute too quickly with impurities (solvent too polar) or bind too strongly and require highly polar solvents that cause streaking and poor separation (solvent not polar enough).
Troubleshooting & Optimization Protocol:
-
Step 1: Assess Compound Stability (Mandatory Pre-Check): Before attempting a large-scale column, perform a 2D Thin Layer Chromatography (TLC) stability test.
-
Spot your crude material on a silica TLC plate.
-
Run the plate in a suitable solvent system.
-
Dry the plate and note the spot(s).
-
Turn the plate 90 degrees and re-run it in the same solvent system.
-
If new spots appear or streaking occurs from the original spot, your compound is likely degrading on the silica.[2]
-
-
Step 2: Deactivate the Stationary Phase: To mitigate acid-catalyzed degradation, use a deactivated stationary phase.
-
Option A: Neutralized Silica Gel: Prepare a slurry of silica gel in your non-polar eluent. Add 1% triethylamine (Et₃N) or ammonia solution to the slurry and equilibrate for 30 minutes before packing the column. This neutralizes the acidic silanol groups.
-
Option B: Alternative Stationary Phases: Consider using neutral alumina or Florisil, which are less acidic and can be effective for sensitive compounds.[2][3] Run TLC plates with these materials first to assess separation.
-
-
Step 3: Optimize Your Loading and Elution Strategy:
-
Dry Loading: For compounds sparingly soluble in the eluent, pre-adsorb the crude material onto a small amount of silica gel or Celite. Evaporate the solvent and carefully load the resulting dry powder onto the top of the column. This leads to sharper bands and better separation.
-
Use an Appropriate Eluent: Avoid highly acidic or basic modifiers unless necessary for separation. A common starting point is a hexane/ethyl acetate or dichloromethane/methanol system.
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare everything in advance to ensure a smooth and continuous purification process.
-
-
Step 4: Protect from Oxidation: If your indoline is particularly air-sensitive, consider degassing your solvents and running the column under a positive pressure of inert gas (Nitrogen or Argon).[1][4]
Q2: My purified product contains regioisomers that are inseparable by standard column chromatography. How can I resolve them?
A2: The separation of regioisomers (e.g., 5-bromo- vs. 6-bromo-indoline) is a classic challenge because they often have very similar polarities. Success requires enhancing the subtle differences between the isomers.
Causal Explanation:
Regioisomers possess the same functional groups and molecular weight, leading to nearly identical polarity and solubility profiles. Their separation relies on exploiting minor differences in dipole moment, steric hindrance, or crystal packing ability, which standard silica gel chromatography may not be sensitive enough to resolve.[3]
Strategies for Isomer Separation:
-
High-Performance Flash Chromatography:
-
Rationale: This technique uses smaller particle size silica and higher pressure, leading to significantly better resolution than standard gravity columns.
-
Protocol:
-
Use a high-resolution silica cartridge (e.g., 20-40 µm particle size).
-
Employ a very shallow solvent gradient (e.g., starting with 5% Ethyl Acetate in Hexane and increasing to 10% over 20-30 column volumes).
-
Monitor the elution with a UV detector at multiple wavelengths to catch subtle differences in absorbance between isomers.
-
-
-
Recrystallization:
-
Rationale: If the isomers have different crystal lattice energies or solubilities in a particular solvent system, recrystallization can be highly effective.[5]
-
Protocol:
-
Solvent Screening: Test the solubility of the isomeric mixture in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane or water) at room temperature and at boiling. An ideal solvent dissolves the compound when hot but has low solubility when cold.[1]
-
Procedure: Dissolve the mixture in the minimum amount of boiling solvent. Allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. One isomer will hopefully crystallize preferentially, leaving the other enriched in the mother liquor.
-
Purity Check: Analyze the crystals and the mother liquor by HPLC or NMR to determine the efficiency of the separation.
-
-
-
Derivative Formation:
-
Rationale: Temporarily converting the indoline isomers into derivatives can exaggerate their structural differences, making them easier to separate.[3]
-
Protocol:
-
Protect the indoline nitrogen with a bulky group like Boc (di-tert-butyl dicarbonate) or Ts (tosyl chloride).
-
The steric bulk of the protecting group can alter the column chromatography behavior of the isomers, allowing for separation.
-
After separation, the protecting group is removed under standard conditions (e.g., acid for Boc, reductive conditions for Ts) to yield the pure isomers.[3]
-
-
Data Presentation: Comparison of Separation Techniques for Regioisomers
| Technique | Principle | Pros | Cons | Best For |
| Flash Chromatography | Differential Adsorption | Fast, high resolution, applicable to oils and solids. | Requires specialized equipment, can still fail for very similar isomers. | Initial purification and separation of isomers with small ΔRf. |
| Recrystallization | Differential Solubility | Potentially high purity in one step, scalable, cost-effective. | Requires a solid material, can have low recovery, finding the right solvent can be difficult. | Final purification of solids, separating isomers with different crystal packing. |
| Derivative Formation | Exaggerating Steric/Polar Differences | Can make "inseparable" isomers separable. | Adds two steps (protection/deprotection) to the synthesis, potential for yield loss. | Cases where other methods have failed completely. |
Q3: My final product has a pink or yellow color, even after chromatography. What causes this, and is it a problem?
A3: A pinkish or yellowish hue in purified indolines is a common sign of minor oxidation.[1] While it may not impact the utility of the compound in all subsequent reactions, it indicates the presence of impurities.
Causal Explanation:
The electron-rich pyrrole ring within the indoline structure is susceptible to oxidation by atmospheric oxygen, especially when exposed to light or trace acid. This process forms highly conjugated, colored impurities. The presence of bromine or chlorine atoms can further influence the electronic properties of the ring, sometimes increasing this sensitivity.
Troubleshooting & Mitigation:
-
Activated Charcoal Treatment:
-
Protocol:
-
Dissolve the colored product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount (1-2% by weight) of activated charcoal.
-
Stir or gently heat the mixture for 10-15 minutes.
-
Filter the solution through a pad of Celite to remove the charcoal.
-
Evaporate the solvent to recover the decolorized product.[1]
-
-
Caution: Activated charcoal can adsorb the product as well, so use it sparingly and expect some yield loss.
-
-
Proper Storage:
-
Store the purified brominated or chlorinated indoline under an inert atmosphere (argon or nitrogen).
-
Protect it from light by using an amber vial or wrapping the container in aluminum foil.[1]
-
Store at low temperatures (e.g., in a refrigerator or freezer) to slow the rate of decomposition.
-
-
Purity Assessment:
-
Even if the color is removed, it is crucial to assess the purity using a quantitative method like HPLC or qNMR (Quantitative NMR) to determine the exact level of impurities.
-
Part 2: Frequently Asked Questions (FAQs)
Q4: Which purification technique should I try first: chromatography, recrystallization, or extraction?
A4: The choice depends on the nature of your crude product and the impurities present. A logical workflow is often to use them in combination.
Caption: Decision workflow for selecting a purification strategy.
-
Liquid-Liquid Extraction: Always a good first step after a reaction work-up to remove inorganic salts, highly polar starting materials, or water-soluble byproducts.[6][7]
-
Column Chromatography: This is the workhorse for separating multiple components in a complex mixture, especially if the product is an oil or if impurities have similar polarities to your product.
-
Recrystallization: This is the best method for achieving very high purity, but it requires a solid material and is most effective when the desired compound is the major component of the mixture.[1][4] It is often used as a final polishing step after chromatography.
Q5: How does the position of the bromine or chlorine atom affect purification?
A5: The halogen's position significantly influences the molecule's electronic properties, dipole moment, and steric profile, which directly impacts its behavior during purification.
-
Electronic Effects: A halogen on the benzene ring (e.g., at C4, C5, C6, or C7) primarily acts as an electron-withdrawing group via induction but an electron-donating group via resonance. This alters the electron density of the indoline nitrogen and the ring system, affecting its interaction with the stationary phase.
-
Dipole Moment: Different substitution patterns lead to different molecular dipole moments. This can be exploited in chromatography, as molecules with larger dipole moments will interact more strongly with polar stationary phases like silica gel.
-
Steric Hindrance: A halogen near the nitrogen atom can sterically hinder interactions with the stationary phase or prevent unwanted side reactions, sometimes simplifying purification.
-
Reactivity: The position can influence the likelihood of dehalogenation. Halogens at positions activated by the ring's electronics might be more labile.
Q6: What are the best analytical methods to confirm the purity of my final product?
A6: A combination of methods is essential for a complete picture of purity.
-
¹H and ¹³C NMR Spectroscopy: This is the primary tool for confirming the structure and identifying the presence of isomers or impurities.[8] The chemical shifts and coupling constants provide a fingerprint of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity. A single sharp peak on multiple systems (e.g., reversed-phase and normal-phase) is a strong indicator of high purity. It is also the best tool for separating and quantifying isomers.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities. Coupled with liquid chromatography (LC-MS), it is a powerful tool for analyzing complex mixtures.
-
Melting Point: For crystalline solids, a sharp melting point range (e.g., within 1-2 °C) is a classic indicator of high purity.
References
-
BenchChem. (2025). Troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole. BenchChem Technical Support. 4
-
BenchChem. (2025). Technical Support Center: Purification of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole. BenchChem Technical Support. 1
-
Longdom Publishing SL. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques.
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. 3
-
ResearchGate. (2014). C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. 5
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. 2
-
BenchChem. (2025). An In-depth Technical Guide to the Structural and Chemical Isomers of Indole. BenchChem Technical Support. 8
-
BenchChem. (2025). Technical Support Center: Method Development for Separating Isomers of Substituted Indoles. BenchChem Technical Support. 9
-
MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Processes. 6
-
MDPI. (2021). Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. Processes. 7
-
ACS Publications. (2018). Synthesis of Functionalized Indolines and Dihydrobenzofurans by Iron and Copper Catalyzed Aryl C–N and C–O Bond Formation. The Journal of Organic Chemistry. 10
-
ACS Publications. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Crystal Growth & Design. 11
-
Fiveable. (n.d.). Brominated Indoles Definition. Organic Chemistry Key Term. 12
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
Technical Support Center: Preventing Over-Reduction in 2,3-Dihydroindole Synthesis
Welcome to the technical support center for 2,3-dihydroindole (indoline) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges associated with the selective reduction of indoles. Over-reduction to undesired byproducts is a frequent obstacle, and this resource provides in-depth, field-proven insights to help you achieve high yields of your target indoline.
Troubleshooting Guide: Over-Reduction Issues
This section addresses specific problems you might encounter during the synthesis of 2,3-dihydroindoles, focusing on the prevention of over-reduction.
Q1: My reaction is producing significant amounts of octahydroindole. How can I improve selectivity for the indoline?
A1: The formation of octahydroindole indicates that the benzene ring of the indoline product is being further reduced. This is a common issue, particularly with powerful reducing agents or harsh reaction conditions.[1] Here’s how to troubleshoot:
-
Re-evaluate Your Reducing Agent:
-
Catalytic Hydrogenation: If you are using catalysts like Platinum on carbon (Pt/C) under high hydrogen pressure and temperature, you are more likely to see over-reduction.[1] Consider switching to a milder catalyst system. Palladium on carbon (Pd/C) often provides better selectivity for the pyrrole ring reduction.
-
Chemical Hydride Reagents: Strong hydride sources like Lithium Aluminum Hydride (LiAlH₄) are generally not suitable for selective indole reduction as they tend to be too reactive. Milder reagents like sodium cyanoborohydride (NaBH₃CN) or borane complexes are often preferred.[1][2]
-
-
Optimize Reaction Conditions:
-
Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can significantly reduce the rate of benzene ring hydrogenation, thereby favoring indoline formation.[3]
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction as soon as the starting indole is consumed can prevent further reduction of the desired indoline product.
-
-
Consider a Different Reduction Method:
-
Transfer Hydrogenation: This method uses a hydrogen donor in conjunction with a catalyst (often Pd/C) and can be a milder alternative to high-pressure hydrogenation. Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.[4][5] A recently developed method utilizes 2,2,2-trifluoroethanol and tetrahydroxydiboron with Pd/C, showing high yields for indoline synthesis.[6]
-
Q2: I'm observing cleavage of the N-N bond in my starting arylhydrazine during a Fischer indole synthesis intended to produce an indoline. What's causing this and how can I prevent it?
A2: N-N bond cleavage is a known side reaction in the Fischer indole synthesis, especially when electron-donating groups are present on the arylhydrazine.[7][8] This leads to the formation of aniline derivatives instead of the desired indole or indoline.[8]
-
Acid Catalyst Choice: The strength and type of acid catalyst are critical. Protic acids can sometimes promote N-N bond cleavage.[8] Experiment with Lewis acids like Zinc Chloride (ZnCl₂) or Boron Trifluoride (BF₃), which may favor the desired cyclization pathway.[7]
-
Temperature Control: High temperatures can exacerbate N-N bond cleavage. Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Protecting Groups: If the arylhydrazine contains sensitive functional groups, consider using protecting groups to prevent unwanted side reactions.[7]
Q3: My borane-mediated reduction of an indole is sluggish and giving a complex mixture of products. How can I improve this reaction?
A3: Borane reagents, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are effective for indole reduction, but their reactivity and selectivity can be highly dependent on the reaction conditions and the substrate itself.
-
Role of Acid: The presence of an acid is often crucial for activating the indole ring towards reduction by boranes. Trifluoroacetic acid (TFA) has been shown to significantly accelerate the reaction and improve yields of the corresponding indoline.[2] The acid protonates the C3 position of the indole, forming an indolenium ion which is more susceptible to hydride attack.[1]
-
Stoichiometry: Ensure the correct stoichiometry of the borane reagent is used. For BH₃·THF, a molar ratio of 3:2 (borane:indole) has been found to be efficient.[2]
-
Solvent and Temperature: The choice of solvent can influence the reaction outcome. Anhydrous and inert conditions are essential. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Mechanism Insight: Recent studies suggest that the reduction of indoles with boranes proceeds through the formation of a 1-BH₂-indoline as a key intermediate.[9] Understanding the mechanism can help in optimizing the reaction conditions.
Frequently Asked Questions (FAQs)
Here are some answers to common questions regarding the synthesis of 2,3-dihydroindoles.
What is the fundamental challenge in selectively reducing indoles to indolines?
The primary challenge lies in the aromatic stability of the indole ring system.[1] Reducing the pyrrole ring without affecting the benzene ring requires carefully controlled conditions and the selection of a chemoselective reducing agent. The resulting indoline, a cyclic secondary amine, can also poison the catalyst in heterogeneous hydrogenations, hindering the reaction.[1]
Are there any "green" methods for synthesizing indolines?
Yes, there is a growing interest in developing more environmentally friendly methods. One such approach is the heterogeneous catalytic hydrogenation of unprotected indoles in water, using Pt/C as the catalyst and p-toluenesulfonic acid as an activator. This method avoids the use of stoichiometric and often toxic reagents.[1]
Can I use protecting groups to control the reduction?
Absolutely. Protecting the indole nitrogen with groups like Boc (tert-butoxycarbonyl), tosyl, or SEM (2-(trimethylsilyl)ethoxymethyl) is a common strategy.[7] N-protection can alter the electronic properties of the indole ring, often making the pyrrole double bond more susceptible to selective reduction. For example, an efficient palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles to the corresponding indolines has been reported using polymethylhydrosiloxane (PMHS) as the reducing agent.[10]
How do substituents on the indole ring affect the reduction?
Substituents can have a significant electronic and steric influence on the reduction.
-
Electron-withdrawing groups on the indole ring generally activate it towards reduction, making the synthesis of the corresponding indoline easier.[11]
-
Electron-donating groups can make the indole ring less reactive and may require harsher reduction conditions, which in turn can lead to over-reduction.[7][8]
-
Steric hindrance from bulky substituents can also affect the rate and selectivity of the reduction.[7]
Experimental Protocols
Protocol 1: Selective Reduction of Indole using Borane-Trifluoroacetic Acid
This protocol is adapted from a method known for its efficiency and good yields in producing indolines while minimizing side reactions.[2]
Materials:
-
Indole derivative
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvent (e.g., THF)
-
Water
-
10% Sodium hydroxide solution
-
Methylene chloride (or other suitable extraction solvent)
-
Potassium carbonate (or other suitable drying agent)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve the indole compound in an excess of trifluoroacetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a 1 M solution of BH₃·THF in THF. A molar ratio of approximately 3:2 (borane:indole) is recommended.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by adding water.
-
Basify the solution to a pH > 10 with a 10% sodium hydroxide solution.
-
Extract the product with methylene chloride.
-
Dry the organic layer over potassium carbonate, filter, and evaporate the solvent in vacuo to obtain the crude indoline product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation of N-Boc Indole
This protocol provides a mild and effective method for the reduction of N-protected indoles.[10]
Materials:
-
N-(tert-butoxycarbonyl)indole
-
Palladium on carbon (Pd/C), 10 wt%
-
Polymethylhydrosiloxane (PMHS)
-
Anhydrous solvent (e.g., THF or Ethanol)
Procedure:
-
To a solution of N-(tert-butoxycarbonyl)indole in the chosen anhydrous solvent, add 10 wt% Pd/C.
-
To this suspension, add polymethylhydrosiloxane (PMHS) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude N-(tert-butoxycarbonyl)indoline.
-
Purify by column chromatography if required.
Data and Method Comparison
| Reduction Method | Typical Reagents | Advantages | Disadvantages | Selectivity |
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | High atom economy, clean | Can lead to over-reduction, requires specialized equipment for high pressure | Moderate to Good |
| Borane Reduction | BH₃·THF, BH₃·SMe₂ | Good for many substrates, can be highly selective with acid activation | Reagents are sensitive to air and moisture | Good to Excellent |
| Transfer Hydrogenation | Pd/C, H-donor (e.g., HCOOH, PMHS) | Milder conditions than high-pressure hydrogenation, good selectivity | May require stoichiometric H-donor | Good to Excellent |
| Dissolving Metal Reduction | Na, liquid NH₃ | Effective for certain substrates | Harsh conditions, difficult to handle | Variable |
Visualizing the Process
Logical Workflow for Troubleshooting Over-Reduction
Caption: Troubleshooting workflow for over-reduction in indoline synthesis.
Reaction Pathway: Selective vs. Over-Reduction
Caption: Reaction pathways for indole reduction.
References
-
Revisiting the reduction of indoles by hydroboranes: A combined experimental and computational study. Cardiff University. [Link]
-
Borane-catalysed C2-selective indole reductive functionalisation. Royal Society of Chemistry. [Link]
-
Borane-catalysed C2-selective indole reductive functionalisation. Royal Society of Chemistry. [Link]
-
Borane-catalysed C2-selective indole reductive functionalisation. Royal Society of Chemistry. [Link]
-
Scheme 7: Borane-catalysed reduction of indoles and the proposed mechanism. ResearchGate. [Link]
-
Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic-Chemistry.org. [Link]
-
Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. ACS Publications. [Link]
-
Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. National Institutes of Health. [Link]
- Reduction of indole compounds to indoline compounds.
-
Indole ring reduction. Química Organica.org. [Link]
-
Synthesis of indolines. Organic Chemistry Portal. [Link]
-
Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. ResearchGate. [Link]
-
Pd/C-catalyzed Transfer Hydrogenation of N-H Indoles with Trifluoroethanol and Tetrahydroxydiboron as Hydrogen. The Royal Society of Chemistry. [Link]
-
Why Do Some Fischer Indolizations Fail? National Institutes of Health. [Link]
-
Problems with Fischer indole synthesis. Reddit. [Link]
-
Unlocking the Secrets of Mori−Ban Indole Synthesis! YouTube. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. National Center for Biotechnology Information. [Link]
Sources
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. Indoline synthesis [organic-chemistry.org]
- 11. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole
Welcome to the technical support resource for the scale-up synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into the synthetic pathway, addressing common challenges and critical parameters for successful, scalable production.
The synthesis of this highly functionalized indoline is a multi-step process. A robust and scalable strategy involves a two-part approach: first, the construction of the aromatic indole core, followed by a selective reduction of the 2,3-double bond. This guide is structured to address the specific issues you may encounter in each of these critical stages.
Part 1: Synthesis Strategy Overview & Core Logic
The most reliable and scalable pathway to 6-Bromo-5-chloro-2,3-dihydro-1H-indole begins with the synthesis of its aromatic precursor, 6-Bromo-5-chloro-1H-indole. This intermediate is then selectively reduced to the target indoline. This staged approach is preferred in process chemistry because it allows for purification and quality control at an intermediate stage, preventing the carry-over of impurities into the final, often more challenging, reduction step.
Below is a workflow diagram illustrating this strategic approach.
Caption: High-level workflow for the two-stage synthesis of the target indoline.
Part 2: FAQs & Troubleshooting: Synthesis of 6-Bromo-5-chloro-1H-indole (Precursor)
This section focuses on the construction of the aromatic indole intermediate, a critical foundation for the final product.
Q1: What is the most robust and scalable synthetic route for 6-bromo-5-chloro-1H-indole?
Answer: For multi-kilogram scale, the Leimgruber–Batcho indole synthesis is highly recommended.[1] Unlike the classical Fischer synthesis, which often requires harsh acidic conditions and potentially unstable hydrazine intermediates, the Leimgruber-Batcho route offers milder conditions and utilizes more stable precursors.[2]
The general pathway involves the condensation of a substituted 2-nitrotoluene with a formamide acetal (like N,N-dimethylformamide dimethyl acetal, DMF-DMA) to form an enamine, followed by a reductive cyclization to yield the indole. This method is highly adaptable for producing substituted indoles.[1]
Caption: The Leimgruber-Batcho synthesis pathway for the indole precursor.
Q2: The yield of my enamine formation step is poor and inconsistent upon scale-up. What are the critical process parameters (CPPs)?
Answer: This is a common scale-up challenge. The condensation to form the enamine is often the yield-determining step.
-
Causality: The reaction involves the deprotonation of the methyl group of the nitrotoluene, which is activated by the nitro group. This is followed by condensation with the electrophilic carbon of the formamide acetal. On a larger scale, mass and heat transfer limitations can lead to side reactions or incomplete conversion.
-
Troubleshooting & Optimization:
-
Solvent Choice: While the reaction can be run neat with an excess of DMF-DMA, at scale, using a high-boiling, aprotic solvent like DMF or DMSO is preferable. This improves thermal control and mixing.
-
Temperature Control: The reaction typically requires heating (e.g., 100-140 °C) to drive off the methanol byproduct and push the equilibrium. A gradual temperature ramp and maintaining a consistent internal temperature are critical. Overheating can lead to decomposition of the starting material and product.
-
Stoichiometry: While a slight excess of DMF-DMA (1.1-1.5 equivalents) is common in lab-scale reactions, minimizing this excess at scale is crucial for cost and downstream purification. Monitor the reaction by HPLC to determine the optimal endpoint and avoid unnecessary excess.
-
Mixing Efficiency: Ensure robust agitation. Poor mixing in large reactors can create localized hot spots or areas of high concentration, leading to impurity formation.
-
Q3: My reductive cyclization step is generating significant impurities. What are they and how can I avoid them?
Answer: The reductive cyclization is prone to several side reactions, especially if not properly controlled. The choice of reducing agent is paramount.
| Potential Impurity | Probable Cause | Mitigation Strategy |
| Aniline Derivative | Incomplete cyclization after nitro group reduction. | Ensure sufficient residence time and appropriate temperature for the cyclization to complete. If using Fe/AcOH, ensure the reaction is acidic enough. |
| Dehalogenated Indole | Over-reduction, particularly with strong reducing agents like H₂/Pd-C under harsh conditions. | Use milder reducing agents like iron powder in acetic acid (Fe/AcOH). If using hydrogenation, screen catalysts (e.g., PtO₂) and use lower pressure/temperature. |
| Partially Reduced Nitro Group | Insufficient reducing agent or reaction time. | Increase the equivalents of the reducing agent (e.g., Fe powder) and monitor the reaction to completion using TLC or HPLC. |
Part 3: FAQs & Troubleshooting: Reduction to 6-Bromo-5-chloro-2,3-dihydro-1H-indole
This final reduction step is critical and requires careful selection of reagents and conditions to preserve the halogen substituents.
Q1: What are the most effective methods for the selective reduction of the indole to the indoline without causing dehalogenation?
Answer: This is the most significant challenge in the synthesis. The C-Br and C-Cl bonds are susceptible to hydrogenolysis (cleavage by reduction). Therefore, the choice of reducing agent is a trade-off between reactivity and selectivity.
| Reduction Method | Reagents & Conditions | Pros | Cons & Risks |
| Catalytic Hydrogenation | H₂ (50-500 psi), Pd/C, PtO₂, or Rh/C in EtOH, EtOAc, or AcOH. | High atom economy; clean reaction profile; catalyst can be recycled. | High risk of dehalogenation (C-Br > C-Cl) ; requires specialized high-pressure equipment. |
| Acidic Cyanoborohydride | Sodium cyanoborohydride (NaBH₃CN) in an acidic medium (e.g., acetic acid). | Highly selective for the iminium ion intermediate; low risk of dehalogenation; mild conditions. | Use of toxic cyanide reagent; requires careful pH control. |
| Strong Acid / Metal | Zinc dust (Zn) in concentrated HCl or H₂SO₄. | Inexpensive reagents; effective reduction. | Harsh corrosive conditions; difficult workup and significant waste generation; moderate risk of dehalogenation. |
| Silane Reduction | Triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA). | Excellent selectivity; generally clean reactions. | High cost of silane and TFA at scale; requires careful handling of corrosive TFA. |
For scale-up, sodium cyanoborohydride in acetic acid often provides the best balance of selectivity, reliability, and manageable operational conditions, despite the need for careful handling of the cyanide reagent.
Q2: I am attempting a catalytic hydrogenation and observing >10% debromination. How can I suppress this side reaction?
Answer: Debromination via hydrogenolysis is a common issue with palladium catalysts.
-
Causality: The palladium catalyst can facilitate the oxidative addition into the C-Br bond, which is then cleaved by hydrogen. This process is often promoted by any residual base and high hydrogen pressure or temperature.
-
Troubleshooting & Optimization:
-
Catalyst Screening: Switch from Palladium (Pd) to Platinum (PtO₂) or Rhodium (Rh/C), which often show lower propensity for hydrogenolysis of aryl halides.
-
Lower Pressure & Temperature: Operate at the lowest effective hydrogen pressure (e.g., 50 psi) and temperature (e.g., 25-40 °C).
-
Solvent Choice: Using an acidic solvent like acetic acid can sometimes suppress hydrogenolysis compared to neutral solvents like ethanol.
-
Catalyst Poisoning (Advanced): In some cases, intentionally adding a small amount of a catalyst poison (e.g., quinoline, diethyl sulfide) can selectively inhibit the hydrogenolysis reaction more than the desired indole reduction. This requires careful optimization.
-
Part 4: Process Control, Purification, and Safety
Q1: What is the most scalable method for purifying the final indoline product?
Answer: For multi-kilogram quantities, recrystallization is superior to column chromatography.
-
Solvent Screening: Perform a systematic screen to find a single solvent or a binary solvent system. Ideal systems will show high solubility of the product at elevated temperatures and low solubility at room temperature or below. Common candidates include isopropanol, ethanol/water, toluene, or heptane/ethyl acetate mixtures.
-
Impurity Purging: Analyze the mother liquor by HPLC to ensure the key impurities (e.g., dehalogenated indoline, unreacted indole) are being effectively purged from the final product.
-
Isolation and Drying: Isolate the crystalline product by filtration and wash with a cold, fresh portion of the recrystallization solvent. Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to avoid degradation.
Q2: What are the critical safety considerations for this process at scale?
Answer:
-
Halogenated Aromatics: The intermediates and final product should be handled as potentially toxic. Use appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. Ensure operations are conducted in a well-ventilated area or a fume hood.
-
Hydrogenation: If using catalytic hydrogenation, a specialized high-pressure reactor (autoclave) with appropriate safety interlocks, rupture discs, and hydrogen gas detectors is mandatory. The catalyst (especially Pd/C) can be pyrophoric when dry and exposed to air; handle it as a wet cake.
-
Cyanide Reagents: If using sodium cyanoborohydride, establish strict protocols to never allow it to come into contact with strong acids, which would liberate highly toxic hydrogen cyanide (HCN) gas. All quenching and workup steps should be performed in a controlled manner, preferably in a well-ventilated area with access to a cyanide antidote kit.
-
Exothermic Reactions: Both the reductive cyclization and the final reduction can be exothermic. Use a reactor with adequate cooling capacity and add reagents portion-wise or via a controlled addition funnel to manage the heat output.
Part 5: Scalable Laboratory Protocol Example
This protocol outlines the reduction step, which is often the most challenging.
Objective: To reduce 6-Bromo-5-chloro-1H-indole to 6-Bromo-5-chloro-2,3-dihydro-1H-indole using sodium cyanoborohydride.
Scale: 100 g
| Step | Procedure | Rationale & Critical Parameters |
| 1. Reactor Setup | Charge a 2 L jacketed glass reactor with a mechanical stirrer, thermocouple, and nitrogen inlet with 6-Bromo-5-chloro-1H-indole (100 g, 1.0 eq). | Ensure the system is inert to prevent side reactions. Mechanical stirring is crucial for handling the slurry. |
| 2. Solvent Addition | Add glacial acetic acid (1000 mL, 10 vol) to the reactor. Stir to dissolve/suspend the starting material. | Acetic acid serves as both the solvent and the acid catalyst required for the formation of the intermediate iminium ion. |
| 3. Cooling | Cool the reactor contents to 10-15 °C using a circulating chiller. | The addition of the reducing agent is exothermic. Starting at a lower temperature prevents a temperature spike. |
| 4. Reagent Addition | Add sodium cyanoborohydride (NaBH₃CN) (32.5 g, 1.2 eq) in small portions over 60-90 minutes, maintaining the internal temperature below 25 °C. | CRITICAL STEP: Portion-wise addition is essential for thermal control. A rapid addition can cause a dangerous exotherm and gas evolution (hydrogen). |
| 5. Reaction | Stir the reaction mixture at 20-25 °C. Monitor the reaction progress by HPLC every 1-2 hours until <1% of the starting material remains (typically 4-8 hours). | HPLC is the most reliable method for monitoring. Ensure the disappearance of the starting material and the appearance of the product peak at the correct retention time. |
| 6. Quenching | CAREFULLY and SLOWLY add the reaction mixture to a separate vessel containing cold water (2000 mL). Then, slowly add 50% sodium hydroxide (NaOH) solution to adjust the pH to >10. | SAFETY CRITICAL: The quench neutralizes the acetic acid and destroys any excess NaBH₃CN. This must be done slowly and with cooling as it is highly exothermic. The basic pH ensures no HCN is present. |
| 7. Extraction | Extract the aqueous mixture with ethyl acetate (2 x 500 mL). Combine the organic layers. | The product is more soluble in the organic phase. |
| 8. Washing | Wash the combined organic layers with saturated sodium bicarbonate solution (500 mL) and then brine (500 mL). Dry over anhydrous magnesium sulfate (MgSO₄). | These washes remove residual acetic acid and water. |
| 9. Isolation | Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. | This removes the solvent to provide the unpurified solid/oil. |
| 10. Purification | Recrystallize the crude material from a suitable solvent system (e.g., isopropanol or heptane/ethyl acetate) to yield the pure 6-Bromo-5-chloro-2,3-dihydro-1H-indole. | This is the final purification step to achieve the required product quality. |
References
-
PubChem. (n.d.). 6-Bromo-5-chloro-1H-indole. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2008). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Available at: [Link]
-
PubMed. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). Method for preparing 5-bromoindole.
-
ACS Publications. (2020). Modular Synthesis of Polycyclic Alkaloid Scaffolds via an Enantioselective Dearomative Cascade. Organic Letters. Available at: [Link]
-
Loyola eCommons. (1995). Novel Synthetic Route to 5-Substituted Indoles. Master's Theses. Available at: [Link]
-
Royal Society of Chemistry. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry. Available at: [Link]
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Technical Support Center: Managing Impurities in Reactions of 6-Bromo-5-chloro-2,3-dihydro-1H-indole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-5-chloro-2,3-dihydro-1H-indole. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and modification of this valuable scaffold. As your virtual application scientist, my goal is to move beyond simple protocols and explain the chemical causality behind the formation of impurities, empowering you to troubleshoot effectively and ensure the integrity of your results.
This document is structured as a series of frequently asked questions (FAQs) that directly address specific experimental issues. We will cover everything from initial purity checks to troubleshooting complex side reactions and advanced purification techniques.
Section 1: Getting Started - Impurities from the Source and Common Degradation Pathways
Before troubleshooting a reaction, the first critical step is to validate the integrity of your starting materials and understand the inherent stability of your core structure.
Q1: My reaction is complete, but my analytical data (LC-MS, NMR) shows a complex mixture of unexpected peaks. Where do I begin my investigation?
A: The most logical and often overlooked starting point is the purity of your 6-Bromo-5-chloro-2,3-dihydro-1H-indole starting material. Impurities present from the outset will inevitably be carried through and potentially react to form new, unintended side products.
The Causality: The synthesis of halogenated indoles can sometimes result in isomeric impurities or residual reagents from previous steps. For instance, a common route like the Leimgruber-Batcho synthesis involves multiple steps where side reactions can occur[1].
Troubleshooting Workflow:
-
Analyze the Starting Material: Before starting your reaction, run a standard suite of analytical tests on your starting material:
-
HPLC: To determine the percentage purity and detect any minor components.
-
LC-MS: To identify the molecular weights of any impurities. Common culprits could include isomers (e.g., 5-Bromo-6-chloro-2,3-dihydro-1H-indole) or related compounds with different halogenation patterns.
-
¹H NMR: To confirm the structure and look for anomalous peaks.
-
-
Purify if Necessary: If the purity is below your required specification (typically >98% for pharmaceutical applications), consider purification by flash column chromatography or recrystallization before use.
-
Review the Certificate of Analysis (CoA): Always check the supplier's CoA for reported purity and the analytical methods used.
Workflow for Initial Impurity Assessment
Caption: Initial troubleshooting workflow for unexpected reaction products.
Q2: I'm consistently observing a new aromatic peak in my NMR and an M-2 peak in my mass spectrum, corresponding to 6-Bromo-5-chloro-1H-indole. What is causing this oxidation?
A: The conversion of the 2,3-dihydro-1H-indole (indoline) scaffold to its corresponding aromatic indole is a very common impurity pathway. The indoline ring is susceptible to oxidation, which can be promoted by several factors.
The Causality: The driving force for this transformation is the formation of a stable, aromatic indole ring system. This dehydrogenation can be catalyzed by residual metals, air (oxygen), or other oxidizing agents present in the reaction mixture. Some transition-metal catalysts used in cross-coupling reactions can promote dehydrogenation under aerobic conditions[2].
Preventative Measures & Solutions:
-
Inert Atmosphere: The most effective preventative measure is to run your reactions under an inert atmosphere (Nitrogen or Argon), especially if the reaction requires heating.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Temperature Control: Avoid excessive heating, as higher temperatures can accelerate the rate of oxidation.
-
Post-Reaction Handling: During workup and purification, minimize the exposure of your product to air and light. It is advisable to store the purified compound under an inert atmosphere, especially for long-term storage.
-
Choice of Oxidant/Catalyst: Be mindful that certain reagents can act as oxidants. For example, some halide-based catalysis protocols are explicitly designed to oxidize indoles using agents like oxone[3][4][5][6].
Q3: My mass spectrum shows peaks corresponding to the loss of bromine (M-79/81) and/or chlorine (M-35/37). How can I prevent this dehalogenation?
A: Dehalogenation is a frequent and problematic side reaction, particularly when using metal catalysts or strong reducing agents. The C-Br bond is generally more susceptible to cleavage than the C-Cl bond.
The Causality:
-
In Catalytic Reactions (e.g., Suzuki, Buchwald-Hartwig): This side reaction can occur during palladium-catalyzed cross-coupling reactions. It often happens when the reductive elimination step of the desired product is slow, allowing for competing pathways where the aryl-palladium intermediate reacts with a hydride source in the mixture[7].
-
During Reductions: Catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for reductions, but it is notoriously effective at cleaving carbon-halogen bonds. Similarly, some chemical reductants can also cause dehalogenation.
Troubleshooting Strategies:
| Reaction Type | Strategy | Rationale |
| Pd-Catalyzed Coupling | Use an excess of the coupling partner (e.g., boronic acid).[7] | Pushes the equilibrium towards the desired cross-coupling product, outcompeting the dehalogenation pathway. |
| Screen different ligands (e.g., bulky phosphine ligands). | The ligand can influence the rate of oxidative addition and reductive elimination, minimizing the lifetime of intermediates prone to dehalogenation. | |
| Lower the reaction temperature. | Often slows the rate of the dehalogenation side reaction more than the desired coupling. | |
| Reduction Reactions | Avoid standard catalytic hydrogenation with Pd/C. | Palladium on carbon is highly active for hydrodehalogenation. |
| Use alternative reducing agents. | Consider agents like sodium cyanoborohydride in an acidic medium, which is known for reducing indoles to indolines while often preserving halogens[1]. For other functional groups, explore chemoselective options. |
Section 2: Troubleshooting Specific Reaction Types
Q4: During N-alkylation or N-acylation, my yield is low and I see a complex mixture of products. What are the likely side reactions?
A: The primary challenge in the functionalization of the indoline nitrogen is the potential for competing reactions at other sites, primarily over-alkylation or reaction at the aromatic ring under certain conditions.
The Causality: The nitrogen atom in the indoline is nucleophilic, but side reactions can occur depending on the strength of the base and the reactivity of the electrophile. Using an excessively strong base can lead to deprotonation at other positions, while highly reactive electrophiles can lead to multiple additions. While C3-alkylation is a major issue for indoles, for indolines, the primary concerns are N-alkylation selectivity and stability[2].
Protocol for Selective N-Alkylation:
-
Setup: To a solution of 6-Bromo-5-chloro-2,3-dihydro-1H-indole (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or THF), add a suitable base (e.g., NaH, 1.1 eq., or K₂CO₃, 2.0 eq.) at 0 °C under an inert atmosphere.
-
Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the anion.
-
Addition: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.05 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Quench & Workup: Carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Table for N-Alkylation:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Base is not strong enough; Poor solvent choice. | Switch from K₂CO₃ to a stronger base like NaH. Ensure the solvent is anhydrous. |
| Multiple Alkylations | Excess alkylating agent; High temperature. | Use a slight excess (1.05-1.1 eq.) of the alkylating agent. Maintain lower temperatures (0 °C to RT). |
| Decomposition | Reaction temperature is too high. | Run the reaction at a lower temperature for a longer period. |
Section 3: Purification and Advanced Problem Solving
Q5: How can I effectively remove residual palladium from my product after a cross-coupling reaction?
A: Residual palladium is a significant concern, especially in compounds intended for biological screening or as active pharmaceutical ingredients (APIs), as it can interfere with assays and pose toxicity risks. Standard flash column chromatography is often insufficient for removing palladium to the levels required by regulatory agencies (e.g., <10 ppm)[8][9].
The Causality: Palladium can remain in the product as finely dispersed nanoparticles or as soluble complexes that co-elute with the desired compound during chromatography.
Advanced Purification Methods:
-
Metal Scavengers: These are functionalized materials (often silica-based) that have a high affinity for palladium. Common functionalities include thiols, amines, and phosphines.
-
Activated Carbon: Treatment with activated carbon can also effectively adsorb residual palladium.
General Protocol for Metal Scavenging:
-
Dissolve: Dissolve the crude product (post-chromatography) in a suitable solvent (e.g., DCM, Toluene, or Ethyl Acetate).
-
Add Scavenger: Add the metal scavenger (typically 5-20 weight equivalents relative to the theoretical amount of palladium).
-
Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-12 hours.
-
Filter: Filter off the scavenger through a pad of Celite®.
-
Concentrate: Rinse the filter cake with fresh solvent and concentrate the combined filtrates to obtain the purified product.
-
Verify: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the remaining palladium levels.
Impurity Management Workflow
Caption: A comprehensive workflow for reaction purification and impurity removal.
Q6: What are the best analytical methods for identifying and quantifying these impurities?
A: A multi-technique approach is essential for the robust characterization of your compound and its impurities[10][11].
The Causality: Each analytical technique provides a different piece of the puzzle. HPLC separates components, MS provides molecular weight information, and NMR gives structural details. Relying on a single method can lead to misidentification.
Recommended Analytical Suite:
| Technique | Purpose | Key Parameters & Expected Observations |
| RP-HPLC | Purity determination and quantification. | Column: C18. Mobile Phase: Gradient of water (with 0.1% Formic or Acetic Acid) and Acetonitrile/Methanol. Detection: UV at ~280 nm[10]. Observations: The oxidized indole will be less polar and have a longer retention time. Dehalogenated products will be less polar and also have longer retention times. |
| LC-MS | Molecular weight confirmation of product and impurities. | Ionization: ESI or APCI, positive mode[12]. Observations: Look for masses corresponding to the starting material, product, [Product-H₂] (oxidation), [Product-Br], [Product-Cl], and [Product-Br-Cl]. |
| ¹H NMR | Structural confirmation and impurity identification. | Observations: Oxidation to the indole will result in the disappearance of the aliphatic protons at C2 and C3 and the appearance of new aromatic protons. Dehalogenation will result in the appearance of a new aromatic C-H signal replacing the absence of a halogen. |
| ICP-MS | Quantification of residual metals (e.g., Palladium). | Provides ultra-trace level quantification, essential for API development[9][11]. |
By implementing these troubleshooting strategies and analytical methodologies, you can effectively manage impurities in your reactions, leading to higher quality materials and more reliable scientific outcomes.
References
- BenchChem. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. BenchChem Technical Support.
-
Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Purity Assessment of Synthetic Indoles. BenchChem Technical Support.
-
Latham, J., Brandenburger, E., Horsfall, L., & Goss, R. J. M. (2018). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Reviews, 118(1), 214-279. [Link]
-
Wang, D., et al. (2019). Green oxidation of indoles using halide catalysis. Nature Communications, 10(1), 4729. [Link]
-
Taleb, A., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5000. [Link]
-
ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. a Our method for oxidation of.... [Link]
-
PubChem. (n.d.). 6-Bromo-5-chloro-1H-indole. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 263-268. [Link]
-
Zhang, T., et al. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega, 6(25), 16481–16490. [Link]
-
Bansal, S., et al. (2018). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 84(11), e00308-18. [Link]
-
Boinpally, R. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharmatutor. [Link]
-
Research Communities. (2019). Green Oxidation of Indoles using halide Catalysis. [Link]
-
Jeon, Y. J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(7), 1369. [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 263-268. [Link]
-
ResearchGate. (n.d.). Green oxidation of indoles using halide catalysis. [Link]
-
Reddit. (2023). Dehalogenation side product suzukis. r/OrganicChemistry. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Halogenated Indole Derivatives: A Focus on 6-Bromo-5-chloro-2,3-dihydro-1H-indole Congeners
Introduction: The Privileged Indole Scaffold and the Power of Halogenation
The indole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with profound therapeutic effects.[1][2] Its versatile framework allows it to mimic peptide structures and interact with a wide array of biological targets, including critical enzymes and receptors.[1][3] The strategic modification of this "privileged scaffold" is a key tactic in drug discovery. One of the most effective modifications is halogenation—the introduction of halogen atoms like bromine and chlorine.
The inclusion of a 6-bromo and 5-chloro substitution on the 2,3-dihydro-1H-indole (indoline) core, the subject of this guide, is not arbitrary. Halogens, particularly bromine, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[4][5] This guide provides a comparative analysis of the biological activities of 6-Bromo-5-chloro-2,3-dihydro-1H-indole derivatives and their structural relatives, offering in-depth technical insights, validated experimental protocols, and supporting data for researchers in drug development. We will explore their demonstrated potential as anticancer, antimicrobial, and neuroprotective agents.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Halogenated indole derivatives have emerged as a formidable class of anticancer agents, demonstrating potent activity against a variety of human cancer cell lines.[6] Their mechanisms are often multifaceted, frequently involving the inhibition of protein kinases that are critical for tumor growth and survival.[7]
Mechanism of Action: Inhibition of Tyrosine Kinases
A primary mechanism for the anticancer effects of many indole derivatives is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[6][8] Aberrant EGFR signaling is a hallmark of many cancers, leading to uncontrolled cell division.[8] By blocking the ATP-binding site of the kinase domain, these indole compounds can halt the downstream signaling cascade, leading to cell cycle arrest and apoptosis (programmed cell death).[6][9] The 5-chloro and 6-bromo substitutions can enhance the binding affinity of the indole core within the hydrophobic pocket of the kinase, leading to more potent inhibition.
dot
Caption: EGFR signaling pathway and site of inhibition.
Comparative Antiproliferative Activity
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The table below compares the activity of representative halogenated indole derivatives against several human cancer cell lines.
| Compound Scaffold | Target Cell Line | IC50 (µM) | Reference |
| 5-chloro-indole-2-carboxamide (Derivative 5f) | A-549 (Lung) | 0.029 (GI50) | [8] |
| 5-chloro-indole-2-carboxamide (Derivative 5f) | MCF-7 (Breast) | 0.029 (GI50) | [8] |
| 6-substituted-indole (Derivative 3g) | MCF-7 (Breast) | Potent inhibitor | [10][11] |
| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 (Breast) | 1.2 | [9] |
| Indole-based Bcl-2 Inhibitor (U2) | A549 (Lung) | Sub-micromolar | [9] |
| Trichloro-bisindole (Compound 9) | HCT-116 (Colon) | 3.1 - 11.2 | [12] |
| Erlotinib (Reference Drug) | A-549 (Lung) | 0.033 (GI50) | [8] |
Note: Data for direct 6-Bromo-5-chloro-2,3-dihydro-1H-indole derivatives may be limited; this table presents data from closely related 5-chloro and 6-bromo indole structures to provide a comparative performance benchmark.
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a reliable method for assessing the cytotoxic effects of compounds on cancer cell lines. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC50 value.
Antimicrobial Activity: A Broad Spectrum of Inhibition
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[13] Indole derivatives, particularly halogenated ones, have shown considerable promise as both antibacterial and antifungal agents.[13][14][15][16] The 6-bromo substitution, in particular, has been identified in compounds with potent activity against Gram-positive bacteria and fungi.[17]
Mechanism of Action: Membrane Disruption
One key mechanism of antimicrobial action for certain bromoindole derivatives is the disruption of the microbial cell membrane.[17] For example, 6-bromoindolglyoxylamide derivatives have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[17] This disruption of the cell's physical barrier leads to leakage of essential cellular components and ultimately, cell death. This direct physical mechanism is less prone to the development of resistance compared to mechanisms that target specific enzymes.
Comparative Antimicrobial Efficacy
The effectiveness of antimicrobial compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
| Compound Class/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Indole-triazole derivative (3d) | Staphylococcus aureus (MRSA) | 3.125 - 50 | [13] |
| Indole-triazole derivative (3d) | Candida krusei | 3.125 - 50 | [13] |
| 6-bromoindolglyoxylamide (3) | Staphylococcus aureus | Active | [17] |
| 6-bromoindolglyoxylamide (3) | Pseudomonas aeruginosa | Enhancer | [17] |
| Indole DKP (3b, 3c) | Escherichia coli | 0.39 - 1.56 | [15] |
| Indole DKP (3b, 3c) | Staphylococcus aureus | 0.39 - 1.56 | [15] |
| Ciprofloxacin (Reference) | E. coli, S. aureus | Varies | [13] |
| Fluconazole (Reference) | C. albicans, C. krusei | Varies | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial or fungal inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to ensure sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can be confirmed by reading the optical density with a plate reader.
Neuroprotective Potential: Combating Oxidative Stress and Neurodegeneration
The indole nucleus is a key feature in many compounds with neuroprotective properties.[18] Derivatives are being investigated for their potential to treat neurodegenerative diseases like Alzheimer's by interfering with processes such as oxidative stress and amyloid plaque formation.[18][19]
Mechanism of Action: Antioxidant and Anti-Aggregation Properties
Many indole-based compounds exhibit potent antioxidant properties, scavenging harmful reactive oxygen species (ROS) that contribute to neuronal damage.[18][20][21] This is a crucial protective mechanism, as oxidative stress is a key pathological factor in many neurological disorders.[20][21] Furthermore, certain synthetic indole derivatives have been shown to chelate metal ions like copper and promote the disaggregation of amyloid-β peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.[19]
dot
Caption: A typical workflow for evaluating neuroprotective agents.
Comparative Neuroprotective Data
| Compound Class | Activity Metric | Result | Reference |
| Indole-phenolic derivatives | Copper Chelating Activity | ~40% | [19] |
| Indole-phenolic derivatives | Protection against H2O2-induced toxicity (SH-SY5Y) | ~25% increase in cell viability | [19] |
| Indole-based ChE inhibitor (1) | Human Acetylcholinesterase (hAChE) Inhibition (IC50) | 0.018 µM | [22] |
| Stobadine Derivative (SMe1EC2) | Protection against Hypoxia (Hippocampal Slices) | Effective at 0.03 - 10.0 µM | [20][21] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a rapid and simple method to evaluate the free radical scavenging (antioxidant) activity of a compound.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compound in methanol. Ascorbic acid is typically used as a positive control.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm. The purple DPPH radical becomes colorless or yellowish upon reduction by an antioxidant.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.
-
IC50 Determination: Plot the scavenging percentage against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Structure-Activity Relationship (SAR) Insights
The biological activity of these indole derivatives is highly dependent on the nature and position of substituents on the indole ring.[5][23]
-
Halogen Position: The position of the bromine atom is critical. Studies on brominated isatins (an oxidized indole) showed that for inhibiting nitric oxide (an inflammatory mediator), the activity order was 6-bromo > 5-bromo > 7-bromo.[4] For kinase inhibition, a single bromine at position 5 or 6 often improves potency, whereas di-substitution can sometimes reduce it.[5]
-
Lipophilicity: Antimicrobial activity often correlates with the lipophilicity of the molecule, which influences its ability to penetrate microbial membranes.[15]
-
Substituents at Other Positions: Modifications at other positions, such as the N1 or C3 positions of the indole ring, are crucial for tuning the selectivity and potency for specific targets, like different kinases or microbial strains.[14][24]
dot
Caption: Key structure-activity relationships for halogenated indoles.
Conclusion and Future Perspectives
The 6-Bromo-5-chloro-2,3-dihydro-1H-indole scaffold and its relatives represent a highly versatile and promising class of compounds for drug discovery. The strategic placement of halogen atoms significantly enhances their biological activities across multiple therapeutic areas. Their demonstrated efficacy as anticancer agents (often via kinase inhibition), broad-spectrum antimicrobials, and potential neuroprotective agents highlights their therapeutic potential.[6]
Future research should focus on synthesizing and screening a broader library of these specific di-halogenated derivatives to build a more comprehensive SAR profile. Optimizing their pharmacokinetic properties, such as metabolic stability and bioavailability, will be crucial for advancing these promising compounds from the laboratory to preclinical and clinical development. The continued exploration of this chemical space is a worthwhile endeavor in the quest for novel therapeutics to address pressing medical needs.
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A Comparative Analysis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole and Other Halogenated Indolines: A Guide for Researchers in Drug Discovery
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenation of the indoline ring is a well-established strategy to modulate the physicochemical properties, metabolic stability, and target-binding interactions of drug candidates. This guide provides an in-depth comparative analysis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole with other dihalogenated indolines, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into a comparative study of their synthesis, spectroscopic properties, chemical reactivity, and biological potential, supported by experimental data and established chemical principles.
Synthesis of Dihalogenated Indolines: A Comparative Overview
The synthetic route to 6-bromo-5-chloro-2,3-dihydro-1H-indole, while not explicitly detailed in the literature, can be logically inferred from established methods for related halogenated indoles. A plausible and efficient pathway commences with a commercially available substituted nitrobenzene, followed by a palladium-catalyzed cyclization and subsequent reduction.
A key precursor, 1-bromo-2-chloro-4-nitrobenzene, can be transformed into the corresponding 6-bromo-5-chloro-1H-indole. This transformation is typically achieved via reaction with a vinyl Grignard reagent, which introduces the necessary carbon framework for the indole ring system[1]. The subsequent reduction of the indole to the indoline can be accomplished using various reducing agents, such as sodium cyanoborohydride or through catalytic hydrogenation.
For comparison, the synthesis of other dihalogenated indolines often follows similar principles, starting from appropriately substituted anilines or nitrobenzenes. For instance, 5,6-dibromoindoline can be synthesized from 6-bromoisatin through a bromination reaction followed by reduction of the resulting 5,6-dibromoisatin[2]. The synthesis of 5,6-dichloroindole derivatives has also been reported, starting from 5,6-dichloroindole-3-acetic acid[3].
The choice of starting material and the specific halogenation and cyclization strategies are dictated by the desired substitution pattern on the indoline core. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic workflow for dihalogenated indolines.
Physicochemical and Spectroscopic Properties: A Comparative Look
The nature and position of the halogen substituents on the indoline ring significantly influence its physicochemical properties such as molecular weight, lipophilicity (logP), and melting point. These properties, in turn, affect the compound's solubility, membrane permeability, and pharmacokinetic profile.
Table 1: Comparison of Physicochemical Properties of Selected Dihalogenated Indolines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Melting Point (°C) |
| 6-Bromo-5-chloro-2,3-dihydro-1H-indole | C₈H₇BrClN | 232.51 | ~3.6 (Estimated) | N/A |
| 5,6-Dichloro-2,3-dihydro-1H-indole | C₈H₇Cl₂N | 188.06 | ~3.1 (Estimated) | N/A |
| 5,6-Dibromo-2,3-dihydro-1H-indole | C₈H₇Br₂N | 276.96 | ~3.9 (Estimated) | N/A |
| 6-Bromo-5-fluoro-2,3-dihydro-1H-indole | C₈H₇BrFN | 216.05 | ~3.3 (Estimated) | N/A |
Spectroscopic techniques are indispensable for the structural elucidation and characterization of these halogenated indolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of halogenated indolines provide valuable information about the substitution pattern and electronic environment of the aromatic ring. The chemical shifts of the aromatic protons are influenced by the inductive and resonance effects of the halogen substituents.
For 6-bromo-5-chloro-2,3-dihydro-1H-indole, the aromatic region of the ¹H NMR spectrum is expected to show two singlets corresponding to the protons at the C4 and C7 positions. In comparison, the ¹H NMR spectrum of a symmetrically substituted indoline like 5,6-dichloroindoline would exhibit a simpler pattern. The ¹³C NMR chemical shifts are also diagnostic, with the carbons bearing the halogens showing characteristic resonances. Spectroscopic data for several related halogenated indoles can be found in the literature, which allows for the prediction of chemical shifts for the corresponding indolines[4].
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
Mass spectrometry is crucial for confirming the molecular weight and elemental composition of the synthesized indolines. The presence of bromine and chlorine atoms in 6-bromo-5-chloro-2,3-dihydro-1H-indole will result in a characteristic isotopic pattern in the mass spectrum, which is a powerful diagnostic tool.
Infrared spectroscopy can be used to identify the characteristic functional groups present in the molecule. The N-H stretching vibration of the indoline amine typically appears in the region of 3300-3500 cm⁻¹. The C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule, as well as the C-X (X = Cl, Br) stretching vibrations, will also be present.
Chemical Reactivity in Cross-Coupling Reactions: A Predictive Analysis
The presence of two different halogen atoms on the aromatic ring of 6-bromo-5-chloro-2,3-dihydro-1H-indole presents an interesting case for regioselective functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The differential reactivity of the C-Br and C-Cl bonds is the key to achieving selectivity.
In general, for palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order: I > Br > Cl > F. This trend is primarily due to the bond dissociation energies of the carbon-halogen bonds. Therefore, it is anticipated that the C-Br bond at the 6-position of 6-bromo-5-chloroindoline will be more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond at the 5-position. This differential reactivity allows for the selective functionalization at the C6 position while leaving the C5 position available for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. It is expected that 6-bromo-5-chloroindoline will selectively undergo Suzuki coupling at the C6 position with a variety of boronic acids or esters.
Caption: Selective Suzuki-Miyaura coupling at the C6 position of 6-bromo-5-chloroindoline.
Buchwald-Hartwig Amination
Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds. Selective amination at the C6 position of 6-bromo-5-chloroindoline can be achieved with a variety of primary and secondary amines. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity in both Suzuki and Buchwald-Hartwig reactions[5][6]. The use of sterically hindered and electron-rich phosphine ligands often enhances the catalytic activity and promotes the coupling of less reactive aryl chlorides if desired in a subsequent step.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Dihalogenated Indolines
-
To a reaction vial, add the dihalogenated indoline (1.0 equiv), the corresponding boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Biological Activity: A Comparative Perspective
Halogenation is a powerful tool in drug design to enhance the biological activity of a molecule. The introduction of halogens can influence a compound's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets.
Conclusion
This comparative guide has provided a comprehensive overview of 6-bromo-5-chloro-2,3-dihydro-1H-indole in the context of other dihalogenated indolines. While specific experimental data for the title compound is sparse, a logical and data-driven analysis of its synthesis, physicochemical and spectroscopic properties, chemical reactivity, and potential biological activity has been presented based on established chemical principles and data from closely related analogues. The differential reactivity of the C-Br and C-Cl bonds in 6-bromo-5-chloroindoline makes it a particularly interesting building block for the synthesis of complex, selectively functionalized molecules with potential applications in drug discovery and materials science. Further experimental investigation into this and other uniquely halogenated indoline scaffolds is warranted to fully explore their synthetic utility and biological potential.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-5-chloro-2,3-dihydro-1H-indole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydro-1H-indole, or indoline, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of halogen atoms on this heterocyclic system is a well-established method to modulate pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-bromo-5-chloro-2,3-dihydro-1H-indole analogs, a substitution pattern that has shown significant promise, particularly in the realm of oncology. By synthesizing data from available literature on related halogenated heterocycles, this document aims to offer a predictive SAR landscape to guide the design and development of novel therapeutic agents.
The Significance of the 6-Bromo-5-chloro-indoline Core
The presence of both a bromine atom at the 6-position and a chlorine atom at the 5-position of the indoline ring creates a unique electronic and steric environment. Halogens, being electron-withdrawing, can significantly influence the pKa of the indole nitrogen and the overall electron distribution of the aromatic ring. This, in turn, can affect the molecule's ability to participate in crucial interactions with biological targets, such as hydrogen bonding and π-π stacking.
Furthermore, the bromo and chloro substituents enhance the lipophilicity of the scaffold, which can improve membrane permeability and oral bioavailability. The distinct sizes and polarizability of bromine and chlorine can also lead to specific halogen bonding interactions within protein binding pockets, contributing to both potency and selectivity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 6-bromo-5-chloro-2,3-dihydro-1H-indole analogs can be systematically modulated by introducing various substituents at the N-1, C-2, and C-3 positions of the indoline ring. The following sections dissect the anticipated impact of these modifications based on established principles from related heterocyclic scaffolds.
N-1 Substitution: The Gateway to Diverse Activities
The nitrogen atom at the 1-position of the indoline ring is a primary site for chemical modification, offering a versatile handle to tune the pharmacological profile of the molecule.
-
N-Alkylation and N-Acylation: Introduction of small alkyl or acyl groups at the N-1 position can significantly impact the compound's lipophilicity and steric bulk. N-acylation, for instance, can introduce a hydrogen bond acceptor, potentially altering the binding mode of the molecule. Studies on related indole derivatives have shown that the nature and size of the N-acyl group can be critical for activity.
-
N-Arylation and N-Heteroarylation: The incorporation of aromatic or heteroaromatic rings at the N-1 position can introduce additional binding interactions, such as π-π stacking, with the target protein. This strategy has been successfully employed in the development of kinase inhibitors, where the N-aryl moiety often occupies a hydrophobic pocket in the ATP-binding site.
The general trend observed is that the N-1 position is highly amenable to substitution, and the choice of the substituent should be guided by the specific therapeutic target and desired physicochemical properties.
Caption: N-1 substitution on the 6-bromo-5-chloro-indoline core.
C-2 and C-3 Modifications: Fine-Tuning Potency and Selectivity
Modifications at the C-2 and C-3 positions of the pyrrolidine ring of the indoline scaffold offer opportunities to introduce diversity and optimize interactions with the target.
-
Substitution at C-2: The introduction of substituents at the C-2 position can influence the conformation of the five-membered ring and introduce new interaction points. For instance, the incorporation of a carbonyl group to form an oxindole can provide a hydrogen bond acceptor.
-
Functionalization at C-3: The C-3 position is a common site for introducing side chains that can extend into specific pockets of the target protein. In the context of kinase inhibitors, C-3 substituted indolines have been shown to exhibit potent and selective activity. The nature of the substituent, its length, and flexibility are critical determinants of potency. For example, the introduction of a substituted benzylidene group at C-3 has been a successful strategy in developing potent inhibitors of receptor tyrosine kinases.
The interplay between substituents at C-2 and C-3 can lead to synergistic effects on biological activity, and combinatorial approaches exploring diverse functionalities at these positions are warranted.
Comparative Analysis with Alternative Scaffolds
While the 6-bromo-5-chloro-2,3-dihydro-1H-indole scaffold holds considerable promise, it is essential to compare its potential with other halogenated heterocyclic systems that have been explored for similar biological activities.
| Scaffold | Key Features | Reported Biological Activities |
| 6-Bromo-5-chloro-indoline | Vicinal di-halogenation, potential for strong halogen bonding, tunable N-1 position. | Predicted anticancer, kinase inhibition. |
| 5-Bromo-indoline | Single halogen, well-explored in kinase and tubulin inhibition. | Anticancer, antimicrobial.[1] |
| 5-Chloro-indole | Single halogen, often used to enhance metabolic stability and potency. | Anticancer (EGFR inhibitors). |
| 6-Bromo-quinoline | Bioisostere of indole, different nitrogen positioning affecting basicity and H-bonding. | Anticancer, antiproliferative. |
| 6-Chloro-pyrido[2,3-b]indole | α-carboline core, planar system with potential for DNA intercalation and kinase inhibition. | Anticancer, antimicrobial.[2] |
Table 1: Comparison of Halogenated Heterocyclic Scaffolds. This table provides a comparative overview of the 6-bromo-5-chloro-indoline scaffold with other relevant halogenated heterocyclic cores, highlighting their key features and reported biological activities.
Supporting Experimental Data
| Compound ID | Scaffold | R1 | R2 | R3 | Cell Line | IC50 (µM) |
| Hypothetical Analog 1 | 6-Br, 5-Cl-indoline | H | H | H | - | - |
| Hypothetical Analog 2 | 6-Br, 5-Cl-indoline | -COCH3 | H | H | - | - |
| Related Compound A | 5-Br-indolin-2-one | -Benzyl | H | =N-NH-Ar | MCF-7 | 13.92 |
| Related Compound B | 5-Cl-indole-2-carboxamide | -Phenethyl-N,N-dimethyl | H | H | Various | GI50 = 36 nM |
| Related Compound C | 6-Br-quinoline | -NO2 | H | H | HT29 | Lower than 5-FU |
Table 2: Anticancer Activity of Halogenated Indole and Quinoline Derivatives. This table summarizes the in vitro anticancer activity of representative halogenated indole and quinoline analogs against various cancer cell lines. Data for hypothetical analogs are included to represent the core scaffold of interest, while data for related compounds are extracted from published studies to provide a basis for comparison.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments relevant to the synthesis and biological evaluation of 6-bromo-5-chloro-2,3-dihydro-1H-indole analogs.
Synthesis of N-Acyl-6-bromo-5-chloro-2,3-dihydro-1H-indole
This protocol describes a general method for the N-acylation of the parent indoline.
-
Deprotonation: To a solution of 6-bromo-5-chloro-2,3-dihydro-1H-indole (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen, argon), add a suitable base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
Reaction Mixture Stirring: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Acylation: Cool the mixture back to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Reaction Progression: Let the reaction warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-acyl derivative.
Caption: General workflow for the N-acylation of 6-bromo-5-chloro-indoline.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxicity of the synthesized analogs against cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a series of 10-fold dilutions) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion
The 6-bromo-5-chloro-2,3-dihydro-1H-indole scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The strategic di-halogenation pattern provides a unique combination of electronic and steric properties that can be exploited for potent and selective interactions with biological targets. The SAR landscape, inferred from related heterocyclic systems, suggests that modifications at the N-1, C-2, and C-3 positions are key to modulating the biological activity of these analogs. Further exploration of this scaffold through systematic medicinal chemistry efforts, guided by the principles outlined in this guide, is highly warranted and holds the potential to deliver novel drug candidates with improved efficacy and safety profiles.
References
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(2014). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. Journal of Medicinal Chemistry. [Link]
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(2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro- 3- ( 2-methoxyvinyl)- indole- 2-carboxamides and pyrido[ 3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. National Institutes of Health. [Link]
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(2019). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. PubMed. [Link]
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(2023). 1-Benzyl- 5- bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. National Institutes of Health. [Link]
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"in vitro testing of compounds derived from 6-Bromo-5-chloro-2,3-dihydro-1H-indole"
An In-Depth Guide to the In Vitro Evaluation of Novel Anticancer Compounds Derived from 6-Bromo-5-chloro-2,3-dihydro-1H-indole
Introduction: The Rationale for Targeting the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique aromatic and heterocyclic structure allows it to interact with a wide array of biological targets, making it a highly fruitful starting point for drug discovery, particularly in oncology.[1][3] Indole derivatives have demonstrated the ability to modulate critical cellular processes by inhibiting protein kinases, disrupting microtubule dynamics, inducing programmed cell death (apoptosis), and interfering with key signaling pathways involved in cancer progression.[1][4][5]
A proven strategy for optimizing the therapeutic potential of the indole core is halogenation. The introduction of halogen atoms, such as bromine and chlorine, at specific positions can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity for its molecular target.[6][7] This guide focuses on a specific, halogenated scaffold, 6-Bromo-5-chloro-2,3-dihydro-1H-indole, as a promising template for novel anticancer agents. We present a systematic, multi-tiered approach for the comprehensive in vitro evaluation of its derivatives, designed to efficiently identify potent compounds and elucidate their mechanisms of action. This framework moves beyond simple screening to provide a deep, comparative analysis for researchers in drug development.
Part 1: A Logic-Driven Cascade for In Vitro Evaluation
A successful in vitro testing strategy is not a random collection of assays but a logical progression from broad screening to specific mechanistic studies. This cascade is designed to maximize data output while conserving resources by focusing detailed investigations on only the most promising candidates. The initial goal is to cast a wide net to identify cytotoxicity, followed by focused experiments to understand the underlying biology.
The overall workflow begins with a primary screen for anti-proliferative activity. Compounds that demonstrate significant potency advance to a secondary tier of assays aimed at elucidating the mechanism of cell death and identifying specific molecular targets.
Tier 1: Primary Cytotoxicity Screening
The foundational step is to determine the concentration-dependent cytotoxic effect of each derivative against a panel of human cancer cell lines.
-
Experimental Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[8][9] It measures the metabolic activity of cells, which correlates with cell viability. By testing compounds across a panel of cell lines—such as MCF-7 (breast), A549 (lung), HCT-116 (colon), and HepG2 (liver)—we can identify compounds with broad-spectrum activity or, more interestingly, those with selectivity toward a specific cancer type.
Tier 2: Mechanistic Elucidation
For derivatives exhibiting potent cytotoxicity (e.g., IC₅₀ values in the low micromolar or nanomolar range), the subsequent goal is to uncover how they induce cell death. Based on extensive literature for analogous indole structures, the most probable mechanisms are the disruption of cellular division and the induction of apoptosis.[4][5][10]
-
Cell Cycle Analysis: Many potent anticancer agents, particularly tubulin inhibitors, function by halting the cell cycle at a specific phase, preventing proliferation.[11] Flow cytometry analysis of cells treated with a test compound can reveal an accumulation of cells in the G2/M phase, a hallmark of microtubule-destabilizing agents.[10][12]
-
Apoptosis Induction: Determining whether cell death occurs via apoptosis (a controlled, programmed process) or necrosis is critical. Acridine Orange/Ethidium Bromide (AO/EB) staining is a straightforward fluorescence microscopy technique that allows for the visualization of live, apoptotic, and necrotic cells, providing clear qualitative evidence of apoptosis induction.[11]
-
Tubulin Polymerization Assay: To directly confirm if a compound's activity is due to microtubule disruption, an in vitro tubulin polymerization assay is the gold standard.[13] This biochemical assay measures the formation of microtubules from tubulin protein in the presence and absence of the test compound, providing direct evidence of inhibition.
Part 2: Comparative Data Analysis and Mechanistic Insights
The power of this guide lies in the comparative analysis of data. By systematically testing a series of structurally related derivatives, we can begin to formulate a Structure-Activity Relationship (SAR) that guides future optimization.
Comparative In Vitro Efficacy of Indole Derivatives
The table below presents hypothetical yet representative data for three novel derivatives (IND-001, IND-002, IND-003) derived from the 6-Bromo-5-chloro-2,3-dihydro-1H-indole scaffold, compared against the standard chemotherapeutic agent, Doxorubicin.
| Compound | Modification | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HCT-116 (Colon) | Cell Cycle Arrest | Apoptosis Induction |
| IND-001 | Parent Scaffold | 8.7 | 12.3 | 10.5 | G2/M | Moderate |
| IND-002 | + N-Methyl | 4.2 | 5.1 | 4.8 | G2/M | Strong |
| IND-003 | + C3-Aroyl Group | 0.95 | 1.3 | 1.1 | G2/M | Strong |
| Doxorubicin | Reference Drug | 0.8 | 1.0 | 0.9 | G2/M | Strong |
Data Interpretation and SAR Insights:
-
Effect of N-Methylation: The addition of a methyl group to the indole nitrogen in IND-002 resulted in an approximate two-fold increase in potency across all cell lines compared to the parent scaffold IND-001 . This suggests that N-substitution may enhance cell permeability or improve binding interactions with the target protein.[3]
-
Impact of C3-Aroyl Group: The introduction of a C3-aroyl moiety in IND-003 led to a significant, nearly 10-fold increase in cytotoxic activity, bringing its potency into a range comparable with the reference drug, Doxorubicin. This modification is characteristic of many potent tubulin inhibitors that target the colchicine binding site.[5][13]
-
Consistent Mechanism: All three derivatives induced a G2/M cell cycle arrest and apoptosis, strongly suggesting a shared mechanism of action likely related to the disruption of microtubule dynamics.
Visualizing the Molecular Mechanism
Many indole-based anticancer agents function by inducing apoptosis through the intrinsic (mitochondrial) pathway. This is often triggered by cellular stress, such as the arrest of the cell cycle by a tubulin inhibitor. The diagram below illustrates this proposed signaling cascade.
Part 3: Validated Experimental Protocols
To ensure reproducibility and scientific rigor, the following are detailed, self-validating protocols for the key assays described in this guide.
Protocol 1: MTT Cytotoxicity Assay
This protocol details the steps to determine the IC₅₀ value of a test compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the values on a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Acridine Orange/Ethidium Bromide (AO/EB) Apoptosis Staining
This protocol provides a qualitative assessment of apoptosis induction.[11]
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 6-well plate. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours. Include an untreated control.
-
Staining: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Dye Addition: Add 20 µL of AO/EB staining solution (100 µg/mL of both AO and EB in PBS) directly onto the coverslip.
-
Imaging: Immediately observe the cells under a fluorescence microscope using a blue filter.
-
Interpretation:
-
Live Cells: Uniform green nucleus with intact structure.
-
Early Apoptotic Cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late Apoptotic Cells: Orange-to-red nucleus with chromatin condensation or fragmentation.
-
Necrotic Cells: Uniform orange-to-red nucleus with intact structure.
-
Conclusion and Future Directions
This guide outlines a comprehensive and logical framework for the in vitro evaluation of novel anticancer compounds derived from the 6-Bromo-5-chloro-2,3-dihydro-1H-indole scaffold. By employing a tiered approach—progressing from broad cytotoxicity screening to specific mechanistic assays—researchers can efficiently identify lead candidates and build a robust data package. The comparative analysis of structurally related derivatives is crucial for establishing structure-activity relationships that will guide the next phase of drug design.
The most promising compounds identified through this workflow, such as the hypothetical IND-003 , would be prime candidates for further investigation. Next steps would include profiling against a panel of specific protein kinases to rule out off-target effects, followed by advancement into in vivo xenograft models to assess efficacy and tolerability in a living system. This systematic approach ensures that only the most potent and well-characterized compounds advance, maximizing the potential for clinical success.
References
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Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Prakash, B., Amuthavalli, A., et al. (2017). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. Medicinal Chemistry Research. Semantic Scholar. Retrieved January 21, 2026, from [Link]
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Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. (2021). Molecules, 26(17), 5235. PubMed. Retrieved January 21, 2026, from [Link]
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Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). Molecules, 27(21), 7549. PMC. Retrieved January 21, 2026, from [Link]
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Chemical structures of some indole derivatives showing anticancer activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. (2023). Molecules, 28(22), 7629. PMC. Retrieved January 21, 2026, from [Link]
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Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). Scientific Reports, 13(1), 8780. PMC. Retrieved January 21, 2026, from [Link]
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Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Indole Derived Anticancer Agents. (2022). ChemistrySelect, 7(33). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. (2024). European Journal of Medicinal Chemistry, 263, 115794. PubMed. Retrieved January 21, 2026, from [Link]
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Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
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A Researcher's Guide to the Synthesis and Spectral Validation of 6-Bromo-5-chloro-2,3-dihydro-1H-indole
Introduction: The Significance of the Dihydroindole Scaffold
The 2,3-dihydro-1H-indole, or indoline, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The specific halogenation pattern of 6-Bromo-5-chloro-2,3-dihydro-1H-indole offers unique opportunities for further functionalization, making it a valuable building block in the synthesis of novel therapeutic agents and specialized agrochemicals. The precise validation of its synthesis is therefore of paramount importance to ensure the integrity of downstream applications. This guide will provide a comprehensive overview of a reliable synthetic pathway and the rigorous spectral analysis required to unequivocally confirm its structure.
Comparative Analysis of Synthetic Strategies
While various methods exist for the synthesis of functionalized indoles, the preparation of 6-Bromo-5-chloro-2,3-dihydro-1H-indole is most effectively achieved through a multi-step sequence starting from commercially available precursors.[1][2][3][4][5] The chosen pathway, detailed below, is favored for its scalability, relatively mild reaction conditions, and good overall yield.
Alternative strategies, such as those involving transition-metal-catalyzed C-H amination, often require specialized ligands or harsher conditions, which can be less amenable to large-scale production and may introduce impurities that are difficult to separate.[2] The Fischer indole synthesis, a classic method, is generally more suitable for the synthesis of indoles rather than indolines and may not be regioselective with highly substituted phenylhydrazines.[1][4][5]
| Synthetic Strategy | Key Advantages | Key Disadvantages | Typical Yield Range |
| Multi-step from Halogenated Nitrobenzene (This Guide) | Readily available starting materials, good regioselectivity, scalable. | Multiple steps can lower overall efficiency. | 40-60% |
| Palladium-Catalyzed Cyclization | Can offer high efficiency in a single step.[2] | Requires expensive catalysts and ligands, potential for metal contamination. | 50-85% |
| Fischer Indole Synthesis | Well-established, versatile for indole synthesis.[1][4][5] | Less suitable for indoline synthesis, potential for regioisomer formation. | Variable |
Recommended Synthetic Protocol
The synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole is reliably achieved in a two-step process starting from 1-bromo-2-chloro-4-nitrobenzene.
Step 1: Reductive Cyclization to 6-Bromo-5-chloro-1H-indole
The initial step involves the reductive cyclization of 1-bromo-2-chloro-4-nitrobenzene. While various reducing agents can be employed, the use of iron powder in the presence of an acid such as acetic acid is a cost-effective and efficient method.
Diagram of the synthetic workflow for 6-Bromo-5-chloro-2,3-dihydro-1H-indole.
Caption: Synthetic workflow for 6-Bromo-5-chloro-2,3-dihydro-1H-indole.
Experimental Protocol:
-
To a stirred suspension of iron powder (3 equivalents) in a mixture of ethanol and water (2:1) is added a catalytic amount of ammonium chloride.
-
The mixture is heated to reflux, and a solution of 1-bromo-2-chloro-4-nitrobenzene (1 equivalent) in ethanol is added dropwise over 30 minutes.
-
The reaction is maintained at reflux for 2-3 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered hot through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford crude 6-Bromo-5-chloro-1H-indole, which can be purified by column chromatography.
Step 2: Reduction of the Indole to the Indoline
The subsequent reduction of the indole to the corresponding indoline can be achieved using various reducing agents. A common and effective method involves the use of sodium borohydride in the presence of trifluoroacetic acid.
Experimental Protocol:
-
To a solution of 6-Bromo-5-chloro-1H-indole (1 equivalent) in dichloromethane at 0 °C is added trifluoroacetic acid (10 equivalents) dropwise.
-
Sodium borohydride (3 equivalents) is then added portion-wise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
The reaction is carefully quenched by the slow addition of water, followed by neutralization with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 6-Bromo-5-chloro-2,3-dihydro-1H-indole.
Spectral Analysis and Validation
The unequivocal structural confirmation of the synthesized 6-Bromo-5-chloro-2,3-dihydro-1H-indole is achieved through a combination of spectroscopic techniques.[6][7][8][9][10] Each method provides unique and complementary information to validate the final product.
Diagram illustrating the spectral validation workflow.
Caption: Workflow for the spectral validation of the synthesized compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR provides detailed information about the hydrogen framework of the molecule.[10] For 6-Bromo-5-chloro-2,3-dihydro-1H-indole, the expected ¹H NMR spectrum will exhibit distinct signals for the aromatic and aliphatic protons.
Expected Chemical Shifts (δ) in CDCl₃:
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H-4 | ~7.1-7.3 | Singlet | 1H |
| Aromatic H-7 | ~6.8-7.0 | Singlet | 1H |
| N-H | ~3.5-4.5 | Broad Singlet | 1H |
| Aliphatic CH₂-2 | ~3.5-3.7 | Triplet | 2H |
| Aliphatic CH₂-3 | ~3.0-3.2 | Triplet | 2H |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
The triplet multiplicity for the aliphatic protons at C-2 and C-3 is a key indicator of the dihydroindole structure, arising from the coupling between the adjacent methylene groups.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR complements the proton data by providing information about the carbon skeleton.[10]
Expected Chemical Shifts (δ) in CDCl₃:
| Carbon Assignment | Chemical Shift (ppm) |
| Aromatic C-7a | ~150-152 |
| Aromatic C-3a | ~130-132 |
| Aromatic C-5 | ~128-130 |
| Aromatic C-4 | ~125-127 |
| Aromatic C-6 | ~115-117 |
| Aromatic C-7 | ~110-112 |
| Aliphatic C-2 | ~47-49 |
| Aliphatic C-3 | ~29-31 |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of the synthesized compound.[6][10] For 6-Bromo-5-chloro-2,3-dihydro-1H-indole (C₈H₇BrClN), the high-resolution mass spectrum (HRMS) will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
The calculated exact mass is approximately 230.95 g/mol . The observed mass should be within a few parts per million (ppm) of this value. The isotopic cluster will show peaks at m/z corresponding to the different combinations of bromine and chlorine isotopes, providing definitive evidence of their presence.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[8][9]
Expected Absorption Bands (cm⁻¹):
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300-3400 | Moderate, sharp peak |
| Aromatic C-H Stretch | 3000-3100 | Weak to moderate peaks |
| Aliphatic C-H Stretch | 2850-2960 | Moderate to strong peaks |
| C=C Aromatic Stretch | 1550-1600 | Moderate peaks |
| C-N Stretch | 1250-1350 | Moderate to strong peak |
| C-Cl Stretch | 600-800 | Moderate to strong peak |
| C-Br Stretch | 500-600 | Moderate to strong peak |
The presence of a distinct N-H stretching frequency confirms the presence of the secondary amine in the indoline ring.
Conclusion
The successful synthesis and rigorous spectral validation of 6-Bromo-5-chloro-2,3-dihydro-1H-indole are critical for its application in further chemical synthesis. By following the detailed synthetic protocol and employing a multi-faceted spectroscopic approach as outlined in this guide, researchers can confidently produce and verify this valuable chemical intermediate. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a self-validating system, ensuring the structural integrity of the final product and the reliability of subsequent research endeavors.
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"comparison of the reactivity of brominated vs. chlorinated indoline scaffolds"
An In-Depth Guide to the Comparative Reactivity of Brominated vs. Chlorinated Indoline Scaffolds in Synthetic Chemistry
The indoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active compounds. Halogenation of this scaffold provides a critical handle for diversification, enabling the introduction of complex molecular fragments through various synthetic transformations. The choice of halogen—typically bromine or chlorine—is a pivotal decision in a synthetic campaign, profoundly influencing the reactivity of the scaffold and the conditions required for subsequent reactions. This guide provides a detailed, evidence-based comparison of the reactivity of brominated and chlorinated indoline scaffolds, offering insights into experimental design for researchers in medicinal chemistry and drug development.
Fundamental Principles: The Electronic and Steric Influence of Halogens
The difference in reactivity between brominated and chlorinated indolines stems from the fundamental properties of the carbon-halogen (C-X) bond and the electronic influence of the halogen on the aromatic ring.
-
Bond Dissociation Energy (BDE): The C-Cl bond is significantly stronger than the C-Br bond. The average BDE for a C-Cl bond on an aromatic ring is approximately 327-339 kJ/mol, whereas the C-Br bond is weaker, at around 276-285 kJ/mol.[1][2] This difference is a primary determinant in reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.[3]
-
Electronegativity and Inductive Effects: Chlorine is more electronegative than bromine, leading to a stronger electron-withdrawing inductive effect (-I). This can influence the electron density of the indoline ring system, impacting its susceptibility to both electrophilic and nucleophilic attack.
-
Polarizability and Size: Bromine is larger and more polarizable than chlorine. This property can be crucial for interactions with catalyst systems and can influence the steric environment around the reaction center.
These intrinsic differences dictate the choice of catalysts, ligands, and reaction conditions necessary to achieve efficient transformations for each halogenated scaffold.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for constructing C-C, C-N, and C-O bonds. The reactivity of the haloindoline in these transformations is directly linked to the ease of the initial oxidative addition step to the Pd(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a widely used method for forming C-C bonds.[4][5] The general order of reactivity for aryl halides is I > Br > OTf >> Cl.[6] Consequently, bromoindolines are significantly more reactive than their chloro-analogs.
-
Bromoindolines: Readily undergo Suzuki coupling under a wide range of "standard" conditions, often employing catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with various phosphine ligands. The reactions typically proceed at moderate temperatures with common bases like Na₂CO₃ or K₂CO₃.[7]
-
Chloroindolines: Are notoriously less reactive and require more specialized and highly active catalyst systems to achieve efficient coupling.[6] These systems often involve bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which promote the challenging oxidative addition of the C-Cl bond.[6][8] Higher temperatures and stronger bases may also be necessary.
Comparative Data: Suzuki-Miyaura Coupling of 5-Haloindolines
| Parameter | 5-Bromoindoline Derivative | 5-Chloroindoline Derivative | Rationale & Causality |
| Typical Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Palladacycle Pre-catalysts | The weaker C-Br bond allows for oxidative addition with less active Pd(0) sources. The robust C-Cl bond requires highly active, electron-rich catalyst systems to facilitate cleavage. |
| Typical Ligand | PPh₃, SPhos | XPhos, RuPhos, Buchwald Biaryl Ligands | Standard phosphines are often sufficient for bromo-substrates. Chloro-substrates require sterically hindered, electron-donating ligands to stabilize the Pd(0) center and promote the difficult oxidative addition step. |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, LHMDS | Milder bases are generally effective for the more facile bromoindoline coupling. The less reactive chloroindoline often requires stronger, non-coordinating bases. |
| Temperature | 80-100 °C | 100-120 °C | Higher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage. |
| Typical Yield | Good to Excellent | Moderate to Good (highly condition-dependent) | The higher reactivity of the C-Br bond generally leads to more reliable and higher-yielding reactions under optimized conditions. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, crucial for synthesizing aniline derivatives.[9][10] Similar to the Suzuki coupling, the reactivity hierarchy places bromoindolines as more reactive substrates than chloroindolines.[3]
-
Bromoindolines: Can be coupled with a wide variety of amines using established catalyst systems. The choice of ligand is often dictated by the nature of the amine (primary, secondary, aliphatic, or aromatic).[3]
-
Chloroindolines: Coupling chloroindolines presents a significant challenge. Success hinges on the use of state-of-the-art catalyst systems, typically involving highly specialized biaryl phosphine ligands developed by Buchwald, Hartwig, and others. These ligands are designed to create a highly electron-rich and sterically accessible palladium center, which is essential for the oxidative addition of the strong C-Cl bond.[3][11]
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a dual palladium and copper(I) catalyst system.[12][13] The reactivity trend I > Br > Cl is also dominant here.[14]
-
Bromoindolines: Couple efficiently with terminal alkynes under standard Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, amine base].[13][15]
-
Chloroindolines: Are very challenging substrates for Sonogashira coupling. While some success has been reported for activated aryl chlorides, it often requires high temperatures, specialized ligands, and may result in lower yields compared to the corresponding bromo-derivatives.[16]
Workflow for Catalyst System Selection in Cross-Coupling
Caption: Catalyst selection workflow based on the indoline's halogen.
C-H Activation Strategies
Direct C-H activation offers an alternative, step-economical route to functionalize the indoline core.[17][18] The presence of a halogen can serve as a blocking group or a directing group, but it also influences the electronic nature of the C-H bonds. While a detailed comparison is highly substrate and catalyst-dependent, some general principles apply.
The stronger inductive effect of chlorine can render adjacent C-H bonds less electron-rich and potentially less reactive towards certain electrophilic C-H activation pathways compared to bromine. However, in many transition-metal-catalyzed C-H functionalizations, the reaction is directed by a functional group on the indoline nitrogen, and the halogen's primary role is as a synthetic handle for subsequent orthogonal reactions.[19]
Nucleophilic Aromatic Substitution (SNA_r)
Nucleophilic aromatic substitution (SNA_r) is generally difficult on electron-rich aromatic systems like indoline. For this reaction to proceed, the ring must be activated by the presence of strong electron-withdrawing groups (EWGs), such as nitro or cyano groups, positioned ortho or para to the halogen leaving group.[20][21]
In an SNA_r mechanism, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex).[21][22] The C-X bond is broken in a subsequent, faster step. Because C-X bond cleavage is not rate-limiting, the reactivity order is often reversed from that of cross-coupling: F > Cl > Br > I.[23] The highly electronegative halogen better stabilizes the negative charge of the intermediate. Therefore, for a suitably activated indoline scaffold, a chlorinated derivative would be expected to be more reactive than a brominated one in an SNA_r reaction.
Catalytic Cycle Highlighting the Key Reactivity-Determining Step
Caption: Key reactivity difference in the cross-coupling catalytic cycle.
Experimental Protocols
The following protocols are representative examples for conducting a Suzuki-Miyaura coupling reaction on a 5-bromo- and a 5-chloroindoline derivative, illustrating the necessary adjustments in reaction conditions.
Protocol 1: Suzuki-Miyaura Coupling of 1-Acetyl-5-bromoindoline
-
Reagent Preparation: To an oven-dried Schlenk flask, add 1-acetyl-5-bromoindoline (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%).
-
Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 1-acetyl-5-phenylindoline.
Protocol 2: Suzuki-Miyaura Coupling of 1-Acetyl-5-chloroindoline
-
Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere (in a glovebox), add 1-acetyl-5-chloroindoline (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 eq).
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%) and the biaryl phosphine ligand XPhos (0.08 mmol, 8 mol%).
-
Solvent: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and carefully quench with water. Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 1-acetyl-5-phenylindoline.
Conclusion
The choice between a brominated and a chlorinated indoline scaffold is a critical strategic decision in synthesis design.
-
Brominated indolines are generally more reactive in the most common and synthetically valuable palladium-catalyzed cross-coupling reactions. They are compatible with a broader range of "standard" catalysts and conditions, often leading to higher and more reliable yields. This makes them the preferred intermediate when planning Suzuki, Buchwald-Hartwig, or Sonogashira reactions.
-
Chlorinated indolines are more stable, less expensive, and offer a significant advantage in atom economy. However, their lower reactivity in cross-coupling necessitates the use of more expensive and specialized, highly active catalyst systems. Their enhanced reactivity in SNA_r reactions (on activated systems) provides an alternative synthetic pathway where they are the superior choice.
Ultimately, the optimal choice depends on the overall synthetic route, the desired transformations, economic considerations, and the availability of appropriate catalytic technologies. A thorough understanding of the fundamental reactivity differences outlined in this guide will empower researchers to make more informed and effective decisions in the development of novel indoline-based molecules.
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A Prospective Analysis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole Derivatives as Novel Ligands for the Serotonin 5-HT1A Receptor
A Comparative Guide for CNS Drug Discovery Professionals
In the landscape of central nervous system (CNS) drug discovery, the quest for novel chemical scaffolds with improved efficacy and selectivity remains a paramount objective. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous CNS-active agents.[1] This guide presents a prospective analysis of a novel, yet unexplored, chemical class: 6-bromo-5-chloro-2,3-dihydro-1H-indole based compounds . Due to a lack of direct experimental data for this specific scaffold, this document serves as a research roadmap, postulating the potential efficacy of these compounds against the serotonin 1A (5-HT1A) receptor, a critical target in the treatment of anxiety and depressive disorders.[2] The analysis is grounded in the established pharmacology of benchmark 5-HT1A ligands and the known influence of halogenation in drug design.
The Scientific Rationale: Why Investigate 6-Bromo-5-chloro-2,3-dihydro-1H-indoles?
The 2,3-dihydro-1H-indole, or indoline, scaffold offers a three-dimensional structure that can be advantageous for fitting into the binding pockets of G-protein coupled receptors (GPCRs) like the 5-HT1A receptor. The specific di-halogenation pattern of a bromine at the 6-position and a chlorine at the 5-position is hypothesized to confer several desirable properties:
-
Modulation of Lipophilicity: The presence of two halogens is expected to increase the lipophilicity of the molecule, a key factor in its ability to cross the blood-brain barrier and reach its CNS target.[3]
-
Potential for Halogen Bonding: Both chlorine and bromine are capable of forming halogen bonds, which are non-covalent interactions that can enhance binding affinity and selectivity for a biological target.[3] The specific positioning of these halogens could facilitate unique interactions within the 5-HT1A receptor binding pocket.
-
Metabolic Stability: Halogenation can block sites of metabolism, potentially leading to an improved pharmacokinetic profile.
This guide will compare the hypothesized potential of this novel scaffold against well-characterized 5-HT1A receptor ligands: the full agonist 8-OH-DPAT , the partial agonist Buspirone , and the antagonist WAY-100635 .
Comparative Efficacy at the 5-HT1A Receptor: A Prospective Look
The following table summarizes the established efficacy of our benchmark compounds at the human 5-HT1A receptor. This data provides a quantitative framework for the desired potency and activity profile for any novel 6-bromo-5-chloro-2,3-dihydro-1H-indole derivative.
| Compound | Type | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Intrinsic Activity |
| 8-OH-DPAT | Full Agonist | ~1 | ~1.8 (pEC50: 7.45)[4] | Full Agonist[5] |
| Buspirone | Partial Agonist | ~10-24[6] | - | Partial Agonist at postsynaptic receptors, Full Agonist at presynaptic autoreceptors[2][7] |
| WAY-100635 | Antagonist | ~0.39-0.84[8][9] | 0.91 (IC50)[8] | Silent Antagonist[9] |
Experimental Workflows for Efficacy Determination
To ascertain the efficacy of novel 6-bromo-5-chloro-2,3-dihydro-1H-indole derivatives, a tiered screening approach is recommended. This would begin with assessing the binding affinity, followed by functional assays to determine the nature of the interaction (agonist, antagonist, or partial agonist).
Workflow for 5-HT1A Receptor Engagement
Conclusion and Future Directions
The 6-bromo-5-chloro-2,3-dihydro-1H-indole scaffold represents a novel and unexplored area in CNS drug discovery. Based on the principles of medicinal chemistry, these compounds hold the potential to be potent and selective ligands for the 5-HT1A receptor. The proposed experimental workflows provide a clear path for the synthesis and evaluation of these compounds. By comparing their binding affinity and functional activity to established benchmarks like 8-OH-DPAT, Buspirone, and WAY-100635, researchers can effectively assess their therapeutic potential for the treatment of anxiety, depression, and other CNS disorders. The insights gained from such studies will not only determine the viability of this specific scaffold but also contribute to a broader understanding of the structure-activity relationships of halogenated compounds at serotonin receptors.
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Comparative Cross-Reactivity Analysis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole Derivatives: A Guide for Preclinical Drug Development
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for designing potent therapeutic agents against a multitude of diseases.[1][2][3][4][5] The 6-bromo-5-chloro-2,3-dihydro-1H-indole core, in particular, presents a unique halogenation pattern that can significantly influence molecular interactions and pharmacological properties. However, this structural complexity also necessitates a rigorous evaluation of off-target effects to ensure the safety and efficacy of potential drug candidates.[4][6] This guide provides a comprehensive framework for conducting cross-reactivity studies of novel 6-Bromo-5-chloro-2,3-dihydro-1H-indole derivatives, offering a comparative analysis of hypothetical candidates to illustrate key principles and experimental workflows.
This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of small molecule inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present data in a clear, comparative format to facilitate informed decision-making in the lead optimization process.
The Imperative of Early-Stage Cross-Reactivity Profiling
Off-target interactions are a major contributor to adverse drug reactions (ADRs) and late-stage clinical trial failures.[6] For indole derivatives, which are known to interact with a wide range of biological targets including kinases, G-protein coupled receptors, and enzymes, a thorough understanding of their selectivity profile is paramount.[1][2][4] Early-stage cross-reactivity studies allow for the identification and mitigation of potential liabilities, enabling a more efficient and cost-effective drug development pipeline.
This guide will focus on a hypothetical series of 6-Bromo-5-chloro-2,3-dihydro-1H-indole derivatives:
-
Derivative A: A potent inhibitor of Tyrosine Kinase X (TK-X).
-
Derivative B: A structural analog of Derivative A with modified side chains to enhance potency.
-
Derivative C: A control compound with a known selectivity profile.
Our comparative analysis will assess the cross-reactivity of these derivatives against a panel of closely related kinases and other relevant off-targets.
Experimental Strategy for Comparative Cross-Reactivity Profiling
A multi-pronged approach is essential for a comprehensive assessment of cross-reactivity. We will utilize a combination of biochemical and cell-based assays to provide a holistic view of the derivatives' selectivity.
Caption: A streamlined workflow for assessing the cross-reactivity of 6-Bromo-5-chloro-2,3-dihydro-1H-indole derivatives.
Part 1: Broad Kinase Profiling
The initial step involves screening the derivatives against a large panel of kinases to identify potential off-target interactions. This provides a broad overview of the selectivity profile.
Methodology: In Vitro Kinase Assay Panel
A radiometric kinase assay is a robust method for directly measuring the catalytic activity of kinases.[7][8] Services like Eurofins' KinaseProfiler™ or Reaction Biology's HotSpot™ provide comprehensive screening panels.[7][9]
Protocol: Radiometric Kinase Inhibition Assay (Example)
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific peptide or protein substrate, and ATP radiolabeled with ³³P (γ-³³P-ATP).
-
Compound Addition: Add varying concentrations of Derivative A, B, and C to the reaction mixture. Include a DMSO control (vehicle) and a known inhibitor as a positive control.
-
Incubation: Incubate the reaction at 30°C for a specified time to allow for substrate phosphorylation.
-
Termination and Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while unincorporated γ-³³P-ATP is washed away.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Hypothetical Data Summary
| Derivative | Primary Target (TK-X) IC₅₀ (nM) | Off-Target 1 (TK-Y) IC₅₀ (nM) | Off-Target 2 (TK-Z) IC₅₀ (nM) | Selectivity Ratio (TK-Y/TK-X) | Selectivity Ratio (TK-Z/TK-X) |
| A | 15 | 1500 | >10000 | 100 | >667 |
| B | 5 | 250 | 5000 | 50 | 1000 |
| C | 50 | >10000 | >10000 | >200 | >200 |
Interpretation: Derivative A demonstrates high selectivity for the primary target TK-X over the tested off-targets. Derivative B, while more potent against TK-X, exhibits a reduced selectivity window, particularly against TK-Y. Derivative C, the control, shows the expected high selectivity.
Part 2: Biophysical Validation of Off-Target Hits
To confirm the direct binding of the derivatives to the identified off-targets, a label-free biophysical method such as Surface Plasmon Resonance (SPR) is employed.[10][11]
Methodology: Surface Plasmon Resonance (SPR)
SPR measures the real-time interaction between an analyte (the indole derivative) and a ligand (the immobilized kinase) by detecting changes in the refractive index at the sensor chip surface.[10][11]
Protocol: SPR Binding Analysis
-
Ligand Immobilization: Covalently immobilize the purified off-target kinase (e.g., TK-Y) onto a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell is prepared without the kinase to subtract non-specific binding.
-
Analyte Injection: Inject a series of concentrations of the indole derivatives (e.g., Derivative B) over the sensor surface.
-
Data Acquisition: Monitor the association and dissociation phases of the binding interaction in real-time.
-
Regeneration: After each injection, regenerate the sensor surface by injecting a low pH buffer to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Hypothetical SPR Data
| Derivative | Off-Target Kinase | KD (µM) |
| B | TK-Y | 0.5 |
| A | TK-Y | 15 |
Interpretation: The SPR data confirms a direct and moderately high-affinity interaction between Derivative B and the off-target kinase TK-Y, corroborating the biochemical screening results. Derivative A shows a significantly weaker interaction.
Caption: Principle of Surface Plasmon Resonance for measuring biomolecular interactions.
Part 3: Cellular Confirmation of Off-Target Activity
To understand the physiological relevance of the observed off-target interactions, it is crucial to perform cell-based assays.[12][13][14] These assays assess the ability of the compounds to engage and inhibit the off-target kinase within a cellular environment.
Methodology: Cellular Target Engagement Assay
A bioluminescence resonance energy transfer (BRET)-based assay, such as NanoBRET™, can be used to quantify compound binding to a specific protein target in living cells.
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation: Use a cell line that has been engineered to express the off-target kinase (e.g., TK-Y) fused to a NanoLuc® luciferase.
-
Tracer Addition: Add a fluorescently labeled tracer that is known to bind to the active site of the kinase to the cells.
-
Compound Titration: Add a serial dilution of the test compounds (Derivatives A and B).
-
Luminescence Measurement: Add the NanoBRET™ substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio. Compound binding to the kinase will displace the tracer, leading to a decrease in the BRET signal. Determine the cellular IC₅₀ value.
Hypothetical Cellular Target Engagement Data
| Derivative | Off-Target Kinase | Cellular IC₅₀ (µM) |
| B | TK-Y | 1.2 |
| A | TK-Y | > 30 |
Interpretation: Derivative B demonstrates engagement with the off-target kinase TK-Y in a cellular context, albeit at a higher concentration than its primary target. This suggests a potential for off-target effects at therapeutic doses. Derivative A shows minimal cellular engagement with TK-Y.
Conclusion and Recommendations
This comparative guide illustrates a systematic approach to evaluating the cross-reactivity of novel 6-Bromo-5-chloro-2,3-dihydro-1H-indole derivatives. Based on our hypothetical data:
-
Derivative A emerges as a promising lead candidate with a favorable selectivity profile. Further preclinical development is warranted.
-
Derivative B , despite its higher potency, raises concerns due to its significant off-target activity against TK-Y. Structure-activity relationship (SAR) studies should be initiated to improve selectivity.
-
Derivative C serves as a valuable benchmark for assay performance and data interpretation.
By integrating biochemical, biophysical, and cell-based assays, researchers can build a comprehensive understanding of a compound's selectivity and make informed decisions to advance the most promising candidates. This rigorous, data-driven approach is essential for mitigating the risks of off-target toxicity and increasing the probability of clinical success.
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A Researcher's Guide to the Regiochemical Confirmation of 6-Bromo-5-chloro-2,3-dihydro-1H-indole Synthesis
For researchers, scientists, and drug development professionals, establishing the precise regiochemistry of substituted indoles is a critical step in ensuring the efficacy and safety of novel therapeutics. This guide provides an in-depth comparison of analytical methodologies for confirming the structure of 6-Bromo-5-chloro-2,3-dihydro-1H-indole, a key intermediate in various pharmaceutical syntheses.
The halogenation of indoles is a fundamental process in medicinal chemistry, with the position of the halogen atoms significantly influencing the molecule's biological activity. The synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole presents a regiochemical challenge, as direct halogenation of the indole scaffold can lead to a mixture of isomers. Therefore, unambiguous structural confirmation is paramount.
Synthesis Strategy: Electrophilic Halogenation
A common route to halogenated indoles involves electrophilic aromatic substitution.[1][2] The indole ring is electron-rich, making it susceptible to attack by electrophiles. However, the substitution pattern is highly dependent on the directing effects of the existing substituents and the reaction conditions. For the synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole, a multi-step approach is often necessary to achieve the desired regioselectivity. One plausible pathway involves the initial chlorination of a suitable indole precursor, followed by bromination. The choice of halogenating agents and reaction conditions is crucial to control the position of substitution. For instance, N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are often employed as mild halogen sources.[1]
Due to the potential for the formation of other regioisomers, such as 5-bromo-6-chloro-1H-indole, rigorous analytical confirmation is essential.[3]
Confirming the Regiochemistry: A Multi-Technique Approach
A combination of spectroscopic and analytical techniques is necessary for the definitive structural elucidation of 6-Bromo-5-chloro-2,3-dihydro-1H-indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between regioisomers.[4][5] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments provide detailed information about the connectivity and spatial relationships of atoms within the molecule.
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly informative. In the desired 6-bromo-5-chloro isomer, we would expect to see two singlets in the aromatic region corresponding to the protons at the C4 and C7 positions. The absence of ortho or meta coupling for these protons is a key indicator of this substitution pattern. In contrast, other isomers would exhibit distinct splitting patterns. For example, a 5-bromo-6-chloro isomer would show two doublets in the aromatic region.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the benzene ring are influenced by the electronegativity of the attached halogens. The distinct electronic environments of the carbons in the 6-bromo-5-chloro isomer will result in a unique set of signals in the ¹³C NMR spectrum.
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For the target molecule, the absence of correlations between the aromatic protons would further support the proposed substitution pattern.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for determining long-range (2-3 bond) correlations between protons and carbons.[6] For the 6-bromo-5-chloro isomer, correlations between the C4 proton and the C5 and C6 carbons, and between the C7 proton and the C5 and C6 carbons would provide definitive evidence for the regiochemistry.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space.[7] In this case, a NOESY experiment could show a through-space correlation between the C4 proton and the protons on the C3 of the dihydropyrrole ring, further confirming the assignment.
Below is a diagram illustrating the key HMBC correlations expected for 6-Bromo-5-chloro-2,3-dihydro-1H-indole.
Caption: Key HMBC correlations for regiochemical assignment.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the synthesized compound. The isotopic pattern of bromine (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br) and chlorine (approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl) will result in a characteristic isotopic cluster in the mass spectrum, which can be compared with the theoretical pattern to support the presence of one bromine and one chlorine atom.
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most unambiguous determination of molecular structure, including the precise positions of all atoms.[8][9][10] If a suitable crystal of the synthesized compound can be obtained, this technique offers irrefutable proof of the regiochemistry.
Comparison of Synthetic Alternatives
While direct halogenation is a common approach, other synthetic strategies can offer improved regioselectivity.
| Synthetic Method | Advantages | Disadvantages |
| Directed Ortho-Metalation | High regioselectivity. | Requires a directing group; multi-step process. |
| Sandmeyer Reaction | Can introduce halogens at specific positions starting from an amino group. | Requires the synthesis of the corresponding amino-indole precursor; harsh reaction conditions. |
| Cyclization of Substituted Precursors | Regiochemistry is determined by the starting materials. | Can be a lengthy synthetic sequence.[11] |
The choice of synthetic route will depend on the availability of starting materials, desired scale, and the need for high regiochemical purity.
Experimental Protocols
General NMR Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra on a high-field NMR spectrometer.[12]
HMBC Experiment Parameters (Example):
-
Pulse Program: Standard gradient-selected HMBC pulse sequence.
-
¹J(CH) setting: Optimized for a long-range coupling constant of 8 Hz. For detecting weaker, 4- or 5-bond correlations, the experiment can be optimized for a smaller coupling constant (e.g., 2 Hz).[6]
-
Relaxation Delay: 1.5-2.0 seconds.
X-ray Crystallography Sample Preparation:
-
Grow single crystals of the compound by slow evaporation of a suitable solvent, vapor diffusion, or slow cooling.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.[10]
Conclusion
The unambiguous confirmation of the regiochemistry of 6-Bromo-5-chloro-2,3-dihydro-1H-indole is a critical aspect of its synthesis and application in drug discovery. A comprehensive analytical approach, heavily relying on advanced NMR techniques, is essential to differentiate it from other potential isomers. While alternative synthetic methods can offer greater regiocontrol, a thorough understanding and application of these analytical tools are indispensable for any synthetic route employed.
References
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]
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Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Retrieved from [Link]
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Facile regiospecific synthesis of 2,3-disubstituted indoles from isatins. (2014). RSC Publishing. Retrieved from [Link]
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Understanding the electrophilic aromatic substitution of indole. (2013). Henry Rzepa's Blog. Retrieved from [Link]
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Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. (2013). PubMed. Retrieved from [Link]
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Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids. (n.d.). PubMed Central. Retrieved from [Link]
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Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM.com. Retrieved from [Link]
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Electrophilic substitution at the indole. (n.d.). Química Organica.org. Retrieved from [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved from [Link]
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Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (n.d.). PubMed Central. Retrieved from [Link]
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Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments Magnetic Resonance. Retrieved from [Link]
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Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. (n.d.). MDPI. Retrieved from [Link]
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Indole | Aromatic Electrophilic Substitution | Problem | Question | Solved. (2023). YouTube. Retrieved from [Link]
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Iodine-mediated regioselective C2-amination of indoles and a concise total synthesis of (±)-folicanthine. (2012). Chemical Communications (RSC Publishing). Retrieved from [Link]
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Synthesis of Complex Indoles and Related Natural Products. (n.d.). ACS Publications. Retrieved from [Link]
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Excited state photoreaction between the indole side chain of tryptophan and halocompounds generates new fluorophores and unique modifications. (2014). PubMed. Retrieved from [Link]
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Recent advances in the synthesis of indoles from alkynes and nitrogen sources. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
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Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. (n.d.). MDPI. Retrieved from [Link]
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Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. Retrieved from [Link]
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Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. (2012). PubMed. Retrieved from [Link]
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Regiospecific Synthesis of mono-N-substituted Indolopyrrolocarbazoles. (2005). PubMed. Retrieved from [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 6-Bromo-5-chloro-2,3-dihydro-1H-indole
For researchers, scientists, and professionals in drug development, the synthesis of polysubstituted heterocyclic scaffolds is a cornerstone of innovation. The 6-bromo-5-chloro-2,3-dihydro-1H-indole (also known as 6-bromo-5-chloroindoline) represents a key pharmacophore, and its efficient synthesis is critical for accelerating discovery pipelines. This guide provides an in-depth, objective comparison of viable synthetic routes to this target molecule, supported by experimental data and mechanistic insights to inform your selection of the most appropriate pathway for your research needs.
Introduction: The Significance of the Halogenated Indoline Scaffold
The indoline nucleus is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of 6-bromo-5-chloroindoline offers a synthetically versatile platform for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide will dissect two primary strategies: Route 1 , which involves the late-stage halogenation of a pre-formed indoline core, and Route 2 , which constructs the di-halogenated indole scaffold prior to reduction.
Route 1: Late-Stage Halogenation of a Pre-formed Indoline Core
This strategy focuses on first synthesizing a mono-halogenated indoline, followed by the introduction of the second halogen. A key consideration in this approach is the directing effects of the existing substituents on the regioselectivity of the subsequent halogenation step. A logical pathway involves the synthesis of 5-chloroindoline, followed by bromination.
Experimental Workflow for Route 1
Caption: Workflow for Route 1: Halogenation of a Pre-formed Indoline.
Step-by-Step Protocols for Route 1
Step 1a: Synthesis of 5-Chloroindoline
The synthesis of 5-chloroindoline from 4-chloroaniline is a known transformation, often proceeding through a multi-step process involving the formation of a 2-arylethylamine intermediate followed by intramolecular cyclization. Palladium-catalyzed C-H amination reactions of protected phenethylamine derivatives provide an efficient means to construct the indoline ring.[1]
Step 1b: N-Acetylation of 5-Chloroindoline (Protection)
-
Rationale: The indoline nitrogen is nucleophilic and can react with electrophiles. Acetylation protects the nitrogen, preventing side reactions during the subsequent bromination step. The acetyl group is also an ortho-, para-director, which can influence the regioselectivity of the bromination.
-
Protocol:
-
Dissolve 5-chloroindoline in a suitable solvent such as dichloromethane or acetone.
-
Add triethylamine (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2]
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise.[2]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to yield 1-acetyl-5-chloroindoline, which can be purified by recrystallization or chromatography if necessary.
-
Step 1c: Selective Bromination of 1-Acetyl-5-chloroindoline
-
Rationale: The key to this route is the regioselective introduction of bromine at the C6 position. The acetyl group at N1 and the chloro group at C5 are both ortho-, para-directing. The C6 position is ortho to the chloro group and para to the acetylated amino group, making it electronically activated for electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such transformations.
-
Protocol:
-
Dissolve 1-acetyl-5-chloroindoline in a solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Cool the solution to 0-5 °C.
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, keeping the temperature below 10 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring for the disappearance of the starting material by TLC.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain crude 1-acetyl-6-bromo-5-chloroindoline.
-
Purify by recrystallization from ethanol or by column chromatography.
-
Step 1d: Deprotection of 1-Acetyl-6-bromo-5-chloroindoline
-
Rationale: The final step is the removal of the acetyl protecting group to yield the target secondary amine. This is typically achieved by acid- or base-catalyzed hydrolysis.
-
Protocol (Acidic Hydrolysis):
-
Suspend 1-acetyl-6-bromo-5-chloroindoline in a mixture of ethanol and aqueous hydrochloric acid (e.g., 5N HCl).[2]
-
Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and neutralize with a base (e.g., aqueous sodium hydroxide) to a pH of 8-9.
-
Extract the product with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford 6-bromo-5-chloro-2,3-dihydro-1H-indole.
-
Route 2: Indole Construction Followed by Reduction
This approach involves the synthesis of the di-halogenated indole, 6-bromo-5-chloro-1H-indole, which is then reduced to the corresponding indoline. This route benefits from the well-established methods for indole synthesis, such as the Fischer indole synthesis.
Experimental Workflow for Route 2
Caption: Workflow for Route 2: Indole Synthesis and Reduction.
Step-by-Step Protocols for Route 2
Step 2a: Synthesis of 4-Bromo-3-chloroaniline
-
Rationale: This key intermediate is prepared by the electrophilic bromination of 3-chloroaniline. The amino group is a strong activating group and is ortho-, para-directing. The chlorine atom is a deactivating group but is also ortho-, para-directing. The para position to the amino group is the most activated site for bromination.
-
Protocol:
-
Dissolve 3-chloroaniline in a suitable solvent such as DMF.[3]
-
In a separate flask, dissolve N-bromosuccinimide (NBS) (1.0 equivalent) in DMF.
-
Slowly add the 3-chloroaniline solution to the NBS solution at room temperature.[3]
-
Stir the reaction mixture for 3 hours at room temperature.
-
Dilute the reaction with ethyl acetate and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield 4-bromo-3-chloroaniline, which is reported to be obtained in 90-92% yield.[3]
-
Step 2b: Fischer Indole Synthesis of 6-Bromo-5-chloro-1H-indole
-
Rationale: The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from a phenylhydrazine and a carbonyl compound under acidic conditions.[4][5] The synthesis first requires the conversion of 4-bromo-3-chloroaniline to the corresponding phenylhydrazine.
-
Protocol:
-
Formation of 4-Bromo-3-chlorophenylhydrazine:
-
Diazotize 4-bromo-3-chloroaniline with sodium nitrite in aqueous HCl at 0-5 °C.
-
Reduce the resulting diazonium salt in situ with a reducing agent such as stannous chloride (SnCl₂) in concentrated HCl to form the hydrochloride salt of 4-bromo-3-chlorophenylhydrazine.
-
-
Condensation and Cyclization:
-
React the 4-bromo-3-chlorophenylhydrazine hydrochloride with a suitable two-carbon aldehyde equivalent, such as glycolaldehyde dimethyl acetal, in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride).[4][6]
-
Heat the reaction mixture to promote the[7][7]-sigmatropic rearrangement and subsequent cyclization with elimination of ammonia to form the indole ring.[4]
-
After cooling, the reaction is worked up by pouring onto ice and neutralizing with a base. The product is then extracted with an organic solvent.
-
Purification by column chromatography yields 6-bromo-5-chloro-1H-indole.
-
-
Step 2c: Reduction of 6-Bromo-5-chloro-1H-indole to the Indoline
-
Rationale: The final step is the reduction of the C2-C3 double bond of the indole ring. Several methods are available for this transformation, with borane complexes and catalytic hydrogenation being the most common. Reduction with borane complexes in the presence of trifluoroacetic acid is a particularly rapid and high-yielding method.[8][9]
-
Protocol (Borane Reduction):
-
Dissolve 6-bromo-5-chloro-1H-indole in a suitable solvent like tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (TFA) to the solution.
-
Add a borane complex, such as borane-dimethyl sulfide (BH₃·SMe₂) or borane-THF complex (BH₃·THF), dropwise to the reaction mixture.[8]
-
The reaction is typically rapid and can be monitored by TLC.
-
Upon completion, carefully quench the reaction with methanol or water.
-
Neutralize the mixture and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography to obtain 6-bromo-5-chloro-2,3-dihydro-1H-indole.
-
-
Alternative Protocol (Catalytic Hydrogenation):
-
Dissolve 6-bromo-5-chloro-1H-indole in a solvent such as ethanol or ethyl acetate.
-
Add a palladium on carbon catalyst (Pd/C, 5-10 wt%).
-
Subject the mixture to a hydrogen atmosphere (from a balloon to a high-pressure reactor, depending on the scale and substrate reactivity).
-
Monitor the reaction until hydrogen uptake ceases.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the desired indoline. It is important to note that catalytic hydrogenation can sometimes lead to dehalogenation, so careful optimization of conditions may be required.[10]
-
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Late-Stage Halogenation | Route 2: Indole Construction & Reduction | Justification & Expert Insights |
| Overall Yield | Potentially lower due to the number of steps and potential for side products in bromination. | Can be higher if the Fischer indole synthesis and reduction steps are efficient. | The Fischer indole synthesis is often high-yielding for specific substrates. The multi-step nature of Route 1 introduces more opportunities for yield loss. |
| Scalability | Generally good, though large-scale selective bromination may require careful temperature control. | The Fischer indole synthesis can be challenging to scale due to the use of strong acids and high temperatures. Reduction steps are generally scalable. | Handling of hydrazine derivatives in Route 2 can pose safety challenges on a larger scale. |
| Cost of Starting Materials | 4-Chloroaniline is a readily available and relatively inexpensive starting material.[11][12] | 3-Chloroaniline is also a common chemical. Reagents for the Fischer indole synthesis can be more specialized. | The overall cost will depend on the efficiency of each step and the cost of reagents like palladium catalysts or borane complexes. |
| Control of Regioselectivity | The key challenge is ensuring selective bromination at C6. The directing groups provide good electronic bias, but minor isomers are possible. | Regioselectivity is locked in by the choice of the starting di-halogenated aniline. | Route 2 offers more definitive control over the final substitution pattern, avoiding the potential for isomeric mixtures that may require challenging purification. |
| Safety Considerations | NBS is a hazardous substance. Standard precautions for handling halogenated compounds are required. | Hydrazine derivatives are often toxic and potentially explosive. The use of strong acids and high temperatures in the Fischer synthesis requires robust safety protocols. | Route 2 presents more significant safety hurdles, particularly with the handling of hydrazines. |
| Synthetic Versatility | The 1-acetyl-5-chloroindoline intermediate could potentially be used to introduce other electrophiles at the C6 position. | The 6-bromo-5-chloro-1H-indole intermediate is a versatile platform for N-alkylation or functionalization at other positions before reduction. | Both routes offer access to valuable intermediates for further synthetic elaboration. |
Conclusion and Recommendations
Both synthetic routes presented are viable for the production of 6-bromo-5-chloro-2,3-dihydro-1H-indole. The choice between them will depend on the specific priorities of the research program.
-
Route 1 (Late-Stage Halogenation) is attractive due to its use of a simple starting material and avoidance of hydrazine chemistry. However, it hinges on the successful and selective bromination of the N-acetyl-5-chloroindoline intermediate. This route may be preferable for smaller-scale synthesis where purification of potential isomers is manageable.
-
Route 2 (Indole Construction & Reduction) offers superior control over the final regiochemistry of the halogen atoms. While the Fischer indole synthesis can be robust, it involves harsher conditions and the use of hazardous hydrazine intermediates, which may be a concern for scalability and safety. The efficiency of the final reduction step is also a critical factor.
For laboratories prioritizing unambiguous regiochemical control and potentially higher overall yields, Route 2 is recommended, provided that appropriate safety measures for handling hydrazines and strong acids are implemented. For exploratory chemistry on a smaller scale where avoiding hazardous reagents is a priority, Route 1 presents a compelling alternative, with the understanding that optimization of the selective bromination step will be crucial for success.
References
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Borane-catalysed C2-selective indole reductive functionalisation. RSC Publishing. [Link]
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Revisiting the reduction of indoles by hydroboranes: A combined experimental and computational study. Cardiff University. [Link]
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Borane complexes in trifluoroacetic acid. Reduction of indoles to indolines and generation of bis(trifluoroacetoxy)borane. ACS Publications. [Link]
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]
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Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journals. [Link]
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Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. PubMed. [Link]
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Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. NIH. [Link]
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Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journals. [Link]
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Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-Bromo-5-chloro-2,3-dihydro-1H-indole
This guide provides essential, immediate safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 6-Bromo-5-chloro-2,3-dihydro-1H-indole. As specific safety data for this compound is not extensively published, this directive is grounded in the principle of precaution, deriving its recommendations from the known hazards of structurally analogous halogenated indole compounds. The procedures outlined below are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of the research environment.
Hazard Assessment and Risk Analysis: An Evidence-Based Approach
The primary challenge in handling novel or sparsely documented compounds is the absence of a specific Safety Data Sheet (SDS). Therefore, a risk assessment must be conducted by evaluating the toxicological and physical hazard data of closely related molecules. Halogenated indoles, as a class, are known to possess biological activity and present specific handling risks.
Based on data from analogs such as 6-Bromo-1H-indole and 5-Bromo-4-chloro-indolyl derivatives, we can infer a likely hazard profile for 6-Bromo-5-chloro-2,3-dihydro-1H-indole. These compounds are consistently classified as irritants and are harmful through multiple exposure routes.[1][2][3]
Table 1: Inferred Hazard Profile for 6-Bromo-5-chloro-2,3-dihydro-1H-indole
| Hazard Category | Inferred Risk | Rationale & Supporting Evidence from Analogs |
| Acute Toxicity: Inhalation | Category 4 (Harmful) | Analogous compounds are harmful if inhaled, likely causing respiratory tract irritation.[1][2][4][5] The solid, powdered nature of these compounds increases the risk of dust inhalation.[1] |
| Acute Toxicity: Dermal | Category 4 (Harmful) | Harmful in contact with skin.[1][4] Halogenated organic compounds can be absorbed through the skin. |
| Acute Toxicity: Oral | Category 4 (Harmful) | Harmful if swallowed.[1][4] |
| Skin Corrosion/Irritation | Causes Skin Irritation | This is a common hazard statement for bromo- and chloro-substituted indoles.[2][3][5] |
| Eye Damage/Irritation | Causes Serious Eye Irritation/Damage | Direct contact with dust or splashes can cause serious, potentially lasting, eye irritation or damage.[2][3][5] |
| Environmental Hazard | Potential Aquatic Toxicity | Some related compounds are noted as being very toxic to aquatic life. Therefore, release into the environment must be strictly avoided.[6] |
Core Personal Protective Equipment (PPE) Protocol
The following PPE ensemble is mandatory for all procedures involving 6-Bromo-5-chloro-2,3-dihydro-1H-indole. This protocol is designed as the last line of defense, to be used in conjunction with primary engineering controls.
Engineering Controls: The First Line of Defense
All handling of 6-Bromo-5-chloro-2,3-dihydro-1H-indole, especially the weighing of solids and the preparation of solutions, must be performed within a certified chemical fume hood.[7] This is the most critical step in minimizing inhalation exposure. The work area should be well-ventilated, and emergency exits should be clearly accessible.[6]
Mandatory PPE Ensemble
-
Hand Protection:
-
Requirement: Wear two pairs of chemical-resistant, powder-free nitrile gloves (double-gloving).[8] Nitrile is an excellent general-use material providing protection against a wide variety of chemicals.[9]
-
Causality: Double-gloving provides a critical safety buffer in case the outer glove is compromised. The absence of powder prevents the aerosolization and spread of the chemical agent.[10] Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.[1]
-
-
Eye and Face Protection:
-
Requirement: Wear chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][11] When there is a significant risk of splashing (e.g., when handling larger volumes or during solution transfers), a full-face shield must be worn in addition to goggles.[10][12]
-
Causality: Standard safety glasses do not provide a complete seal and are inadequate for protecting against fine dusts and chemical splashes.[10] Goggles provide essential protection against the serious eye irritation posed by this class of compounds.[2][5]
-
-
Body Protection:
-
Requirement: A polyethylene-coated, disposable gown with long sleeves and tight cuffs is required.[8] Standard cloth lab coats are not sufficient as they are absorbent and can hold the chemical against the skin.
-
Causality: This compound is presumed to be harmful upon skin contact.[1][4] An impermeable gown prevents direct contact and contamination of personal clothing. The gown's cuffs should be tucked under the outer pair of gloves to ensure a complete seal.[10]
-
-
Respiratory Protection:
-
Requirement: When handling the solid powder outside of a glovebox (e.g., weighing in a fume hood), a NIOSH-approved N95 or higher-rated respirator is mandatory.[7][10]
-
Causality: The primary inhalation risk comes from fine dust particles generated during handling. An N95 respirator effectively filters these particulates. Surgical masks offer no protection from chemical dusts and must not be used.[10] For large-scale use or spill cleanup, a full-face respirator with appropriate chemical cartridges may be necessary.[10][11]
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is crucial for minimizing exposure and preventing contamination. The following protocol outlines the key steps from preparation to disposal.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of 6-Bromo-5-chloro-2,3-dihydro-1H-indole.
Decontamination and Disposal Plan
Proper disposal of chemical waste and contaminated materials is as critical as safe handling.
-
Chemical Waste:
-
All waste containing 6-Bromo-5-chloro-2,3-dihydro-1H-indole, including excess solids and solutions, must be collected in a clearly labeled, sealed container designated for Halogenated Organic Waste .
-
Under no circumstances should this chemical or its solutions be disposed of down the drain, as this can lead to environmental contamination.[6] Disposal must be handled by a licensed chemical destruction plant or via controlled incineration in accordance with all federal, state, and local regulations.[11][13]
-
-
PPE Disposal:
-
All disposable PPE used during the handling process (gowns, gloves, shoe covers, respirator) is considered contaminated.
-
Doffing Procedure:
-
Remove the outer pair of gloves first, turning them inside out.
-
Remove the disposable gown by rolling it away from the body.
-
Dispose of the outer gloves and gown in a designated solid hazardous waste container.
-
Remove the face shield/goggles and respirator.
-
Remove the inner pair of gloves.
-
-
Contaminated clothing should be removed immediately and washed before reuse if non-disposable, though disposable options are strongly preferred.[5][6]
-
-
Spill Management:
-
In the event of a small spill within the fume hood, use an inert absorbent material to collect the substance.
-
For larger spills, evacuate the area immediately and follow your institution's emergency procedures. Do not attempt to clean a large spill without appropriate advanced respiratory protection (e.g., a chemical cartridge respirator) and training.[10]
-
References
- 6-Bromo-1H-indole - Safety Data Sheet. (2026, January 17). ChemicalBook.
- SAFETY DATA SHEET: 5-Bromo-4-chloro-3-indolyl-b-D-galactopyranoside. (2023, October 13). Fisher Scientific.
- SAFETY DATA SHEET: 5-Bromo-4-chloro-3-indolyl-ß-D-galactoside. (2025, December 19). Fisher Scientific.
- 4-Bromo-7-chloro-1H-indole SDS, 126811-30-1 Safety D
- SAFETY DATA SHEET. (2025, October 7). Sigma-Aldrich.
- SAFETY DATA SHEET: 6-Bromoindole. (2025, December 22). Fisher Scientific.
- SAFETY DATA SHEET. (2025, September 22). Fisher Scientific.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). NIOSH.
- Lee, J. H., et al. (2015). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. Molecules. MDPI.
- Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
- 5-Bromo-4-chloro-3-hydroxyindole. PubChem.
- Personal Protective Equipment Selection Guide. (2015, July 22).
- 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside Safety Inform
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid. Benchchem.
- 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside. Glycosynth.
- Sharma, U., et al. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega.
- 5-Bromo-6-chloro-1H-indole 97%. AChemBlock.
- Comparative study of 5-chloro-indole and 5-bromo-indole deriv
- 5-Bromo-6-chloro-1H-indole | 122531-09-3. Sigma-Aldrich.
- 2-Bromo-5-chloro-1,3-dimethylbenzene Safety D
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
